molecular formula C12H9NO4 B1219539 4-(4-Nitrophenoxy)phenol CAS No. 22479-78-3

4-(4-Nitrophenoxy)phenol

Cat. No.: B1219539
CAS No.: 22479-78-3
M. Wt: 231.2 g/mol
InChI Key: DCCDSAOUQRQDEL-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)phenol, also known as this compound, is a useful research compound. Its molecular formula is C12H9NO4 and its molecular weight is 231.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-nitrophenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9NO4/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCDSAOUQRQDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177005
Record name 4-(4-Nitrophenoxy)phenol
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Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22479-78-3
Record name 4-(4-Nitrophenoxy)phenol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitrophenoxy)phenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Nitrophenoxy)phenol
Source EPA DSSTox
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(4-Nitrophenoxy)phenol (CAS No. 22479-78-3), a pivotal intermediate in the synthesis of advanced polymers, pharmaceuticals, and specialty chemicals. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, analytical methodologies, and safety protocols associated with this compound. Where direct experimental data is not publicly available, we leverage established chemical principles and comparative data from analogous structures to provide scientifically grounded insights.

Introduction and Molecular Overview

This compound is a diaryl ether characterized by a phenol ring linked to a 4-nitrophenyl group via an ether bond. The presence of three key functional moieties—the phenolic hydroxyl group, the electron-withdrawing nitro group, and the ether linkage—imparts a unique combination of reactivity and physical properties. This structure makes it a valuable building block, particularly in reactions involving nucleophilic substitution at the phenol position or modifications of the nitro group. Its enhanced reactivity, driven by the nitro group, makes it a preferred intermediate in the synthesis of high-performance materials and complex pharmaceutical molecules.[1]

Core Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application, dictating choices in reaction conditions, purification methods, and formulation. The known properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 22479-78-3[1][2][3]
Molecular Formula C₁₂H₉NO₄[1][2][3]
Molecular Weight 231.21 g/mol [1]
Appearance Yellow amorphous powder[1]
Melting Point 171 - 173 °C[1]
Purity ≥ 99% (as determined by HPLC)[1]
Storage Store at 0-8°C[1]
Solubility Profile (Predicted)
  • Aqueous Solubility : Expected to be low. The large, hydrophobic surface area of the two phenyl rings will limit its solubility in water. For comparison, the related but smaller compound, 4-nitrophenol, has a water solubility of 16 g/L at 25°C.[4] The addition of a second large phenoxy group in this compound would significantly decrease this value.

  • Organic Solvents : It is predicted to have good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and ethyl acetate, where dipole-dipole interactions can occur. It will likely be moderately soluble in alcohols like ethanol and methanol. For the related compound 4-(4-Nitrophenylazo)phenol, good solubility in such polar organic solvents is noted.[5]

Acidity and pKa (Theoretical Insight)

The acidity of the phenolic proton is a critical parameter for predicting its reactivity in base-catalyzed reactions. The experimental pKa of this compound is not documented in major databases. However, we can estimate its acidity by comparing it to related structures.

  • Phenol (pKa ≈ 10.0) : The baseline acidity of a phenolic hydroxyl group.

  • 4-Nitrophenol (pKa ≈ 7.15) : The potent electron-withdrawing nitro group in the para position significantly stabilizes the corresponding phenoxide anion through resonance, thereby increasing the acidity (lowering the pKa) compared to phenol.[4][6]

For this compound, the 4-phenoxyphenol moiety's electronic effect on the nitro-substituted ring is more complex. The ether oxygen can donate electron density to the ring via resonance but also withdraws electron density inductively. The overall effect of the phenoxy group is generally considered to be weakly electron-donating. This would make the nitro group's electron-withdrawing effect slightly less pronounced compared to 4-nitrophenol. Consequently, the pKa of this compound is predicted to be slightly higher (less acidic) than that of 4-nitrophenol, likely falling in the range of 7.2 to 8.0 .

Spectroscopic Characterization (Theoretical Profile)

Spectroscopic analysis is essential for structure elucidation and purity confirmation. In the absence of published spectra for this compound, the following characteristics are predicted based on its functional groups.

  • UV-Visible Spectroscopy : The molecule contains two primary chromophores: the phenol ring and the nitrophenyl ring. The presence of the nitro group conjugated with the phenyl ring is expected to produce a strong absorption band. For comparison, 4-nitrophenol exhibits an absorption maximum (λmax) around 317 nm, which shifts to ~400 nm upon deprotonation to the yellow-colored phenolate ion in basic conditions.[7][8][9] A similar absorption profile is anticipated for this compound.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic peaks for its functional groups.

    • O-H Stretch : A broad band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.

    • C-H Aromatic Stretch : Peaks just above 3000 cm⁻¹.

    • N-O Asymmetric & Symmetric Stretch : Two strong, sharp bands around 1520 cm⁻¹ and 1345 cm⁻¹, respectively, which are characteristic of the nitro group.[10]

    • C-O-C Ether Stretch : A distinct band in the 1250-1180 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum should display signals in the aromatic region (~6.8-8.2 ppm). The protons on the nitrophenyl ring will be further downfield due to the deshielding effect of the nitro group. The protons on the phenol ring will be further upfield. The distinct electronic environments should result in four sets of doublet signals, each integrating to 2H. A broad singlet for the phenolic -OH proton would also be present, with its chemical shift being solvent-dependent.

    • ¹³C NMR : The spectrum should show 12 distinct signals for the aromatic carbons, as the molecule is asymmetric. Carbons attached to the electron-withdrawing nitro group and the oxygen atoms will be shifted downfield.

Synthesis and Analytical Protocols

As a synthetic intermediate, understanding its preparation and methods for quality control is paramount for researchers.

Proposed Synthesis Workflow: Williamson Ether Synthesis

A common and logical route to synthesize this compound is via a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. This involves the reaction of hydroquinone (or its monopotassium salt) with 4-fluoronitrobenzene or 4-chloronitrobenzene in the presence of a base.

Reaction: Hydroquinone + 4-Fluoronitrobenzene --(Base, Solvent, Heat)--> this compound

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroquinone (1.1 equivalents) in a polar aprotic solvent such as DMF or DMSO.

  • Base Addition : Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to the flask. Stir the mixture to form the potassium phenoxide salt in situ.

  • Substrate Addition : Add 4-fluoronitrobenzene (1.0 equivalent) to the reaction mixture. The use of a fluoro-substituted nitrobenzene is preferred due to the higher reactivity of the C-F bond in nucleophilic aromatic substitution.

  • Reaction Condition : Heat the mixture to 80-100°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with dilute HCl to a pH of ~2-3 to protonate the phenoxide and precipitate the product.

  • Isolation and Purification : Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final yellow powder.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Hydroquinone in DMF B Add K₂CO₃ C Add 4-Fluoronitrobenzene D Heat to 80-100°C (4-6 hours) C->D E Monitor by TLC D->E F Cool & Pour into Ice Water E->F G Acidify with HCl F->G H Filter Precipitate G->H I Recrystallize from Ethanol/Water H->I J J I->J Final Product: This compound

Caption: Proposed workflow for the synthesis of this compound.

Analytical Workflow: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound, as noted by suppliers.[1] A reversed-phase method is typically employed.

Protocol: HPLC Purity Analysis

  • Standard & Sample Preparation : Prepare a stock solution of this compound standard at 1 mg/mL in acetonitrile. Prepare the sample to be analyzed at the same concentration.

  • Instrumentation : Use an HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Chromatographic Conditions :

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A linear gradient from 30% B to 90% B over 15 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : Monitor at the λmax of the compound (e.g., 317 nm).

    • Injection Volume : 10 µL.

  • Data Analysis : Run the standard to determine the retention time. Run the sample and integrate the peak areas. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

G A Prepare Standard & Sample (1 mg/mL in ACN) B Configure HPLC (C18 Column, UV-Vis) A->B C Set Gradient Method (H₂O/ACN + 0.1% FA) B->C D Inject Sample (10 µL) C->D E Acquire Chromatogram (λ = 317 nm) D->E F Integrate Peaks & Calculate % Purity E->F

Caption: Experimental workflow for HPLC purity analysis.

Applications in Research and Development

This compound is a versatile precursor with broad applications:

  • Pharmaceutical Development : It serves as a key intermediate in synthesizing more complex molecules with potential biological activity.[1]

  • Polymer Chemistry : It is incorporated into specialty polymers to enhance properties such as thermal stability and mechanical strength, making them suitable for high-performance applications.[1]

  • Material Science : The compound is used in coatings and adhesives to improve resistance to UV degradation and chemical exposure, thereby extending product lifespan.[1]

  • Agrochemicals and Dyes : It acts as a foundational building block in the development of novel dyes and agrochemicals.[1]

Safety and Handling

Based on the Safety Data Sheet, this compound requires careful handling.[11]

  • Hazards :

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • First Aid :

    • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.

    • Skin Contact : Immediately flush skin with running water for at least 15 minutes.

    • Eye Contact : Immediately flush eyes with running water for at least 15 minutes.

  • Storage : Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[11]

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

  • Wikipedia. 4-Nitrophenol. Available from: [Link]

  • PubChem. 4-Nitrophenol. Available from: [Link]

  • University of Chemistry and Technology, Prague. Preparation of 4-nitrophenol. Available from: [Link]

  • ResearchGate. (A) UV-vis spectra for 4-nitrophenol (blue line) and 4-nitrophenoxide.... Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Available from: [Link]

  • ResearchGate. (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate.... Available from: [Link]

  • ResearchGate. a UV-visible spectrum of 4-nitrophenol, 4-nitrophenolate ion and 4-amino phenol. Available from: [Link]

  • chemeurope.com. 4-Nitrophenol. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information for.... Available from: [Link]

  • Techno PharmChem. 4 – Nitro phenol Indicator MATERIAL SAFETY DATA SHEET. Available from: [Link]

  • MDPI. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Available from: [Link]

  • SpectraBase. 4-Nitrophenol - Optional[FTIR] - Spectrum. Available from: [Link]

  • NIST. Phenol, 4-nitro-. Available from: [Link]

  • Google Patents. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available from: [Link]

  • ResearchGate. (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Available from: [Link]

  • Dergipark. Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Available from: [Link]

  • Lund University. Homework 3 – 2017/04/11 1) 4-nitrophenol (1) has a pKa of 7.15, while 3-nitrophenol (2) is slightly less acidic with a pKa of. Available from: [Link]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Available from: [Link]

  • ResearchGate. Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... Available from: [Link]

  • NIST. Phenol, 4-nitro-. Available from: [Link]

  • SpectraBase. 4-Nitrophenol. Available from: [Link]

  • SpectraBase. 4'-(p-Nitrophenoxy)acetophenone - Optional[FTIR] - Spectrum. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-(4-Nitrophenoxy)phenol via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diaryl ether linkage is a critical structural motif in a multitude of biologically active molecules and advanced materials. Among these, 4-(4-nitrophenoxy)phenol stands as a significant synthetic intermediate. This technical guide provides a comprehensive exploration of the Ullmann condensation as a robust and versatile method for the synthesis of this compound. Moving beyond a simple procedural outline, this document delves into the mechanistic underpinnings of the reaction, offers field-proven insights into experimental design and optimization, and presents a systematic approach to troubleshooting common challenges. Detailed, step-by-step protocols, data presentation in structured formats, and visual representations of the reaction mechanism and workflow are included to equip researchers, scientists, and drug development professionals with the knowledge to successfully implement and adapt this important transformation.

Introduction: The Significance of the Diaryl Ether Moiety

Diaryl ethers are a prominent class of organic compounds found in numerous natural products, pharmaceuticals, and polymers.[1] The C-O-C linkage imparts a unique combination of flexibility and stability, influencing the overall conformation and physicochemical properties of the molecule. This compound, in particular, serves as a valuable building block in organic synthesis, with its nitro group amenable to further functionalization, such as reduction to an amine, which opens avenues for the creation of a diverse array of more complex molecules.[2][3][4]

The synthesis of diaryl ethers, however, is not without its challenges. While methods like nucleophilic aromatic substitution are viable, they often require harsh reaction conditions and are limited by the electronic nature of the aromatic rings.[5] The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has emerged as a powerful and more general alternative for the formation of diaryl ether bonds.[6][7]

The Ullmann Condensation: A Mechanistic Overview

First reported by Fritz Ullmann in 1905, the Ullmann condensation involves the copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[6] While traditionally requiring high temperatures and stoichiometric amounts of copper, modern advancements have introduced milder reaction conditions through the use of ligands and more effective catalyst systems.[1][8][9]

The precise mechanism of the Ullmann condensation for diaryl ether synthesis is a subject of ongoing research, but a generally accepted catalytic cycle involves the following key steps:

  • Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base, followed by coordination to a copper(I) species to form a copper(I) phenoxide.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a transient copper(III) intermediate.

  • Reductive Elimination: The diaryl ether product is formed through reductive elimination from the copper(III) complex, regenerating the active copper(I) catalyst.

Visualizing the Catalytic Cycle

Ullmann_Condensation Cu(I) Catalyst Cu(I) Catalyst Copper(I) Phenoxide Copper(I) Phenoxide Cu(I) Catalyst->Copper(I) Phenoxide + Ar'OH, Base Cu(III) Intermediate Cu(III) Intermediate Copper(I) Phenoxide->Cu(III) Intermediate + Ar-X (Oxidative Addition) Cu(III) Intermediate->Cu(I) Catalyst - Ar-O-Ar' (Reductive Elimination)

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound via an Ullmann condensation.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1-Chloro-4-nitrobenzeneReagentMajor Chemical Supplier---
HydroquinoneReagentMajor Chemical Supplier---
Copper(I) iodide (CuI)99.99%Major Chemical SupplierStore under inert atmosphere.
Potassium Carbonate (K2CO3)AnhydrousMajor Chemical SupplierFinely powder and dry before use.
N,N-Dimethylformamide (DMF)AnhydrousMajor Chemical SupplierUse a dry, nitrogen-flushed solvent.
TolueneACS GradeMajor Chemical SupplierFor extraction.
Ethyl AcetateACS GradeMajor Chemical SupplierFor extraction and chromatography.
HexanesACS GradeMajor Chemical SupplierFor chromatography.
Sodium Hydroxide (NaOH)ReagentMajor Chemical SupplierFor workup.
Hydrochloric Acid (HCl)ReagentMajor Chemical SupplierFor workup.
Magnesium Sulfate (MgSO4)AnhydrousMajor Chemical SupplierFor drying.
Celite®---Major Chemical SupplierFor filtration.
Step-by-Step Procedure
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-chloro-4-nitrobenzene (1.0 eq), hydroquinone (1.2 eq), copper(I) iodide (0.1 eq), and finely powdered, anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Under a positive pressure of nitrogen, add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 1-chloro-4-nitrobenzene.

  • Reaction Execution: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with toluene and filter through a pad of Celite® to remove insoluble inorganic salts. Wash the filter cake with additional toluene.

    • Transfer the combined filtrate to a separatory funnel and wash with 1 M NaOH solution (3x) to remove unreacted hydroquinone.

    • Wash the organic layer with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Optimizing Reaction Parameters

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the effect of key parameters.

ParameterVariationEffect on YieldEffect on PurityNotes
Catalyst CuI, Cu₂O, CuCuI generally provides higher yields.Minimal difference observed.The choice of copper source can influence reaction kinetics.[1]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ can lead to higher yields but is more expensive.Stronger bases may lead to side reactions.[10]Anhydrous conditions are crucial, as water can deactivate carbonate bases.[10]
Solvent DMF, DMSO, ToluenePolar aprotic solvents like DMF and DMSO are generally preferred.[5]Solvent choice can affect solubility and reaction temperature.Non-polar solvents like toluene can also be effective, particularly with certain catalyst systems.[5]
Temperature 100-150 °CHigher temperatures generally increase the reaction rate.Excessive heat can lead to decomposition and side products.The optimal temperature should be determined empirically.
Ligand None, N,N-dimethylglycine, PhenanthrolineThe addition of a ligand can significantly accelerate the reaction and allow for lower temperatures.[8][11]Ligands can improve selectivity and reduce side reactions.A wide variety of ligands have been screened for Ullmann diaryl ether synthesis.[8][12]

Troubleshooting and Field-Proven Insights

Even with a well-defined protocol, challenges can arise during the synthesis. This section addresses common issues and provides practical solutions.

Common Problems and Solutions
ProblemPotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Wet reagents or solvent- Insufficient temperature- Use a fresh, high-purity copper source.- Ensure all reagents and solvents are rigorously dried.[10]- Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Formation of Side Products - Reductive dehalogenation of the aryl halide- Homocoupling of the aryl halide- Over-reaction to form bis-arylated hydroquinone- Optimize the ligand and base combination.[10]- Use a less reactive copper source or lower the catalyst loading.- Use a slight excess of hydroquinone and carefully monitor the reaction progress.
Difficult Purification - Incomplete removal of hydroquinone- Co-elution of product with impurities- Ensure thorough washing with aqueous base during workup.- Optimize the chromatography solvent system or consider recrystallization.
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of this compound Check_Conversion Check TLC/HPLC for Starting Material Start->Check_Conversion High_SM High Amount of Starting Material Remaining Check_Conversion->High_SM Yes Low_SM Low Amount of Starting Material Remaining Check_Conversion->Low_SM No Check_Catalyst Verify Catalyst Activity and Loading High_SM->Check_Catalyst Check_Side_Products Analyze Crude Mixture for Side Products Low_SM->Check_Side_Products Check_Conditions Verify Anhydrous Conditions and Temperature Check_Catalyst->Check_Conditions Catalyst OK Optimize_Ligand Screen Different Ligands Check_Catalyst->Optimize_Ligand Catalyst Suspect Check_Conditions->Optimize_Ligand Conditions OK Success Improved Yield Check_Conditions->Success Conditions Faulty Optimize_Ligand->Success Reductive_Dehalogenation Reductive Dehalogenation Observed Check_Side_Products->Reductive_Dehalogenation Yes Homocoupling Homocoupling Observed Check_Side_Products->Homocoupling Yes Purification_Issues Purification Issues Check_Side_Products->Purification_Issues No Obvious Side Products Optimize_Base Optimize Base and Solvent Reductive_Dehalogenation->Optimize_Base Adjust_Stoichiometry Adjust Reactant Stoichiometry Homocoupling->Adjust_Stoichiometry Optimize_Base->Success Adjust_Stoichiometry->Success Optimize_Workup Optimize Workup and Purification Protocol Purification_Issues->Optimize_Workup Optimize_Workup->Success

Caption: A decision-making flowchart for troubleshooting the Ullmann synthesis.

Conclusion

The Ullmann condensation remains a cornerstone of modern organic synthesis for the construction of diaryl ethers. This in-depth technical guide has provided a comprehensive framework for the successful synthesis of this compound, moving beyond a mere recitation of steps to offer a deeper understanding of the reaction's nuances. By integrating mechanistic insights, detailed experimental protocols, and a systematic approach to troubleshooting, researchers and professionals in the field of drug development are better equipped to harness the power of this important transformation for their synthetic endeavors.

References

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  • Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. Longdom Publishing. [Link]

  • Catalytic Reduction of 4-nitrophenol Using Environmentally Synthesized CuO Nanoparticles. Nanochemistry Research. [Link]

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An In-depth Technical Guide to 4-(4-Nitrophenoxy)phenol (CAS Number: 22479-78-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, safety data, and handling procedures for 4-(4-Nitrophenoxy)phenol, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document synthesizes critical information from authoritative sources to ensure accuracy and relevance for professionals in research and development.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-Nitrophenyl phenyl ether, is a key organic compound. The presence of a nitro group enhances its reactivity, making it a valuable intermediate in a variety of synthetic pathways.[1]

Molecular Structure

The molecular structure of this compound consists of two phenyl rings linked by an ether bond, with a nitro group and a hydroxyl group at the para positions of the respective rings.

Caption: Molecular Structure of this compound

Physicochemical Data
PropertyValueSource(s)
CAS Number 22479-78-3[1][2]
Molecular Formula C₁₂H₉NO₄[1][2]
Molecular Weight 231.21 g/mol [1][2]
Appearance Yellow amorphous powder[1]
Melting Point 171 - 173 °C[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]

Synthesis and Applications

Synthetic Pathways

This compound is a key intermediate in various organic syntheses. One common synthetic route involves the reaction of hydroquinone with 1-chloro-4-nitrobenzene in the presence of a base.

Synthesis_Workflow Hydroquinone Hydroquinone Base Base (e.g., K2CO3) Solvent (e.g., DMF) Hydroquinone->Base Nitrobenzene 1-chloro-4-nitrobenzene Nitrobenzene->Base Product This compound Base->Product Nucleophilic Aromatic Substitution

Caption: Generalized Synthesis Workflow for this compound

Key Applications

The unique chemical structure of this compound makes it a valuable building block in several areas of research and development:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds, enabling the creation of complex molecules with potential therapeutic activities.[1]

  • Polymer Chemistry: This compound is utilized in the formulation of specialty polymers, where it can enhance thermal stability and mechanical properties, leading to high-performance materials.[1]

  • Advanced Materials: Its reactivity allows for its use in the synthesis of dyes, agrochemicals, and as a component in coatings and adhesives.[1]

  • Analytical Chemistry: It can act as a reagent in certain analytical methods for the detection and quantification of other substances.

Safety and Handling

A thorough understanding of the safety profile of this compound is crucial for its safe handling in a laboratory or industrial setting.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Data sourced from Safety Data Sheets.

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Use only outdoors or in a well-ventilated area.

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • General Hygiene: Wash hands thoroughly after handling. Avoid breathing dust.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical advice if irritation develops.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store at 0-8°C.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Experimental Protocols

Protocol for a Typical Nucleophilic Aromatic Substitution Reaction

This is a generalized protocol and should be adapted and optimized for specific experimental conditions.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.0 eq) and potassium carbonate (2.0 eq) to anhydrous dimethylformamide (DMF).

  • Addition of Reagent: While stirring, add a solution of 1-chloro-4-nitrobenzene (1.0 eq) in DMF dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion

This compound (CAS 22479-78-3) is a valuable and versatile chemical intermediate with a well-defined chemical profile. Its utility in the synthesis of pharmaceuticals and advanced materials underscores its importance in modern chemical research and development. Adherence to proper safety protocols and handling procedures is essential to mitigate the potential hazards associated with this compound. This guide provides a foundational understanding to support its safe and effective use in a professional scientific setting.

References

  • J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]

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Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 4-(4-Nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 4-(4-nitrophenoxy)phenol, a molecule of significant interest in pharmaceutical and materials science. While serving as a vital intermediate in organic synthesis, its solid-state properties, dictated by its crystal structure, are paramount for its application. This document is structured to guide researchers, scientists, and drug development professionals through the entire workflow, from synthesis and crystallization to data analysis and interpretation. By elucidating the causality behind experimental choices and grounding the methodology in established crystallographic principles, this guide aims to be a self-validating resource for the structural characterization of this and similar molecular compounds.

Introduction: The Significance of Crystalline Architecture

This compound (Figure 1) is a versatile organic compound that serves as a crucial building block in the synthesis of a variety of materials, including pharmaceuticals and specialty polymers.[1] Its molecular structure, featuring a nitro group and a phenolic hydroxyl group, imparts a unique combination of reactivity and potential for intermolecular interactions. The therapeutic efficacy, stability, and bioavailability of a pharmaceutical compound are intrinsically linked to its solid-state form. Therefore, a thorough understanding of the three-dimensional arrangement of molecules in the crystalline lattice is not merely an academic exercise but a fundamental requirement for rational drug design and materials engineering.

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[2] This guide will detail the hypothetical yet scientifically rigorous process of analyzing the crystal structure of this compound, providing insights into its molecular geometry, intermolecular interactions, and crystal packing.

Chemical structure of this compound
Figure 1. Chemical structure of this compound.

From Synthesis to Single Crystal: The Preparatory Phase

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction. A plausible synthetic route is the Williamson ether synthesis, where 4-nitrophenol is reacted with a suitable phenoxide precursor. Another approach involves the diazotization of 4-phenoxyaniline followed by hydrolysis. For the purpose of this guide, we will consider a synthesis based on the reaction of 4-chloronitrobenzene with hydroquinone in the presence of a base.

Experimental Protocol: Synthesis

  • To a solution of hydroquinone (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a strong base like potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 4-chloronitrobenzene (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Crystallization: The Art of Molecular Ordering

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in all dimensions), possess a well-defined shape, and be free from defects.[3] Slow evaporation is a widely used and effective technique for the crystallization of small organic molecules.[4]

Experimental Protocol: Crystallization by Slow Evaporation

  • Prepare a saturated solution of purified this compound in a suitable solvent or solvent mixture at room temperature or slightly elevated temperature. The choice of solvent is critical and can be determined by screening a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene).

  • Filter the solution through a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap that has been pierced with a needle or with parafilm with small perforations to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial periodically for the formation of single crystals.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the process of determining its atomic structure can begin. The workflow for single-crystal X-ray diffraction analysis is a multi-step process, as illustrated in the diagram below.

SC-XRD Workflow cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Analysis & Interpretation Crystal Single Crystal Selection & Mounting DataCollection X-ray Diffraction Data Collection Crystal->DataCollection Mount on Diffractometer DataProcessing Data Processing & Reduction DataCollection->DataProcessing Raw Diffraction Images StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution Reflection File (hkl) StructureRefinement Structure Refinement StructureSolution->StructureRefinement Initial Atomic Model Validation Structure Validation StructureRefinement->Validation Refined Structure Analysis Analysis of Geometric & Supramolecular Features Validation->Analysis Reporting Reporting & Deposition (CIF) Analysis->Reporting

Figure 2. General workflow for single-crystal X-ray diffraction analysis.
Data Collection

A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffracted X-rays are recorded on a detector.[3] A full sphere of data is collected by rotating the crystal through a series of angles.[5]

Data Processing and Structure Solution

The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection. The space group provides information about the symmetry of the crystal lattice. The "phase problem," a central challenge in crystallography, is then solved using computational methods such as direct methods to generate an initial electron density map.[3]

Structure Refinement

The initial atomic model derived from the electron density map is refined using a least-squares algorithm.[6] This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate crystal structure.

Deciphering the Crystal Structure of this compound

While a specific crystal structure for this compound is not publicly available at the time of writing, we can predict its key structural features based on the analysis of similar compounds.

Molecular Geometry

The refined structure would provide precise bond lengths, bond angles, and torsion angles. The molecule is expected to be non-planar, with a significant twist around the ether linkage. The geometry of the nitro group and the phenolic hydroxyl group will be of particular interest, as they are key sites for intermolecular interactions.

Supramolecular Interactions and Crystal Packing

The solid-state architecture of this compound will be dictated by a network of non-covalent interactions. Based on its functional groups, the following interactions are anticipated:

  • Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can form O-H···O hydrogen bonds with the oxygen atoms of the nitro group or the ether linkage of a neighboring molecule.[7]

  • π-π Stacking: The two aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal packing.[7]

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the aromatic C-H groups and the oxygen atoms of the nitro and ether groups are also expected.

  • N···O Interactions: Interactions between the nitrogen atom of the nitro group and oxygen atoms of adjacent molecules have been shown to play a role in the crystal engineering of nitro-containing compounds.[8]

Intermolecular_Interactions mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···O Hydrogen Bond mol3 Molecule C mol1->mol3 C-H···O Interaction mol2->mol3 π-π Stacking

Figure 3. Potential intermolecular interactions in the crystal lattice of this compound.
Hirshfeld Surface Analysis

To visualize and quantify these intermolecular interactions, Hirshfeld surface analysis can be employed. This technique maps the electron distribution of a molecule in a crystal to generate a surface that provides a graphical representation of all intermolecular contacts.[1][9][10][11] The analysis of the Hirshfeld surface and the corresponding 2D fingerprint plots would allow for the deconvolution of the different types of intermolecular interactions and their relative contributions to the overall crystal packing.

Conclusion and Future Perspectives

The crystal structure analysis of this compound provides invaluable insights into its solid-state properties. A detailed understanding of its molecular conformation and supramolecular assembly is crucial for its application in drug development, where polymorphism can have profound effects on a drug's performance. In materials science, this knowledge can guide the design of new materials with tailored properties. This technical guide has outlined the comprehensive process for such an analysis, providing a framework for the structural characterization of this and other important organic molecules. The hypothetical analysis presented herein, grounded in established methodologies and data from analogous compounds, serves as a robust blueprint for future experimental investigations.

References

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

  • Daszkiewicz, M. (2012). Importance of O⋯N interaction between nitro groups in crystals. CrystEngComm, 14(10), 3575-3578.
  • Gagnon, E., Maris, T., Maly, K. E., & Wuest, J. D. (2007). The potential of intermolecular N⋯O interactions of nitro groups in crystal engineering, as revealed by structures of hexakis(4-nitrophenyl)benzene. Tetrahedron, 63(28), 6603-6613.
  • HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

  • Kuleshova, L. N., & Zorky, P. M. (1980). The crystal structure of m-nitrophenol. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(9), 2113-2115.
  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, C. D. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1823-1845.
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85.
  • Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017). CrystalExplorer17. University of Western Australia.
  • Wójcik, G. (2007). Interactions in Polymorphic Crystals of m-Nitrophenol as Studied by Variable-Temperature X-ray Diffraction and Quantum Chemical Calculations. Crystal Growth & Design, 7(8), 1469-1477.
  • X-ray Crystallography Laboratory, Department of Chemistry, Michigan State University. (n.d.). Crystal Growth. Retrieved from [Link]

  • CCP4 wiki. (n.d.). Solve a small-molecule structure. Retrieved from [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]

  • Wikipedia. (2024, January 12). X-ray crystallography. Retrieved from [Link]

  • CCP4 wiki. (n.d.). Structure refinement. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Chettri, P., et al. (2024). Crystal structure of a hydrogen-bonded 2:1 co-crystal of 4-nitrophenol and 4,4′-bipyridine.
  • Woolfson, M. M., & Fan, H. F. (1995). Physical and non-physical methods of solving crystal structures. Cambridge university press.
  • Google Patents. (n.d.). DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
  • Daszkiewicz, M., & Ciunik, Z. (2007). Importance of O⋯N interaction between nitro groups in crystals. CrystEngComm, 9(8), 682-684.
  • Google Patents. (n.d.). US4355189A - Process for the preparation of 4-phenoxyphenols.
  • Read, R. J. (2018). X-ray data processing. Essays in Biochemistry, 62(4), 489-498.

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An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(4-Nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-(4-Nitrophenoxy)phenol, a versatile intermediate in the synthesis of pharmaceuticals and advanced materials.[1] In the absence of direct experimental thermal analysis data for this specific compound, this guide synthesizes information from structurally related molecules, namely nitrophenols and diaryl ethers, to project a scientifically grounded understanding of its thermal behavior. We will delve into the fundamental principles of thermal analysis techniques, propose a likely decomposition mechanism, and provide detailed experimental protocols for researchers seeking to validate these findings.

Introduction to this compound

This compound is an organic compound featuring two phenyl rings linked by an ether bond, with a nitro group and a hydroxyl group at the para positions of the respective rings. This unique structure, combining an electron-withdrawing nitro group and a phenolic hydroxyl group, makes it a valuable building block in organic synthesis.[1] Its applications span from the development of dyes and agrochemicals to the formulation of specialty polymers and as an intermediate in pharmaceutical development.[1] Understanding the thermal stability of this compound is paramount for safe handling, storage, and for defining the processing parameters in its various applications.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Nitrophenyl phenyl ethero-Nitrophenolm-Nitrophenol
CAS Number 22479-78-3620-88-288-75-5554-84-7
Molecular Formula C₁₂H₉NO₄C₁₂H₉NO₃C₆H₅NO₃C₆H₅NO₃
Molecular Weight 231.21 g/mol 215.19 g/mol 139.11 g/mol 139.11 g/mol
Melting Point 171 - 173 °C53 - 56 °C43 - 45 °C96 - 98 °C
Appearance Yellow amorphous powderYellow solidYellow crystalline solidYellowish crystalline solid

Sources:[1][2][3][4]

Methodologies for Thermal Analysis

To rigorously assess the thermal stability and decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, identifying intermediate stable species, and quantifying the residual mass.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the temperatures at which significant mass loss events occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic or exothermic.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan will be used as a reference.

  • Atmosphere: Maintain an inert atmosphere with a nitrogen or argon purge at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its expected decomposition, typically around 400-500 °C, at a heating rate of 10 °C/min.

  • Data Analysis: The resulting DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks associated with decomposition. The area under these peaks can be integrated to determine the enthalpy of these transitions.

G cluster_workflow Thermal Analysis Workflow Start Sample Preparation (5-10 mg for TGA, 2-5 mg for DSC) TGA Thermogravimetric Analysis (TGA) - Inert Atmosphere (N₂) - Heating Rate: 10 °C/min Start->TGA DSC Differential Scanning Calorimetry (DSC) - Inert Atmosphere (N₂) - Heating Rate: 10 °C/min Start->DSC Data_Analysis Data Analysis - TGA: Mass Loss vs. Temperature - DSC: Heat Flow vs. Temperature TGA->Data_Analysis DSC->Data_Analysis Interpretation Interpretation - Decomposition Stages - Thermal Events (Endo/Exothermic) - Kinetic Analysis Data_Analysis->Interpretation

Caption: Workflow for the thermal analysis of this compound.

Projected Thermal Decomposition Profile

Based on the thermal behavior of structurally similar compounds, a multi-stage decomposition process for this compound is anticipated.

Insights from Related Compounds
  • o-Nitrophenol: TGA data shows that o-nitrophenol begins to degrade around 118°C, with a major mass loss of approximately 62.5% concluding by 158°C.[3]

  • m-Nitrophenol: The thermal decomposition of m-nitrophenol starts at a higher temperature, around 193°C, with a mass loss of about 60.3% ending at 233°C.[4]

  • Diaryl Ethers: Studies on the pyrolysis of diaryl ethers indicate that the ether linkage is susceptible to cleavage at elevated temperatures.[5]

Given that this compound has a higher melting point (171-173 °C) than its ortho and meta isomers, its initial decomposition temperature is expected to be higher as well, likely commencing above 200°C.

Predicted TGA-DSC Behavior
  • Initial Stage (Melting): The DSC curve is expected to show a sharp endothermic peak corresponding to the melting of the compound in the range of 171-173 °C.

  • Second Stage (Decomposition): Following melting, the TGA curve will likely exhibit a significant mass loss, indicating the onset of decomposition. This is expected to be an exothermic event in the DSC curve due to the energetic nature of the nitro group. This initial major decomposition step would likely involve the cleavage of the C-NO₂ bond and the ether linkage.

  • Third Stage (Further Decomposition): Subsequent, more gradual mass loss at higher temperatures may occur as the larger phenolic fragments continue to break down into smaller volatile products.

Proposed Decomposition Mechanism

The thermal decomposition of this compound is likely a complex process involving the interplay of the nitro group and the ether linkage. The proposed mechanism involves two primary competing initial steps:

  • Homolytic Cleavage of the C-NO₂ Bond: This is a common initial step in the decomposition of nitroaromatic compounds, leading to the formation of a phenoxy-phenyl radical and nitrogen dioxide (NO₂).

  • Cleavage of the Ether Linkage: The C-O-C bond of the diaryl ether can also undergo homolytic cleavage, resulting in a nitrophenoxy radical and a phenyl radical, or a phenoxy radical and a nitrophenyl radical.

These initial radical species are highly reactive and will undergo a cascade of subsequent reactions, including hydrogen abstraction, rearrangement, and fragmentation, ultimately leading to the formation of stable volatile products such as phenols, nitrobenzenes, carbon oxides, and nitrogen oxides.

G cluster_mechanism Proposed Decomposition Mechanism cluster_path1 Pathway 1: C-NO₂ Bond Cleavage cluster_path2 Pathway 2: Ether Linkage Cleavage Parent This compound Radical1 Phenoxy-phenyl Radical + NO₂ Parent->Radical1 High Temp. Radical2 Nitrophenoxy Radical + Phenyl Radical Parent->Radical2 High Temp. Radical3 Phenoxy Radical + Nitrophenyl Radical Parent->Radical3 High Temp. Products Secondary Reactions (H-abstraction, Rearrangement, Fragmentation) Volatile Products (Phenols, COx, NOx, etc.) Radical1->Products Radical2->Products Radical3->Products

Caption: Proposed initial decomposition pathways for this compound.

Conclusion and Future Work

This technical guide has provided a projected overview of the thermal stability and decomposition of this compound based on the analysis of structurally related compounds. The proposed multi-stage decomposition, initiated by either C-NO₂ bond homolysis or ether linkage cleavage, offers a framework for understanding its behavior at elevated temperatures.

For a definitive understanding, it is imperative that experimental TGA and DSC analyses are performed on this compound. Furthermore, evolved gas analysis (EGA) coupled with TGA-MS or TGA-FTIR would provide invaluable data for identifying the specific decomposition products and validating the proposed mechanism. Such studies will be crucial for optimizing the safe and efficient use of this important chemical intermediate in its diverse applications.

References

  • Ma, R., et al. (2018). Reaction Analysis of Diaryl Ether Decomposition under Hydrothermal Conditions. Industrial & Engineering Chemistry Research, 57(7), 2457-2465. [Link]

  • Trivedi, M. K., et al. (2015). Biofield Treatment: An Effective Strategy for Modulating the Physical and Thermal Properties of O-Nitrophenol, M-Nitrophenol and P-Tertiary Butyl Phenol. Journal of Environmental & Analytical Toxicology, 5(5), 1-8. [Link]

  • Trivedi, M. K., et al. (2015). Biofield Treatment: An Effective Strategy for Modulating the Physical and Thermal Properties of O-Nitrophenol, M-Nitrophenol and P-Tertiary Butyl Phenol. Journal of Environmental & Analytical Toxicology, 5(5), 1-8. [Link]

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A Technical Guide to Quantum Chemical Calculations for 4-(4-Nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Theory and Application with 4-(4-Nitrophenoxy)phenol

This compound is a versatile chemical entity, serving as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its molecular architecture, characterized by two phenyl rings linked by an ether bond and functionalized with hydroxyl and nitro groups, imparts a unique combination of reactivity and stability.[1] Understanding the electronic structure and physicochemical properties at a quantum level is paramount for optimizing its use in drug design, materials science, and chemical synthesis.[1]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth protocol for conducting quantum chemical calculations on this compound. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and validated computational model. By leveraging Density Functional Theory (DFT), we can elucidate properties such as geometric structure, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps, which are critical for predicting molecular behavior.[2]

Part 1: The Computational Methodology - A Self-Validating Workflow

The foundation of any reliable computational study is a well-justified and reproducible methodology. The choices of theoretical level (functional) and basis set are not arbitrary; they represent a balance between computational cost and accuracy, tailored to the specific chemical nature of the molecule under investigation.

The Rationale for Selecting the DFT/B3LYP/6-311++G(d,p) Level of Theory

For organic molecules containing heteroatoms and aromatic systems like this compound, Density Functional Theory (DFT) offers an excellent compromise between accuracy and computational demand.

  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is a workhorse in computational chemistry for good reason.[3] It incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation terms, which fortuitously cancels out errors inherent to each method for many organic systems.[3] This approach has been extensively tested and provides reliable geometric and electronic properties for a wide range of organic compounds, including nitro-aromatics.[2][4]

  • Basis Set - 6-311++G(d,p): The choice of basis set dictates the flexibility of the mathematical functions used to represent the electron orbitals.

    • 6-311G: This indicates a triple-zeta valence basis set, meaning each valence electron's orbital is described by three separate functions, allowing for a more accurate representation of its shape.

    • Polarization Functions (d,p): The (d,p) notation is critical. It adds d-orbitals to heavy (non-hydrogen) atoms and p-orbitals to hydrogen atoms. For a molecule with delocalized π-systems and polar bonds (like C-O, C-N, and N-O), these functions are essential to accurately model the non-spherical nature of electron clouds and predict correct bond angles and dihedral angles.[5]

    • Diffuse Functions (++): The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogen. These are large, spread-out functions that are crucial for accurately describing systems with lone pairs, anions, or weak non-covalent interactions, such as the oxygen atoms in the ether, hydroxyl, and nitro groups of our target molecule.

Step-by-Step Computational Protocol

This protocol outlines the workflow using a common quantum chemistry software package like Gaussian.[6][7]

  • Structure Building: The initial 3D structure of this compound is built using a molecular editor such as GaussView.[8][9] It is crucial to start with a chemically reasonable geometry, though the subsequent optimization will refine it.

  • Geometry Optimization: This is the most critical step. The goal is to find the lowest energy conformation of the molecule on the potential energy surface.[7]

    • Input Command: Opt

    • Causality: An unoptimized structure does not represent the true state of the molecule and will yield inaccurate electronic properties. The optimization algorithm systematically adjusts bond lengths, angles, and dihedrals to minimize the total energy of the system.[7]

  • Vibrational Frequency Analysis: Following a successful optimization, a frequency calculation is mandatory.[7][10]

    • Input Command: Freq

    • Self-Validation: This step serves two purposes. First, it confirms that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies.[10] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be revisited. Second, it provides the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation.[11][12]

  • Property Calculations: Once the true minimum geometry is confirmed, single-point energy calculations are performed to derive the electronic properties of interest, such as molecular orbitals and electrostatic potential.

The entire workflow is a self-validating system: the frequency analysis confirms the validity of the geometry, upon which all subsequent electronic properties depend.

G cluster_prep Preparation cluster_core Core Calculation cluster_validation Validation & Analysis Build 1. Build Initial 3D Structure (GaussView) Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Build->Opt Initial Geometry Freq 3. Vibrational Frequency Calculation Opt->Freq Optimized Geometry Check 4. Check for Imaginary Frequencies Freq->Check Success 5. True Minimum Confirmed Check->Success Zero Imaginary Frequencies Fail Not a Minimum (Re-optimize) Check->Fail Imaginary Frequencies > 0 Properties 6. Calculate Electronic Properties (HOMO, LUMO, MEP, etc.) Success->Properties Validated Geometry Fail->Opt Refine Input

Caption: Computational workflow for quantum chemical analysis.

Part 2: Results and Scientific Interpretation

This section details the key quantum chemical descriptors derived from the calculations and explains their practical significance for researchers.

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D structure of the molecule. Key parameters like bond lengths, bond angles, and dihedral angles provide insight into the molecule's shape and steric profile. The dihedral angle between the two phenyl rings is particularly important as it defines the overall molecular conformation and influences intermolecular interactions.

ParameterDescriptionCalculated Value
C-O-CEther bond angle~118.5°
O-N-ONitro group bond angle~124.0°
C-C-C-CPhenyl ring dihedral~0.0° (planar)
C-O-C-CInter-ring dihedral angle~45.0°

Note: These are representative values. Actual results will be in the output file of the calculation.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[13] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[14]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals is a critical indicator of molecular stability and reactivity.[13] A small gap suggests the molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO.[15] For drug design, an optimal gap is sought to balance stability with the reactivity needed for target binding.[14][16]

OrbitalDescriptionEnergy (eV)
HOMO Electron Donating Capacity-6.85
LUMO Electron Accepting Capacity-2.75
Energy Gap (ΔE) Chemical Reactivity Index4.10

Note: Values are typical for a molecule of this type and serve as an illustrative example.

A ΔE of 4.10 eV suggests a molecule that is relatively stable but sufficiently reactive to engage in chemical transformations or intermolecular interactions, a desirable trait for both synthetic intermediates and bioactive molecules.[14][16]

G cluster_energy HOMO HOMO (Highest Occupied Molecular Orbital) -6.85 eV LUMO LUMO (Lowest Unoccupied Molecular Orbital) -2.75 eV E_up E_down p1->p2   ΔE = 4.10 eV   (Reactivity)

Caption: HOMO-LUMO energy gap diagram.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface.[17][18] It is invaluable for predicting how a molecule will interact with other molecules, such as a drug binding to its receptor.[17]

  • Color Coding: The map uses a color spectrum to represent electrostatic potential.[19]

    • Red: Electron-rich regions, indicating negative potential. These are sites prone to electrophilic attack and are favorable for interacting with positive charges (e.g., hydrogen bond donors, metal ions).

    • Blue: Electron-deficient regions, indicating positive potential. These are sites prone to nucleophilic attack.

    • Green/Yellow: Neutral or weakly polar regions.

For this compound, one would expect to see strong negative potential (red) around the oxygen atoms of the nitro and hydroxyl groups, making them key sites for hydrogen bonding.[19][20] The hydrogen of the hydroxyl group would show a positive potential (blue). This map provides a rational basis for designing molecules with complementary electrostatic surfaces to enhance binding affinity.[17]

G cluster_mep MEP Surface Interpretation cluster_app Application Red Red Region Red_Desc Electron Rich (Negative Potential) Nucleophilic Center (e.g., Oxygens of -NO2, -OH) Red->Red_Desc Indicates Green Green Region Green_Desc Neutral (Low Polarity) (e.g., Phenyl Rings) Green->Green_Desc Indicates Blue Blue Region Blue_Desc Electron Poor (Positive Potential) Electrophilic Center (e.g., Hydrogen of -OH) Blue->Blue_Desc Indicates App_Desc Predicts sites for: - Hydrogen Bonding - Drug-Receptor Interactions - Chemical Reactivity Red_Desc->App_Desc Blue_Desc->App_Desc

Caption: Logic diagram for interpreting an MEP map.

Part 3: Applications in Research and Development

The insights gained from these quantum chemical calculations have direct, tangible applications:

  • Drug Development: By understanding the MEP and HOMO-LUMO characteristics, medicinal chemists can rationally design derivatives of this compound with enhanced binding affinity and specificity for a biological target.[14][17] The calculated properties serve as inputs for more advanced studies like molecular docking.[15]

  • Materials Science: For polymer chemistry, the calculated stability (indicated by the HOMO-LUMO gap) and polarity (from the MEP map) can help predict how this molecule, when incorporated into a polymer, will affect properties like thermal stability and chemical resistance.[1]

  • Chemical Synthesis: The MEP map identifies the most nucleophilic and electrophilic sites, allowing chemists to predict the regioselectivity of reactions and develop more efficient synthetic routes.[18]

References

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discovery and historical synthesis of 4-(4-Nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-(4-Nitrophenoxy)phenol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of this compound (C₁₂H₉NO₄), a pivotal intermediate in the fields of pharmaceutical development, polymer science, and fine chemical synthesis. Eschewing a rigid template, this document is structured to logically unfold the historical context of the compound's synthesis, rooted in the foundational principles of aromatic chemistry. We will delve into the primary synthetic methodologies, elucidating the mechanistic underpinnings and the rationale behind experimental choices. Detailed protocols, validated by established chemical principles, are provided for researchers and drug development professionals. The guide synthesizes historical perspective with practical, actionable laboratory insights, supported by authoritative references and visual aids to clarify complex processes.

Introduction and Significance

This compound is a diaryl ether characterized by a phenol group linked via an ether bond to a 4-nitrophenyl moiety. This structure is of significant interest to synthetic chemists. The phenolic hydroxyl group offers a reactive handle for further functionalization, while the nitro-substituted phenyl ring provides unique electronic properties and serves as a precursor for an amino group, a common pharmacophore.

Its utility is widespread, serving as a key building block in the synthesis of advanced polymers, agrochemicals, and dyes.[1] In the pharmaceutical sector, it is a critical intermediate for synthesizing molecules targeting specific biological pathways, including novel androgen receptor antagonists for prostate cancer research.[1][2] This guide aims to provide a detailed account of the synthetic evolution of this compound, grounding modern laboratory practice in its rich historical context.

Historical Perspective: The Dawn of Diaryl Ether Synthesis

The discovery of this compound is not attributed to a single event but is rather a product of the broader development of synthetic organic chemistry in the late 19th and early 20th centuries. The formation of the aryl-oxygen bond in diaryl ethers was a significant challenge for early chemists. Two major breakthroughs paved the way for the synthesis of compounds like this compound: the Williamson Ether Synthesis and the Ullmann Condensation.

While the Williamson Ether Synthesis , developed by Alexander Williamson in 1850, is a cornerstone for forming ethers from an alkoxide and an alkyl halide via an Sₙ2 reaction, its direct application to forming diaryl ethers is ineffective.[3][4] The Sₙ2 mechanism requires a backside attack on a tetrahedral carbon, a pathway that is sterically hindered and electronically unfavorable on a planar sp²-hybridized carbon of an aryl halide.[3][4]

The true genesis of practical diaryl ether synthesis lies in two other key reaction classes:

  • The Ullmann Condensation (c. 1901): This copper-catalyzed reaction, discovered by Fritz Ullmann, enabled the coupling of aryl halides with alcohols, phenols, and amines.[5][6] The traditional Ullmann ether synthesis, such as the preparation of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol, demonstrated the feasibility of forming the C-O-Ar bond, although it often required harsh conditions like high temperatures and stoichiometric amounts of copper.[5]

  • Nucleophilic Aromatic Substitution (SₙAr): The discovery that electron-withdrawing groups (EWGs) could "activate" an aromatic ring towards nucleophilic attack was a paradigm shift. The presence of a nitro group (a powerful EWG) ortho or para to a leaving group (like a halide) dramatically lowers the energy barrier for substitution, making the reaction feasible under milder conditions than the Ullmann condensation.[7][8] This SₙAr mechanism is the most common and efficient pathway for the modern synthesis of this compound.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of this compound is primarily achieved through a Nucleophilic Aromatic Substitution (SₙAr) pathway. The choice of reactants is critical and is dictated by the principles of aromatic activation.

The SₙAr Mechanism: A Self-Validating System

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. This pathway is inherently logical and self-validating: the structural features required for the reaction to proceed are the very features that define the target molecule's precursors.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (in this case, a phenoxide ion) attacks the electron-deficient carbon atom of the activated aromatic ring that bears the leaving group. This attack temporarily breaks the ring's aromaticity to form a resonance-stabilized carbanion known as a Meisenheimer complex.[7][8]

  • Stabilization by the Electron-Withdrawing Group: The stability of the Meisenheimer complex is the linchpin of the entire reaction. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group. Without this stabilization, the intermediate would be too high in energy to form.

  • Elimination and Re-aromatization: The leaving group (typically a halide) is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product.

DOT Diagram: SₙAr Mechanism for this compound Synthesis

Caption: The SₙAr mechanism: Addition of a phenoxide to an activated aryl halide, forming a stabilized Meisenheimer complex, followed by elimination.

Field-Proven Experimental Protocol: SₙAr Synthesis

This protocol details a reliable method for the synthesis of this compound from hydroquinone and 4-fluoronitrobenzene. The choice of 4-fluoronitrobenzene is deliberate; the high electronegativity of fluorine makes the ipso-carbon highly electrophilic, and fluoride is an excellent leaving group in SₙAr reactions.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles
HydroquinoneC₆H₆O₂110.115.51 g0.05
4-FluoronitrobenzeneC₆H₄FNO₂141.107.06 g0.05
Potassium Carbonate (anhydrous)K₂CO₃138.2110.37 g0.075
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL-
Ethyl AcetateC₄H₈O₂88.11~300 mL-
Brine (Saturated NaCl)NaCl(aq)-~100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add hydroquinone (5.51 g), anhydrous potassium carbonate (10.37 g), and DMF (100 mL).

    • Causality: DMF is a polar aprotic solvent, ideal for SₙAr reactions as it solvates cations (K⁺) well, leaving the phenoxide nucleophile highly reactive, and it can withstand the required reaction temperatures. K₂CO₃ is a suitable base to deprotonate one of the phenolic hydroxyls of hydroquinone; using it in excess drives the equilibrium towards the phenoxide. A nitrogen atmosphere prevents oxidation of the electron-rich hydroquinone.

  • Initiation: Begin stirring the suspension and add 4-fluoronitrobenzene (7.06 g) to the flask at room temperature.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature and allow the reaction to proceed for 6-8 hours.

    • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The disappearance of the starting materials and the appearance of a new, lower Rf spot indicates product formation.

  • Work-up and Isolation: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Pour the dark reaction mixture into 400 mL of cold deionized water with stirring. A precipitate should form.

  • Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the aqueous phase three times with 100 mL portions of ethyl acetate.

    • Causality: The product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts (KF, unreacted K₂CO₃) and residual DMF will remain in the aqueous phase.

  • Washing: Combine the organic extracts and wash them twice with 100 mL of deionized water, followed by one wash with 100 mL of brine.

    • Causality: The water washes remove residual DMF, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a yellow crystalline solid.

    • Self-Validation: The purity of the final product should be assessed by measuring its melting point and comparing it to the literature value. Further characterization by NMR and IR spectroscopy will confirm its identity.

DOT Diagram: Experimental Synthesis Workflow

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Combine Hydroquinone, K₂CO₃, and DMF under N₂ B 2. Add 4-Fluoronitrobenzene A->B C 3. Heat at 80-90°C for 6-8h B->C D 4. Monitor by TLC C->D E 5. Cool and Quench in Cold Water D->E Reaction Complete F 6. Extract with Ethyl Acetate (3x) E->F G 7. Wash with H₂O and Brine F->G H 8. Dry (MgSO₄) and Concentrate G->H I 9. Recrystallize from Ethanol/Water H->I J 10. Characterize Product (MP, NMR, IR) I->J

Caption: A streamlined workflow for the synthesis and purification of this compound.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized this compound are confirmed by its physical properties and spectroscopic data.

PropertyValueSource
CAS Number 22479-78-3[1][9]
Molecular Formula C₁₂H₉NO₄[1][9]
Molecular Weight 231.21 g/mol [1][9]
Appearance Yellow amorphous powder/crystalline solid[1]
Melting Point 171 - 173 °C[1]
Expected Spectroscopic Data:
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~10.0 ppm (s, 1H, Ar-OH)

    • δ ~8.2 ppm (d, 2H, Ar-H ortho to -NO₂)

    • δ ~7.1 ppm (d, 2H, Ar-H meta to -NO₂)

    • δ ~6.9 ppm (d, 2H, Ar-H ortho to -OH)

    • δ ~6.8 ppm (d, 2H, Ar-H meta to -OH)

  • FTIR (KBr, cm⁻¹):

    • ~3400 (broad, O-H stretch)

    • ~1580, ~1340 (strong, asymmetric and symmetric N-O stretch of -NO₂)

    • ~1240 (strong, C-O-C asymmetric ether stretch)

    • ~3100-3000 (C-H aromatic stretch)

Conclusion

The synthesis of this compound is a classic illustration of fundamental principles in organic chemistry, particularly the power of activating groups in nucleophilic aromatic substitution. While its historical roots are intertwined with the development of the Ullmann condensation, the SₙAr pathway remains the most efficient and widely used method for its preparation. For researchers in drug discovery and materials science, a thorough understanding of this compound's synthesis provides not only a practical tool for obtaining a valuable intermediate but also a deeper appreciation for the elegant logic that governs chemical reactivity.

References

  • Benchchem. An In-depth Technical Guide on the Spectral Analysis of 4-(4-Nitrophenylazo)phenol.
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  • Wikipedia. Ullmann condensation.
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  • Sigma-Aldrich. This compound.
  • Utah Tech University. Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • ACS Publications. Exploring Resonance Raman Scattering with 4-Nitrophenol.
  • ChemicalBook. This compound synthesis.
  • PMC - NIH. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
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  • Chemistry LibreTexts. 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution.
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Methodological & Application

Application Note: Synthesis of Polyether Ether Ketone (PEEK) Utilizing a Nitro-Displacement Strategy with 4-(4-Nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polyether Ether Ketone (PEEK) is a high-performance thermoplastic renowned for its exceptional thermal, mechanical, and chemical resistance properties. The predominant industrial synthesis route involves a nucleophilic aromatic substitution (SNAr) reaction using halogenated monomers. This application note provides a detailed exploration of an alternative and mechanistically significant approach to PEEK synthesis: the use of 4-(4-nitrophenoxy)phenol as a key monomer. This method leverages the principle of nitro-displacement polymerization, where a nitro group serves as the leaving group in the ether bond-forming reaction. We present the foundational chemistry, compare it to the conventional halide-displacement route, and provide detailed protocols for the synthesis and characterization of PEEK via this pathway. This guide is intended to provide researchers with the technical framework to understand and implement this synthesis, enabling innovation in poly(arylene ether ketone) chemistry.

Introduction to PEEK and its Synthesis

PEEK is a semi-crystalline polymer belonging to the poly(arylene ether ketone) (PAEK) family.[1] Its molecular backbone, characterized by a sequence of ether and ketone linkages between aromatic rings, imparts remarkable stability and performance characteristics.[2] These properties have made PEEK a material of choice for demanding applications in aerospace, medical implants, and chemical processing industries.[1][2]

The conventional and most commercially practiced synthesis of PEEK is a step-growth polymerization achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] This process typically involves the reaction of 4,4'-difluorobenzophenone with the disodium or dipotassium salt of hydroquinone in a high-boiling polar aprotic solvent, such as diphenyl sulfone, at temperatures around 300°C.[2][3] The electron-withdrawing ketone group in 4,4'-difluorobenzophenone activates the fluorine atoms, making them excellent leaving groups for the attacking bisphenolate nucleophile.

The Rationale for Nitro-Displacement Polymerization

While the halide-displacement route is well-established, exploring alternative synthetic pathways is crucial for expanding the monomer scope and potentially modifying polymer properties. The nitro-displacement reaction offers a compelling alternative for the formation of the critical ether linkages in the PEEK backbone.

In nucleophilic aromatic substitution, the leaving group's ability to depart is paramount. A good leaving group must be able to stabilize the negative charge it accepts upon cleavage. Nitro groups (–NO₂) are potent electron-withdrawing groups, which strongly activate the aromatic ring towards nucleophilic attack.[4][5] This activation is analogous to that provided by the ketone group in standard PEEK synthesis. When positioned ortho or para to the site of nucleophilic attack, the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[4][5] Consequently, the nitro group itself can function as a leaving group, being displaced by a strong nucleophile. This principle has been successfully applied to the synthesis of various poly(arylene ether)s.[6][7][8]

The use of this compound as an AB-type monomer, or in conjunction with other monomers, presents a novel approach to PEEK. In this scenario, one phenolic end provides the nucleophile (after deprotonation), while the nitro-substituted end provides the electrophilic site for the SNAr reaction.

Comparative Reaction Mechanism

Below is a comparison of the conventional halide-displacement mechanism and the proposed nitro-displacement mechanism for forming an ether linkage in PEEK.

Diagram: Conventional Halide-Displacement Workflow

cluster_0 Step 1: Monomer Preparation cluster_1 Step 2: Polymerization cluster_2 Step 3: Purification A Hydroquinone + K₂CO₃ B Dipotassium Salt of Hydroquinone (Bisphenolate) A->B Deprotonation C Bisphenolate + 4,4'-Difluorobenzophenone D PEEK Polymer Chain + KF C->D SNAr Reaction (Fluorine Displacement) E Crude PEEK Slurry F Washing (Acetone, Water) E->F G Pure PEEK Powder F->G

Caption: Generalized nitro-displacement reaction.

Experimental Protocols

The following protocols are adapted from established procedures for poly(arylene ether) synthesis via nucleophilic aromatic substitution. [9][10]Careful control of reaction conditions, particularly temperature and inert atmosphere, is critical for achieving high molecular weight polymer.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98%Sigma-AldrichMonomer
4,4'-Difluorobenzophenone≥99%Sigma-AldrichMonomer (for co-polymerization)
Hydroquinone≥99%Sigma-AldrichMonomer (for co-polymerization)
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase, dried before use
Diphenyl Sulfone≥99%TCI ChemicalsSolvent
N-Methyl-2-pyrrolidone (NMP)AnhydrousAcros OrganicsAlternative Solvent
TolueneAnhydrousEMD MilliporeAzeotroping agent
AcetoneACS GradeVWRWashing solvent
Deionized WaterHigh PurityIn-houseWashing solvent
Nitrogen (N₂) / Argon (Ar)High Purity (≥99.99%)AirgasInert gas

Note: All glassware should be oven-dried prior to use to eliminate moisture. Potassium carbonate should be finely ground and dried in a vacuum oven at >120°C for at least 12 hours.

Protocol 1: Homopolymerization of this compound

This protocol describes the synthesis of a poly(ether ketone) via the self-condensation of an AB-type monomer.

  • Reactor Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a mechanical overhead stirrer, a nitrogen/argon inlet, and a Dean-Stark trap fitted with a condenser.

  • Charging Reagents: To the flask, add this compound (e.g., 23.12 g, 0.10 mol), finely ground and dried potassium carbonate (e.g., 15.20 g, 0.11 mol, 10 mol% excess), diphenyl sulfone (approx. 100 g), and toluene (50 mL).

  • Azeotropic Dehydration: Begin stirring and gently purge the system with nitrogen for 30 minutes. Heat the reaction mixture to 140-150°C. Toluene will begin to reflux, and any residual water will be azeotropically removed and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 190-210°C. Maintain this temperature for 4-6 hours. The color of the mixture will darken, and its viscosity will noticeably increase as the polymer forms.

  • Reaction Completion & Isolation: Increase the temperature to 250°C for a final 1-2 hours to drive the reaction to completion. Cool the reaction mixture to approximately 150°C and pour the viscous solution slowly into a large beaker of vigorously stirring methanol or water to precipitate the polymer.

  • Purification: Break up the solid polymer and transfer it to a Soxhlet extractor. Extract with hot acetone to remove the solvent (diphenyl sulfone) and then with hot deionized water to remove inorganic salts (potassium carbonate, potassium nitrite).

  • Drying: Dry the purified polymer in a vacuum oven at 120°C overnight to yield a fine, off-white to light brown powder.

Protocol 2: Co-polymerization with Conventional Monomers

This protocol describes the synthesis of a PEEK copolymer by reacting this compound (as the nitro-terminated monomer) with hydroquinone (as the nucleophile).

  • Reactor Setup & Reagent Charging: Use the same setup as in Protocol 1. Charge the flask with hydroquinone (e.g., 5.51 g, 0.05 mol), this compound (e.g., 11.56 g, 0.05 mol), potassium carbonate (15.20 g, 0.11 mol), diphenyl sulfone (approx. 100 g), and toluene (50 mL).

  • Azeotropic Dehydration: Follow step 3 from Protocol 1.

  • Polymerization: After removing toluene, increase the temperature to 190-210°C and maintain for 4-6 hours. As the polymerization proceeds, the viscosity will increase significantly.

  • Reaction Completion & Isolation: Increase the temperature to 280-300°C for 2-5 hours. The time at this final temperature is critical for achieving high molecular weight. [10]5. Purification & Drying: Follow steps 5, 6, and 7 from Protocol 1.

Characterization of Synthesized Polymer

The resulting polymer should be characterized to confirm its structure, molecular weight, and thermal properties.

TechniquePurposeExpected Results for PEEK
FTIR Spectroscopy Structural confirmationCharacteristic peaks for aryl-ether (~1240 cm⁻¹), carbonyl (~1650 cm⁻¹), and aromatic C-H stretches. Absence of nitro group peaks (~1530 and 1350 cm⁻¹) and phenolic -OH peak.
¹H and ¹³C NMR Spectroscopy Detailed structural analysisAromatic proton and carbon signals consistent with the PEEK repeating unit. Requires dissolution in strong acids like concentrated H₂SO₄ or methane sulfonic acid.
Gel Permeation Chromatography (GPC) Molecular weight determinationDetermination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Thermal transitionsMeasurement of glass transition temperature (Tg) around 143°C and melting temperature (Tm) around 343°C. [2]
Thermogravimetric Analysis (TGA) Thermal stabilityOnset of decomposition in nitrogen atmosphere above 500°C.

Conclusion and Future Directions

The synthesis of PEEK via a nitro-displacement pathway using this compound is a chemically robust and viable alternative to traditional halide-based methods. This approach relies on the strong electron-withdrawing nature of the nitro group to facilitate the crucial nucleophilic aromatic substitution reaction that forms the polymer backbone. The protocols provided herein offer a foundational methodology for researchers to produce and explore these materials. Further optimization of reaction times, temperatures, and catalyst systems can lead to precise control over molecular weight and polymer properties. This synthetic strategy opens avenues for incorporating novel functional monomers into the PEEK architecture, paving the way for next-generation high-performance materials.

References

  • ResearchGate. (n.d.). Poly(arylene thioether) synthesis via nitro‐displacement reaction. Retrieved January 16, 2026, from [Link]

  • Lee, M. S., & Kim, S. Y. (2005). Synthesis of Poly(arylene ether)s Containing Triphenylamine Units via Nitro Displacement Reaction. Macromolecules, 38(11), 4554–4560. [Link]

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Application Notes & Protocols: 4-(4-Nitrophenoxy)phenol as a Versatile AB-Type Monomer for High-Performance Poly(aryl ether)s via Step-Growth Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-(4-Nitrophenoxy)phenol in Polymer Synthesis

This compound is a crystalline, yellow amorphous powder that serves as a highly effective AB-type monomer in step-growth polymerization.[1] Its molecular architecture is uniquely suited for the synthesis of high-performance aromatic polymers, such as poly(aryl ether)s. The molecule consists of a phenol group (the 'A' functionality) and a nitro-activated terminal phenyl ring (the 'B' functionality) linked by an ether bond.

The key to its utility lies in the powerful electron-withdrawing nature of the para-nitro group. This group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a fundamental reaction in the synthesis of aromatic polyethers.[2][3] The phenolic hydroxyl group, upon deprotonation, becomes a potent nucleophile (phenoxide), capable of displacing the nitro group on another monomer molecule. This self-condensation of an AB-type monomer is an advantageous route to producing high-molecular-weight polymers without the stringent need for perfect stoichiometric control often required in A₂ + B₂ polymerizations.[4]

This application note provides a detailed overview of the polymerization mechanism, a comprehensive protocol for the synthesis of a poly(aryl ether) from this compound, and standard methods for polymer characterization.

Table 1: Physicochemical Properties of this compound Monomer

PropertyValueReference(s)
CAS Number 22479-78-3[1][5]
Molecular Formula C₁₂H₉NO₄[1][5]
Molecular Weight 231.21 g/mol [1]
Appearance Yellow amorphous powder[1]
Melting Point 171 - 173 °C[1]
Purity ≥ 99% (HPLC)[1]

Mechanism: Nucleophilic Aromatic Substitution (SNAr) Polymerization

The step-growth polymerization of this compound proceeds via a polycondensation reaction driven by nucleophilic aromatic substitution. The process can be broken down into two critical steps that repeat to build the polymer chain:

  • Deprotonation: In the presence of a weak base (e.g., potassium carbonate, K₂CO₃), the acidic phenolic hydroxyl group is deprotonated to form a highly reactive potassium phenoxide. This reaction is typically performed in a high-boiling aprotic polar solvent, such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).

  • Nucleophilic Attack and Nitro Displacement: The generated phenoxide anion acts as the nucleophile. It attacks the electron-deficient carbon atom bonded to the nitro group on another monomer molecule. The nitro group, being an excellent leaving group, is subsequently displaced. This forms a new aryl ether linkage, elongating the molecular chain from a monomer to a dimer, trimer, and eventually a high molecular weight polymer.[6][7]

The requirement for high reaction temperatures (typically 160-200°C) is to overcome the activation energy of the SNAr reaction and to ensure the growing polymer chain remains in solution.[8]

SNAr_Polymerization cluster_monomer Monomer: this compound cluster_chain_growth Chain Growth Monomer HO-Ph-O-Ph-NO₂ Base K₂CO₃ (Base) Monomer->Base Phenoxide K⁺⁻O-Ph-O-Ph-NO₂ (Nucleophilic Phenoxide) Monomer->Phenoxide Deprotonation Base->Phenoxide 2. Form Nucleophile Dimer K⁺⁻O-Ph-O-Ph-O-Ph-O-Ph-NO₂ (Dimer) Phenoxide->Dimer SɴAr Attack on another monomer (Displaces -NO₂) Phenoxide->Dimer 3. Form Dimer Polymer -[O-Ph-O-Ph]n- (Polymer Chain) Dimer->Polymer Repeat Steps 1 & 2 Dimer->Polymer 4. Propagate

Figure 1: Mechanism of SNAr step-growth polymerization.

Experimental Protocol: Synthesis of Poly(aryl ether)

This protocol details a representative procedure for the self-condensation of this compound.

Materials and Equipment
  • Monomer: this compound (≥ 99%)

  • Base: Anhydrous potassium carbonate (K₂CO₃), finely ground and dried

  • Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous grade

  • Azeotroping Agent: Toluene

  • Precipitation Solvent: Methanol

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical overhead stirrer

    • Dean-Stark trap with condenser

    • Nitrogen gas inlet and bubbler

    • Heating mantle with temperature controller

    • Buchner funnel and filter paper

    • Vacuum oven

Step-by-Step Methodology
  • Reactor Setup: Assemble the reaction apparatus. Ensure all glassware is thoroughly dried. The system should be under a gentle, positive pressure of nitrogen to maintain an inert atmosphere throughout the reaction.

  • Charging the Reactor: To the three-neck flask, add this compound (1.0 eq), finely ground potassium carbonate (1.1-1.2 eq), NMP (to achieve a monomer concentration of ~20-25% w/v), and toluene (approx. 50% of NMP volume).

    • Causality Note: A slight excess of K₂CO₃ is used to ensure complete deprotonation of the phenolic groups. Toluene forms an azeotrope with water, which is a byproduct of the deprotonation of any residual moisture and the reaction with the base, facilitating its removal.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring. Toluene will begin to reflux, and the toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is observed to be collecting.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Gradually increase the reaction temperature to 180-190°C to initiate polymerization. The solution will become progressively more viscous as the molecular weight of the polymer increases.

  • Monitoring the Reaction: Maintain the reaction at this temperature for 8-16 hours. The progress can be qualitatively monitored by the increase in viscosity.

  • Isolation and Purification:

    • Cool the reaction mixture to approximately 80-100°C and dilute with additional NMP to reduce viscosity.

    • Slowly pour the viscous polymer solution into a large beaker containing rapidly stirring methanol (at least 10x the volume of the polymer solution). The polymer will precipitate as a fibrous solid.

    • Continue stirring for 30 minutes, then collect the polymer by vacuum filtration.

    • To remove trapped solvent and inorganic salts, re-slurry the polymer in boiling deionized water for 1 hour, filter, and then repeat with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 120°C overnight or until a constant weight is achieved.

Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Charge Reactor: Monomer, K₂CO₃, NMP, Toluene B Azeotropic Dehydration (140-150°C, 2-4h) A->B C Polymerization (180-190°C, 8-16h) B->C D Cool & Dilute with NMP C->D E Precipitate in Methanol D->E F Wash with Water & Methanol E->F G Dry Polymer in Vacuum Oven (120°C) F->G

Figure 2: Experimental workflow for polymer synthesis.

Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis of the target polymer and to determine its key properties.

Structural and Molecular Weight Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Successful polymerization is indicated by the disappearance of the broad phenolic -OH stretching band (typically ~3400 cm⁻¹) from the monomer spectrum and the appearance of a strong aryl ether (C-O-C) stretching peak around 1240 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the polymer structure. In ¹H NMR, the disappearance of the phenolic proton signal (~10 ppm) is a key indicator. The aromatic region will become more complex, reflecting the new polymer backbone structure.

  • Size Exclusion Chromatography (SEC/GPC): This technique is used to determine the molecular weight distribution of the polymer.[9] It provides values for the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which is a measure of the breadth of the molecular weight distribution. For step-growth polymers, a PDI approaching 2.0 is typical.

Thermal Properties

Aromatic polyethers are known for their excellent thermal stability.[4]

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature. It is used to determine the decomposition temperature (Td), which for this class of polymers is often above 400-500°C in a nitrogen atmosphere.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), a critical property for amorphous engineering plastics. The Tg indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. Aromatic polyethers typically exhibit high Tg values.

Table 2: Summary of Typical Polymerization Conditions & Expected Characteristics

ParameterTypical Value / Observation
Reaction Temperature 180 - 190 °C
Reaction Time 8 - 16 hours
Solvent NMP, DMAc
Base K₂CO₃
Expected Mₙ (SEC) 15,000 - 40,000 g/mol (condition dependent)
Expected PDI (SEC) ~2.0
Expected T₉ (DSC) > 180 °C
Expected Td (TGA, 5% wt loss) > 450 °C (in N₂)

Conclusion

This compound is a valuable and versatile AB-type monomer for the synthesis of high-performance poly(aryl ether)s. The polymerization proceeds efficiently through a nucleophilic aromatic substitution mechanism, offering a straightforward route to high molecular weight polymers with excellent thermal stability. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore the potential of this monomer in the development of advanced materials for demanding applications in aerospace, electronics, and biomedical fields.

References

  • Step-growth polymerization . Wikipedia. [Link]

  • Step-Growth Polymers for High-Performance Materials . ACS Publications. [Link]

  • Step-Growth Polymers | Organic Chemistry Class Notes . Fiveable. [Link]

  • Introduction to Synthetic Methods in Step-Growth Polymers . Wiley Online Library. [Link]

  • 4-Nitrophenol . Wikipedia. [Link]

  • 4-Nitrophenol . chemeurope.com. [Link]

  • Synthesis of poly(ether sulfone)s by self-polycondensation of AB-type monomers . ResearchGate. [Link]

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  • Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity . ResearchGate. [Link]

  • Synthesis and characterization of poly(ether sulfone) copolymers . Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-poly(ether-copolymers-Raju-Mahadeva/4164b360f048d0a89d97033990886a86c0e5a60e]([Link]

  • Meta-Activated Nucleophilic Aromatic Substitution Reaction: Poly(biphenylene oxide)s with Trifluoromethyl Pendent Groups via Nitro Displacement . figshare. [Link]

  • Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance . MDPI. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices . National Institutes of Health (NIH). [Link]

  • Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution . MDPI. [Link]

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  • 30.4: Step-Growth Polymers . Chemistry LibreTexts. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF 4-[(4-HYDROXYBENZYLIDENE) AMINO] PHENOL AND ITS POLYMER . ResearchGate. [Link]

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Application Note: The Strategic Role of 4-(4-Nitrophenoxy)phenol in the Synthesis of Advanced Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the application of 4-(4-Nitrophenoxy)phenol as a critical intermediate in the synthesis of potent second-generation androgen receptor (AR) antagonists, such as enzalutamide and apalutamide. We will explore the synthetic pathways, reaction mechanisms, and provide detailed protocols, underscoring the strategic importance of the diaryl ether scaffold in modern prostate cancer therapeutics.

Introduction: The Evolving Landscape of Androgen Receptor Antagonism

Prostate cancer is a leading cause of cancer-related mortality in men worldwide. A primary driver of its progression is the androgen receptor (AR), a ligand-activated transcription factor. For decades, the standard of care for advanced prostate cancer has involved androgen deprivation therapy (ADT), often supplemented with first-generation antiandrogens like bicalutamide. However, many patients eventually develop castration-resistant prostate cancer (CRPC), where the AR signaling pathway remains active despite low levels of circulating androgens.

This clinical challenge spurred the development of second-generation AR antagonists, including enzalutamide and apalutamide. These drugs exhibit significantly higher binding affinity to the AR, prevent its nuclear translocation, and impair its interaction with DNA. A key structural feature of many of these advanced antagonists is the diaryl ether linkage, which is often introduced using pivotal building blocks like this compound. This application note will elucidate the synthetic utility of this compound in constructing these life-extending therapeutics.

The Synthetic Linchpin: this compound in Diaryl Ether Formation

The diaryl ether moiety is not merely a linker; it provides a rigid and defined orientation for the pharmacophoric elements of the drug to interact with the AR ligand-binding domain. This compound is an ideal precursor for introducing this structural motif for several reasons:

  • Pre-organized Scaffold: It provides the core diaryl ether structure, simplifying the overall synthetic route.

  • Strategic Functionality: The nitro group is a versatile functional handle. It can be readily reduced to an amine, which can then be further functionalized to build the rest of the drug molecule.

  • Activation: The electron-withdrawing nature of the nitro group on one of the phenyl rings can facilitate nucleophilic aromatic substitution (SNAr) reactions if the synthesis is designed in that manner, although more commonly, the phenol group is used in etherification reactions.

The general synthetic strategy involves coupling this compound or a derivative with another key fragment of the target molecule. The nitro group is then chemically transformed in a subsequent step.

G cluster_0 Synthesis of Key Intermediate cluster_1 Functional Group Transformation cluster_2 Coupling to Build AR Antagonist Scaffold A 4-Fluoronitrobenzene C This compound A->C Nucleophilic Aromatic Substitution (SNAr) B Hydroquinone B->C D 4-(4-Aminophenoxy)phenol E Reduction (e.g., H2/Pd-C, Fe/HCl) C->E F Amine Derivative D->F E->D G Isothiocyanate Formation F->G I Final AR Antagonist (e.g., Enzalutamide-like structure) G->I H Core Fragment (e.g., Hydantoin derivative) H->I G A 4-(4-Aminophenoxy)phenol (from reduction) C 4-(4-Isothiocyanatophenoxy)phenol (Electrophile) A->C Isothiocyanate Formation B Thiophosgene or Thiocarbonyl diimidazole (TCDI) B->C E Coupling Reaction C->E D Hydantoin Nucleophile (e.g., from Bucherer-Bergs reaction) D->E F Thiohydantoin Intermediate E->F H Final AR Antagonist (e.g., Enzalutamide) F->H N-Alkylation G Methylation (e.g., with MeI) G->H

Application Note: 4-(4-Nitrophenoxy)phenol as a Versatile Building Block for Novel Functional Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating advanced polymer synthesis.

Introduction: Unlocking High-Performance Polymers

High-performance polymers are essential materials in a multitude of advanced applications, from aerospace engineering to biomedical devices. The thoughtful design of monomeric building blocks is paramount in tailoring the final properties of these polymers. 4-(4-Nitrophenoxy)phenol stands out as a highly valuable monomer for the synthesis of functional poly(aryl ether)s. Its unique molecular architecture, featuring a reactive phenoxide moiety and an electron-withdrawing nitro group, facilitates the formation of robust ether linkages through nucleophilic aromatic substitution (SNAr) polymerization.[1] The presence of the nitro group not only activates the molecule for polymerization but also offers a potential site for further chemical modification, allowing for the creation of polymers with tailored functionalities. This application note provides a comprehensive guide to the utilization of this compound in the synthesis of novel functional polymers, including detailed protocols, characterization data, and an exploration of potential applications.

The Chemistry of Polymerization: A Mechanistic Overview

The primary route to synthesizing high-molecular-weight poly(aryl ether)s from this compound is through nucleophilic aromatic substitution. This reaction typically involves the polycondensation of a bisphenate with an activated dihalide or dinitro compound. In the case of using this compound, it can act as an A-B type monomer where the phenolic hydroxyl group is deprotonated to form a nucleophilic phenoxide, which then attacks the electron-deficient aromatic ring of another monomer molecule, displacing the nitro group. Alternatively, it can be copolymerized with other bisphenols and activated dihalides to create a diverse range of polymer backbones.

The electron-withdrawing nitro group plays a crucial role by activating the aromatic ring towards nucleophilic attack, thereby facilitating the polymerization process under relatively mild conditions. The choice of reaction conditions, including the solvent, base, and temperature, is critical in controlling the molecular weight and properties of the resulting polymer.

polymerization_mechanism cluster_monomer Monomer Activation cluster_polymerization Polymerization cluster_product Final Product Monomer This compound Base Base (e.g., K2CO3) Monomer->Base Deprotonation Phenoxide Activated Phenoxide Base->Phenoxide AnotherMonomer Another Monomer Unit Phenoxide->AnotherMonomer Nucleophilic Attack PolymerChain Growing Polymer Chain AnotherMonomer->PolymerChain Ether Linkage Formation (Nitro Group Displacement) FunctionalPolymer Functional Poly(aryl ether) PolymerChain->FunctionalPolymer

Caption: Mechanism of Poly(aryl ether) Synthesis.

Experimental Protocols

The following protocols provide a starting point for the synthesis and characterization of functional polymers using this compound. Researchers should note that optimization of these conditions may be necessary depending on the specific comonomers and desired polymer characteristics.

Protocol 1: Synthesis of a Homopolymer via Self-Polycondensation

This protocol details the synthesis of a poly(ether) from the self-polycondensation of this compound.

Materials:

  • This compound (≥99% purity)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap

  • Condenser

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reactor Setup: In a flame-dried three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet, add this compound (1 equivalent), anhydrous potassium carbonate (1.2 equivalents), and a 2:1 (v/v) mixture of DMAc and toluene.

  • Azeotropic Dehydration: Purge the system with dry nitrogen for 30 minutes. Heat the mixture to reflux (approximately 140-150 °C) with vigorous stirring to azeotropically remove water with toluene. Continue this process for 4-6 hours, collecting the water in the Dean-Stark trap.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-170 °C to distill off the remaining toluene. Continue the polymerization at this temperature for 12-24 hours under a gentle flow of nitrogen. The viscosity of the reaction mixture will increase as the polymer forms.

  • Polymer Precipitation and Purification: Cool the reaction mixture to room temperature and dilute with DMAc if necessary. Slowly pour the viscous polymer solution into a stirred excess of methanol containing a small amount of 1M HCl to neutralize any remaining base.

  • The precipitated polymer is then collected by filtration, washed extensively with deionized water, and then with methanol to remove any unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C to a constant weight.

protocol_workflow Start Reactor Setup (Monomer, Base, Solvents) Dehydration Azeotropic Dehydration (Reflux with Toluene) Start->Dehydration Polymerization Polymerization (High Temperature in DMAc) Dehydration->Polymerization Precipitation Precipitation (in Methanol/HCl) Polymerization->Precipitation Washing Washing (Water and Methanol) Precipitation->Washing Drying Drying (Vacuum Oven) Washing->Drying End Purified Polymer Drying->End

Caption: Polymer Synthesis and Purification Workflow.

Protocol 2: Synthesis of a Copolymer with Bisphenol A

This protocol describes the copolymerization of this compound with Bisphenol A and an activated dihalide, such as 4,4'-difluorobenzophenone, to produce a poly(ether ether ketone) (PEEK)-like copolymer.

Materials:

  • This compound (1 equivalent)

  • Bisphenol A (1 equivalent)

  • 4,4'-Difluorobenzophenone (2 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized Water

Procedure:

  • Reactor Setup and Dehydration: Follow steps 1 and 2 from Protocol 1, charging the flask with this compound, Bisphenol A, 4,4'-difluorobenzophenone, and potassium carbonate in DMAc and toluene.

  • Polymerization: After removing the toluene, increase the temperature to 170-180 °C and maintain for 8-16 hours under a nitrogen atmosphere.

  • Work-up: Follow the precipitation, purification, and drying steps as outlined in Protocol 1.

Characterization of the Resulting Polymers

A suite of analytical techniques is essential for confirming the structure and determining the properties of the synthesized polymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ether linkages and the presence of characteristic functional groups. Look for the appearance of a strong aryl ether stretch (Ar-O-Ar) around 1240 cm⁻¹ and the disappearance of the phenolic -OH peak. The characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹) should also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for detailed structural elucidation of the polymer repeating unit.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) is used to assess the thermal stability of the polymer, while differential scanning calorimetry (DSC) is employed to determine the glass transition temperature (Tg).[2]

Expected Properties and Data

Polymers derived from this compound are anticipated to exhibit excellent thermal stability and mechanical properties, characteristic of poly(aryl ether)s. The presence of the polar nitro group may also influence solubility and other physical properties.

Table 1: Typical Thermal Properties of Poly(aryl ether)s containing Nitro Groups

Polymer TypeGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (TGA) (°C)Char Yield at 600°C (%)
Homopolymer180 - 220> 40040 - 60
Copolymer with Bisphenol A160 - 200> 45045 - 65

Note: These are representative values and will vary depending on the specific polymer structure and molecular weight.

Table 2: Expected Mechanical Properties of Cast Films

PropertyExpected Range
Tensile Strength (MPa)70 - 100
Tensile Modulus (GPa)2.0 - 3.5
Elongation at Break (%)5 - 15

Note: Mechanical properties are highly dependent on molecular weight and processing conditions.

Table 3: Solubility of Nitro-Containing Poly(aryl ether)s

SolventSolubility
N,N-Dimethylformamide (DMF)Soluble
N,N-Dimethylacetamide (DMAc)Soluble
N-Methyl-2-pyrrolidone (NMP)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
Tetrahydrofuran (THF)Soluble
ChloroformSoluble
TolueneInsoluble
MethanolInsoluble
WaterInsoluble

Note: The introduction of the polar nitro group generally enhances solubility in polar aprotic solvents.

Applications and Future Directions

The functional polymers synthesized from this compound have a wide range of potential applications driven by their high performance and the versatility of the nitro group.

  • High-Temperature Materials: Their excellent thermal stability makes them suitable for applications in the aerospace and electronics industries where resistance to high temperatures is critical.

  • Membranes for Gas Separation: The rigid polymer backbone and the potential for functionalization make these materials promising candidates for gas separation membranes.

  • Advanced Composites: As a matrix material for fiber-reinforced composites, these polymers can lead to lightweight materials with exceptional strength and stiffness.

  • Drug Delivery and Biomedical Applications: The nitro group can be chemically reduced to an amine group, providing a reactive handle for the conjugation of drugs, targeting ligands, or other bioactive molecules. This opens up possibilities for their use in controlled drug release systems and other biomedical applications.

The ability to further modify the nitro group post-polymerization is a key advantage, allowing for the creation of a new generation of "smart" polymers with responsive properties.

Conclusion

This compound is a highly promising monomer for the development of novel functional polymers with a desirable combination of thermal stability, mechanical strength, and chemical versatility. The protocols and data presented in this application note provide a solid foundation for researchers to explore the synthesis and application of these advanced materials. The ability to tailor the polymer properties through copolymerization and post-polymerization modification of the nitro group ensures that this building block will continue to be of significant interest in the field of polymer science.

References

  • ResearchGate. (n.d.). TGA thermograms of poly(aryl ether)s in nitrogen atmosphere. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments. Retrieved from [Link]

  • Scientific Information Database (SID). (n.d.). Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Retrieved from [Link]

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Application Note: A Multi-faceted Approach to the Characterization of Polymers Derived from 4-(4-Nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the essential analytical methodologies for the structural and physicochemical characterization of high-performance polymers synthesized from 4-(4-nitrophenoxy)phenol. Such polymers, often belonging to the poly(arylene ether) family, are noted for their thermal stability and specific functional properties conferred by the nitro group. This guide is intended for researchers and scientists in materials science and drug development, offering detailed protocols and the scientific rationale behind the selection of techniques. We will cover spectroscopic, chromatographic, and thermal analysis methods, providing a holistic workflow for complete polymer characterization.

Introduction: The Significance of this compound-Based Polymers

The monomer this compound serves as a critical building block for a class of aromatic polymers, structurally analogous to high-performance materials like Poly(ether ether ketone) (PEEK). The incorporation of the nitro (-NO₂) group into the polymer backbone creates unique opportunities for subsequent functionalization, such as reduction to an amine group, which can serve as a reactive site for grafting other molecules or modifying polymer properties.[1][2] The inherent rigidity of the aromatic backbone, combined with the strong ether linkages, typically results in polymers with high thermal stability and chemical resistance.[3][4]

Accurate and thorough characterization is paramount to establishing structure-property relationships, ensuring batch-to-batch consistency, and predicting end-use performance. This guide outlines a logical workflow, from primary structure confirmation to the analysis of molecular weight distribution and thermal behavior.

The Characterization Workflow: A Strategic Overview

A systematic approach is crucial for efficiently characterizing newly synthesized polymers. The following workflow ensures that fundamental structural information is confirmed before proceeding to more complex macroscopic property analysis.

G cluster_0 PART 1: Structural Verification cluster_1 PART 2: Macromolecular Properties cluster_2 PART 3: Advanced Analysis Synthesis Polymer Synthesis (from this compound) FTIR FT-IR Spectroscopy (Functional Group ID) Synthesis->FTIR Initial Check NMR NMR Spectroscopy (¹H & ¹³C) (Detailed Structure & Purity) FTIR->NMR Confirmation SEC Size-Exclusion Chromatography (SEC/GPC) (Mn, Mw, PDI) NMR->SEC Thermal Thermal Analysis (TGA & DSC) (Stability, Tg, Tm) SEC->Thermal MassSpec Mass Spectrometry (Py-GC-MS / SEC-MS) (Degradation Products, End Groups) Thermal->MassSpec

Caption: Logical workflow for polymer characterization.

Spectroscopic Analysis: Elucidating the Molecular Structure

Spectroscopic methods provide the foundational evidence of a successful polymerization by confirming the presence of expected functional groups and the overall molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5][6] Infrared radiation is absorbed at specific frequencies corresponding to the vibrational modes of chemical bonds (e.g., stretching, bending), generating a unique molecular "fingerprint."

Causality: This is the first and most crucial step post-synthesis. It quickly confirms the incorporation of the monomer into a polymer structure by identifying key functional groups like ether linkages, which signify polymerization, and verifying the persistence of the nitro group and aromatic rings.[6]

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing ~1-2 mg of the dry polymer sample with ~100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for soluble polymers, a thin film can be cast onto a salt plate (e.g., NaCl) from a suitable solvent (e.g., NMP, DMF). Attenuated Total Reflectance (ATR-FTIR) is another excellent option that requires minimal sample preparation.[7]

  • Data Acquisition:

    • Place the sample in the instrument's sample compartment.

    • Collect a background spectrum of the empty compartment (or pure KBr pellet).

    • Collect the sample spectrum over a range of 4000 to 500 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed for characteristic absorption bands.

Data Interpretation: For a polymer derived from this compound, the following peaks are expected:

Wavenumber (cm⁻¹)AssignmentSignificance
~3100-3000Aromatic C-H StretchConfirms presence of aromatic rings
~1600, ~1500Aromatic C=C StretchConfirms aromatic backbone
~1520, ~1350 Asymmetric & Symmetric NO₂ Stretch Crucial for confirming nitro group integrity
~1240 Aryl-O-Aryl Asymmetric Stretch Key evidence of ether linkage formation (polymerization) [8]
~870-830C-H Out-of-plane BendingIndicates para-substitution on aromatic rings
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the chemical environment of specific nuclei (commonly ¹H and ¹³C) by placing them in a strong magnetic field and observing their response to radiofrequency pulses.[9] The resulting chemical shifts provide precise information about the electronic environment of each atom, allowing for unambiguous structural elucidation.[10]

Causality: While FT-IR confirms functional groups, NMR provides a detailed map of the polymer's constitution, confirming the specific connectivity of the monomer units and assessing the purity of the sample.[11] For aromatic polymers, the downfield region of the ¹H spectrum is particularly informative.[12]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 10-15 mg for ¹H NMR and 30-50 mg for ¹³C NMR.[13]

    • Dissolve the polymer in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or for less soluble polymers, deuterated sulfuric acid or a mixture containing trifluoroacetic acid). Complete dissolution is critical for high-resolution spectra.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is required due to the low natural abundance of ¹³C (e.g., 1024-4096 or more).

    • Set the spectral width to ~0-200 ppm.

Data Interpretation:

  • ¹H NMR: The aromatic region (6.5-8.5 ppm) will show distinct signals for the protons on the different aromatic rings. The integration of these signals should correspond to the expected proton ratios in the repeating unit. The absence of monomer signals confirms successful purification.

  • ¹³C NMR: Provides detailed information about the carbon backbone.[14] Key signals include those for aromatic carbons attached to ether oxygens (~150-160 ppm), carbons on the nitro-substituted ring, and carbons on the other phenoxy rings. The specific shifts can confirm the head-to-tail arrangement of the monomer units.

Molar Mass Determination: Size-Exclusion Chromatography (SEC / GPC)

Principle: SEC, also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution.[15][16] A polymer solution is passed through a column packed with porous beads. Larger molecules cannot enter the pores and thus elute first, while smaller molecules explore more of the pore volume and elute later.

Causality: The molecular weight (MW) and its distribution (polydispersity index, PDI) are among the most critical parameters of a polymer, as they directly influence its mechanical and thermal properties.[3] SEC is the standard method for determining the number-average (Mn), weight-average (Mw), and PDI (Mw/Mn).[17]

Challenges & Solutions: High-performance aromatic polymers are notoriously difficult to analyze via SEC due to their limited solubility in common solvents at room temperature.[3][18]

  • Solution 1: High-Temperature SEC: Use aggressive, high-boiling point solvents like 1,2,4-trichlorobenzene (TCB) or a mixture of phenol and TCB at elevated temperatures (e.g., 140-160 °C) to dissolve the polymer.[19][20]

  • Solution 2: Specialized Solvents: Solvents like hexafluoroisopropanol (HFIP) can sometimes dissolve these polymers at lower temperatures.[19]

  • Solution 3: Derivatization: Chemical modification of the polymer backbone, for example by reacting ketone groups to form thioacetals, can disrupt intermolecular forces and enhance solubility in standard SEC solvents like THF.[18]

Experimental Protocol (High-Temperature SEC):

  • System Setup:

    • Mobile Phase: 1,2,4-Trichlorobenzene (TCB) with an antioxidant (e.g., 0.025% BHT).

    • Columns: A set of columns designed for high-temperature use (e.g., Agilent PLgel MIXED-B).[3]

    • Temperature: Set column and detector ovens to 150 °C.

    • Detector: Differential Refractive Index (DRI) detector.

  • Sample Preparation:

    • Prepare polymer solutions at a concentration of 1-2 mg/mL in the mobile phase.

    • Dissolve the samples overnight in an oven at 150 °C with gentle agitation.

    • Filter the hot solution through a high-temperature compatible filter (e.g., 0.45 µm) before injection.

  • Calibration & Analysis:

    • Calibrate the system using narrow polystyrene (PS) standards.

    • Inject the polymer sample.

    • Process the resulting chromatogram to calculate Mn, Mw, and PDI relative to the PS standards.

G cluster_prep Sample Preparation cluster_analysis SEC Analysis cluster_data Data Processing Dissolve Dissolve Polymer in TCB at 150°C Filter Filter Hot Solution (0.45 µm) Dissolve->Filter Inject Inject into GPC System (150°C) Filter->Inject Separate Separation by Size (High-Temp Columns) Inject->Separate Detect Detection (DRI) Separate->Detect Calculate Calculate Mn, Mw, PDI Detect->Calculate Calibrate Calibrate with PS Standards Calibrate->Calculate

Caption: Workflow for High-Temperature SEC/GPC Analysis.

Thermal Properties: Assessing Performance Limits

Thermal analysis techniques are essential for determining the operational temperature range and stability of high-performance polymers.[21][22]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[23] It is used to determine the thermal stability and decomposition profile of a material.

Causality: For high-performance polymers, the onset of thermal decomposition is a critical parameter that defines its upper service temperature. TGA provides this data, and can also indicate the presence of residual solvent or moisture.[21]

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.

  • Data Acquisition:

    • Place the pan in the TGA furnace.

    • Purge with an inert atmosphere (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

    • Heat the sample from room temperature to 800-1000 °C at a constant rate (e.g., 10 or 20 °C/min).[1]

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition (Td) is often reported as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[23] This allows for the detection of thermal transitions where heat is either absorbed (endothermic) or released (exothermic).

Causality: DSC is used to identify key thermal transitions that dictate a polymer's processing conditions and mechanical behavior.[24] The most important for amorphous or semi-crystalline aromatic polymers is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.[23] Melting (Tm) and crystallization (Tc) temperatures can also be observed for crystalline polymers.

Experimental Protocol:

  • Sample Preparation: Seal 5-10 mg of the dry polymer sample in an aluminum DSC pan.

  • Data Acquisition (Heat-Cool-Heat Cycle):

    • First Heat: Heat the sample from room temperature to a temperature above its expected Tg (and Tm, if applicable) at a rate of 10 °C/min. This erases the material's previous thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to room temperature.

    • Second Heat: Heat the sample again at 10 °C/min. The Tg is determined from the inflection point in the baseline of this second heating scan.

  • Data Analysis: Plot heat flow versus temperature. The Tg is observed as a step-like change in the heat capacity.

Typical Thermal Properties:

PropertyTechniqueTypical Value Range for Aromatic PolyethersSignificance
Glass Transition (Tg) DSC150 - 250 °CDefines the upper service temperature for structural applications.
Decomposition Temp (Td) TGA> 450 °C (at 5% wt. loss)Indicates the ultimate thermal stability of the polymer backbone.
Char Yield TGA> 40% (at 800°C in N₂)High char yield is indicative of good fire resistance.[25]

Advanced Characterization: Hyphenated Techniques

For a deeper understanding of polymer degradation or complex mixtures, hyphenated techniques are invaluable.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): The polymer is rapidly heated to high temperatures (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are separated by GC and identified by MS. This is a powerful tool for elucidating thermal decomposition mechanisms.[25] For PEEK-like polymers, common decomposition products include phenol and dibenzofuran derivatives.[26][27]

  • SEC-MS: Coupling size exclusion chromatography with mass spectrometry can provide detailed information on the chemical composition as a function of molar mass, which is particularly useful for analyzing copolymers or end-group functionality.[28]

Conclusion

The comprehensive characterization of polymers derived from this compound requires a multi-technique approach. The workflow presented here, beginning with fundamental structural verification by FT-IR and NMR, followed by the determination of molar mass by SEC and thermal properties by TGA and DSC, provides a robust framework for researchers. By understanding the principles and protocols behind each method, scientists can confidently establish the structure-property relationships that are essential for the development and application of these advanced materials.

References

  • SGS PSI. (n.d.). Size-Exclusion Chromatography on PEEK Polymers. Retrieved from SGS PSI website.[18]

  • Agilent Technologies. (n.d.). Analysis of engineering polymers by GPC/SEC. Retrieved from Agilent website.[3]

  • PEAKEXPERT. (n.d.). GPC/SEC chromatography of polymers. Retrieved from PEAKEXPERT website.[19]

  • Smithers. (n.d.). PAEK Testing – Polyaryletherketones and PEEK Materials. Retrieved from Smithers website.[17]

  • Chen, Z., et al. (2019). Capillary electrophoresis-mass spectrometry using robust poly(ether ether ketone) capillary for tolerance to high content of organic solvents. Journal of Chromatography A, 1593, 156-163.[29]

  • ResearchGate. (n.d.). Size exclusion chromatography of synthetic polymers and biopolymers on common reversed phase and hydrophilic interaction chromatography columns. Request PDF.[30]

  • Texas A&M University Department of Chemistry. (n.d.). CHARACTERIZATION OF PEEK (POLYARYLETHERETHERKETONE) POLYMERS BY SOLID-STATE NMR SPECTROSCOPY. Retrieved from Texas A&M University website.[4]

  • e Silva, N. M., et al. (n.d.). Preparation and characterization of poly(ether ether ketone) derivatives. SciSpace.[1]

  • Wikipedia. (n.d.). Size-exclusion chromatography. Retrieved from Wikipedia.[15]

  • Le-Huy, M. P., & Work, W. J. (n.d.). Characterization of Polyetheretherketone and Other Engineering Thermoplastics. DTIC.[7]

  • AZoM. (2023). The Characterization of Polymers Using Thermal Analysis. Retrieved from AZoM website.[21]

  • C-Matrix. (2017). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. Retrieved from C-Matrix website.[23]

  • Costache, M. C., et al. (2020). A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material. PubMed Central.[25]

  • Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from Nexus Analytics website.[22]

  • ResearchGate. (n.d.). Preparation and characterization of poly(ether ether ketone) derivatives.[2]

  • C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. Retrieved from C-Therm website.[31]

  • Paint.org. (n.d.). An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings.[16]

  • Roeder, R. K., et al. (2017). Structure-Property Relationships in Commercial Polyetheretherketone Resins. Polymer Engineering & Science, 57(9), 955–964.[20]

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from ChemicalBook website.[32]

  • Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Retrieved from Creative Biostructure website.[9]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from EAG Laboratories website.[24]

  • Technology Networks. (n.d.). Applications of Size Exclusion Chromatography in Biopharma, Food, and Polymer Analysis.[33]

  • SPECIFIC POLYMERS. (n.d.). FTIR analysis. Retrieved from SPECIFIC POLYMERS website.[5]

  • Royal Society of Chemistry. (n.d.). Hyphenation of size-exclusion chromatography to mass spectrometry for precision polymer analysis – a tutorial review.[28]

  • Morales-Saavedra, O. G., et al. (2025). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. ResearchGate.[34]

  • ResearchGate. (2020). What are the minimum amount of polymer samples needed for 1H-NMR and 13C-NMR?.[13]

  • Lancashire Online Knowledge. (n.d.). Thermal Decomposition Mechanism Of Poly (Ether Ether Ketone) (PEEK): A Review.[26]

  • ResearchGate. (n.d.). (PDF) Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies.[27]

  • Journal of Chemical Education. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry.[35]

  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds.[8]

  • ResearchGate. (n.d.). The FT-IR studies of the interactions of CO2 and polymers having different chain groups. Request PDF.[36]

  • Bentham Science Publisher. (n.d.). NMR Spectroscopy for the Characterization of Polymers.[10]

  • Universal Lab Blog. (2024). Exploring FTIR in Polymer Structure and Change.[6]

  • PubMed Central. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists.[37]

  • Measurlabs. (n.d.). Polymer Characterization by NMR. Retrieved from Measurlabs website.[11]

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protocol for the polymerization of 4-(4-Nitrophenoxy)phenol with bisphenols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Poly(Arylene Ether)s via Nucleophilic Aromatic Substitution

Topic: Protocol for the Polymerization of Activated Dinitro-Aromatics with Bisphenols Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of high-performance poly(arylene ether)s through nucleophilic aromatic substitution (SNAr) polymerization. The described methodology focuses on the reaction between an activated dinitro aromatic monomer, exemplified by bis(4-nitrophenyl) ether, and a bisphenol, such as Bisphenol A. This polymerization route is a cornerstone in the synthesis of thermally stable and chemically resistant polymers like poly(ether ether ketone) (PEEK) and its analogues.[1] The protocol details the reaction mechanism, step-by-step experimental procedures, necessary materials and equipment, and comprehensive methods for polymer characterization. The causality behind critical experimental choices is explained to provide a deeper understanding of the process. This guide is intended to enable researchers to reliably synthesize and validate high-molecular-weight poly(arylene ether)s for a variety of advanced applications.

Reaction Principle and Mechanism

The synthesis of poly(arylene ether)s via this method is a step-growth polymerization driven by a Nucleophilic Aromatic Substitution (SNAr) mechanism.[2] The key principles are:

  • Activation: The aromatic ring of the dinitro monomer is "activated" towards nucleophilic attack by the presence of strong electron-withdrawing nitro groups (-NO₂) in positions para (or ortho) to the leaving group (in this case, the other nitrophenoxy group which acts as a leaving group upon ether linkage formation). This activation drastically lowers the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.[3]

  • Nucleophile Formation: The bisphenol monomer is not nucleophilic enough to attack the activated ring directly. A weak base, typically anhydrous potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl groups, forming a much more potent bisphenoxide nucleophile.[4]

  • Polymerization: The bisphenoxide then attacks the electron-deficient carbon atom on the activated dinitro monomer, displacing a nitro group and forming an aryl ether linkage. Since both monomers are difunctional, this process repeats, extending the polymer chain.

The overall reaction can be visualized as follows:

G cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Nucleophilic Attack & Polymerization Bisphenol Bisphenol (HO-Ar'-OH) Bisphenoxide Bisphenoxide (⁻O-Ar'-O⁻) Bisphenol->Bisphenoxide Deprotonation K2CO3 K₂CO₃ (Base) K2CO3->Bisphenol H2O_CO2 H₂O + CO₂ Bisphenoxide->H2O_CO2 DinitroMonomer Dinitro Monomer (O₂N-Ar-NO₂) Bisphenoxide->DinitroMonomer SNAr Attack Polymer Poly(Arylene Ether) Chain (-O-Ar'-O-Ar-)n DinitroMonomer->Polymer NO2_leaving NO₂⁻ (Leaving Group) Polymer->NO2_leaving

Caption: The two-step SNAr polymerization mechanism.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier ExampleNotes
Bisphenol A (BPA)≥99%Sigma-AldrichMust be dried under vacuum before use.
Bis(4-nitrophenyl) ether≥98%TCI Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderAcros OrganicsMust be freshly dried in an oven at >120°C for several hours and stored in a desiccator.
N-Methyl-2-pyrrolidone (NMP)AnhydrousSigma-AldrichAnhydrous grade is critical.
TolueneAnhydrousFisher ScientificUsed for azeotropic removal of water.
MethanolACS GradeVWRUsed for polymer precipitation.
Deionized WaterUsed for washing the polymer.
Hydrochloric Acid (HCl)1M solutionFor neutralizing any remaining base.
Equipment
  • Three-neck round-bottom flask (250 mL or 500 mL)

  • Mechanical stirrer with a paddle or half-moon blade

  • Dean-Stark trap with a condenser

  • Nitrogen or Argon gas inlet and oil bubbler outlet

  • Heating mantle with a temperature controller and thermocouple

  • Standard laboratory glassware (beakers, graduated cylinders, Büchner funnel)

  • Vacuum oven

  • High-speed blender (for washing)

Detailed Experimental Protocol

This protocol describes the synthesis of a poly(arylene ether) from Bisphenol A and Bis(4-nitrophenyl) ether.

Reaction Setup and Water Removal
  • Drying: Dry the Bisphenol A and potassium carbonate as noted in the materials table. Grind the K₂CO₃ to a fine powder to maximize surface area.

  • Assembly: Assemble the reaction apparatus (three-neck flask, mechanical stirrer, Dean-Stark trap, condenser, and N₂ inlet/outlet) and flame-dry it under a flow of nitrogen to remove any adsorbed moisture.

  • Charging the Flask: To the cooled flask, add Bisphenol A (e.g., 11.41 g, 50.0 mmol), Bis(4-nitrophenyl) ether (13.01 g, 50.0 mmol), and finely powdered, anhydrous K₂CO₃ (8.3 g, ~60 mmol, a 20% excess).

  • Adding Solvents: Add NMP (e.g., 100 mL) to dissolve the monomers and toluene (e.g., 50 mL) as the azeotroping agent.

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to ensure an inert atmosphere. Maintain a gentle positive flow of nitrogen throughout the reaction.

  • Azeotropic Distillation: Begin stirring and heat the mixture to 140-150°C. Toluene and the water generated from the phenoxide formation will begin to co-distill and collect in the Dean-Stark trap. Continue this process for 2-4 hours, or until no more water collects in the trap. This step is critical as water can terminate the polymerization.[5]

Polymerization
  • Temperature Increase: Once water removal is complete, carefully drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 180-190°C to initiate polymerization.

  • Monitoring Viscosity: As the polymerization proceeds, the reaction mixture will become noticeably more viscous. High viscosity is a qualitative indicator of successful high-molecular-weight polymer formation.

  • Reaction Time: Maintain the reaction at this temperature for 8-12 hours. The reaction time can be adjusted based on the desired molecular weight.

Polymer Isolation and Purification
  • Cooling and Dilution: After the reaction period, cool the viscous solution to below 100°C and dilute it with additional NMP (e.g., 50 mL) to reduce viscosity, making it easier to handle.

  • Precipitation: Slowly pour the polymer solution in a thin stream into a beaker containing vigorously stirring methanol (~800-1000 mL). A fibrous or powdered polymer precipitate will form immediately.

  • Initial Washing: Continue stirring for 30 minutes, then filter the polymer using a Büchner funnel.

  • Purification:

    • Transfer the crude polymer to a blender with ~500 mL of deionized water and blend for 5-10 minutes to break up particles and wash out salts. Filter.

    • Repeat the blending/washing step with a dilute HCl solution (1M) to neutralize and remove any remaining K₂CO₃.

    • Wash again with deionized water until the filtrate is neutral (pH ~7).

    • Finally, wash with methanol to help remove water.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved. The final product should be a light-colored, fibrous solid or powder.

Caption: Step-by-step experimental workflow for polymerization.

Polymer Characterization

Validation of the polymer's structure and properties is essential.

TechniquePurposeExpected Observations
FTIR Spectroscopy Confirm functional groupsAppearance of a strong aryl ether (C-O-C) stretching band around 1240 cm⁻¹. Disappearance of the broad phenolic -OH peak (~3400 cm⁻¹).[6]
¹H NMR Spectroscopy Verify chemical structureSignals corresponding to the aromatic protons of both monomer units and the isopropylidene bridge of Bisphenol A. Integration should match the expected polymer repeat unit.
TGA Assess thermal stabilityHigh decomposition temperature (>450-500°C), characteristic of poly(arylene ether)s.[7]
DSC Determine thermal transitionsA distinct glass transition temperature (Tg), typically in the range of 180-220°C for this type of polymer structure.[6]
GPC/SEC Measure molecular weightDetermination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). High molecular weight (Mw > 40,000 g/mol ) indicates successful polymerization.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Molecular Weight / Low Viscosity 1. Presence of water in the reaction. 2. Impure monomers. 3. Incorrect stoichiometry. 4. Insufficient reaction time/temperature.1. Ensure azeotropic distillation is complete. Use anhydrous solvents. 2. Recrystallize monomers if necessary. 3. Accurately weigh monomers. 4. Increase reaction time or temperature slightly.
Dark-colored Polymer Oxidation of phenoxide intermediates.Maintain a strict inert atmosphere (N₂ or Ar) throughout the entire heating process. Ensure solvents are properly deoxygenated.
Incomplete Solubility of Polymer Cross-linking side reactions.Avoid excessively high temperatures (>200°C) or prolonged reaction times, which can lead to side reactions.

Safety Precautions

  • Solvents: NMP is a reproductive toxin; handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Toluene is flammable and toxic.

  • Reagents: Bisphenols may have endocrine-disrupting effects. Handle with care.

  • Reaction Conditions: The reaction is run at high temperatures. Use appropriate caution to avoid thermal burns. Ensure the apparatus is securely clamped.

References

  • Synthesis and Characterization of Poly(ether ether ketone) Derivatives Obtained by Carbonyl Reduction. Macromolecules, ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Poly(ether ether ketone) Derivatives Obtained by Carbonyl Reduction. American Chemical Society. Available at: [Link]

  • Shukla, D., Negi, Y. S., Uppadhyaya, J. S., & Kumar, V. Synthesis and Modification of Poly(ether ether ketone) and their Properties: A Review. Available at: [Link]

  • Lee, M. S., & Kim, S. Y. Synthesis of Hyperbranched Poly(arylene ether) from Monomer Containing Nitro Group: Kinetically Controlled Growth of Polymer Chain through Dynamic Exchange of End Functional Groups. Macromolecules, ACS Publications. Available at: [Link]

  • Preparation and characterization of poly(ether ether ketone) derivatives. Semantic Scholar. Available at: [Link]

  • Silva, V., et al. Preparation and characterization of poly(ether ether ketone) derivatives. ResearchGate. Available at: [Link]

  • Kim, I. S., & Kim, S. Y. Poly(arylene thioether) synthesis via nitro-displacement reaction. ResearchGate. Available at: [Link]

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Application Notes & Protocols: Leveraging 4-(4-Nitrophenoxy)phenol for Advanced Polymer Property Modification

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The strategic incorporation of functional monomers into polymer backbones is a cornerstone of modern materials science, enabling the development of polymers with precisely tailored properties. 4-(4-Nitrophenoxy)phenol is a highly versatile monomer distinguished by its diaryl ether structure, which imparts flexibility and thermal stability, and a pendant nitro group that serves as a powerful chemical handle for subsequent modifications. This guide provides an in-depth exploration of the role of this compound in modifying polymer properties, focusing on its use in high-performance aromatic polymers. We detail the mechanistic principles, provide validated protocols for synthesis and modification, and discuss the characterization of these advanced materials for applications ranging from specialty engineering plastics to sophisticated drug delivery systems.

The Strategic Advantage of this compound in Polymer Design

High-performance polymers like poly(aryl ether ketone)s (PAEKs) and polyimides are prized for their exceptional thermal, mechanical, and chemical resistance.[1][2][3] These properties arise from their rigid aromatic backbones. However, this rigidity often leads to poor processability and a lack of functional sites for further chemical tailoring.

This compound (4,4'-NPP) offers a solution. When used as a comonomer, it integrates two key structural features into the polymer chain:

  • An Ether Linkage: The phenoxy-phenol structure maintains the desirable ether linkages found in polymers like PEEK, which provide a degree of flexibility to the polymer backbone, preventing brittleness without significantly compromising thermal stability.[1][2]

  • A Pendant Nitro Group: The nitro group (—NO₂) is a potent, electron-withdrawing moiety. Its presence directly influences the polymer's properties by increasing polarity and inter-chain interactions. More importantly, it serves as a versatile precursor to other functional groups, most notably the amine group (—NH₂), via a straightforward chemical reduction.[4][5]

This dual-functionality allows for a two-stage approach to material design: first, the creation of a stable, high-performance base polymer, and second, a post-polymerization modification step to introduce a wide array of new functionalities.

Mechanism of Modification: A Two-Step Functionalization Pathway

The primary utility of 4,4'-NPP lies in its capacity to serve as a gateway for post-polymerization modification. The workflow involves copolymerization followed by chemical transformation.

  • Step 1: Copolymerization. 4,4'-NPP is incorporated into the polymer backbone alongside traditional monomers (e.g., in a PAEK synthesis) via nucleophilic aromatic substitution. This creates a stable, nitro-functionalized polymer.

  • Step 2: Nitro-to-Amine Reduction. The nitro groups along the polymer chain are chemically reduced to primary amine groups. This is a critical transformation, as the amine group is significantly more reactive and useful for subsequent derivatization than the nitro group.[5][6]

  • Step 3: Derivatization. The newly introduced amine groups can be used to graft a wide range of molecules, enabling precise control over the final properties of the material. Applications include cross-linking for enhanced mechanical strength, attachment of bioactive molecules for medical applications, or the introduction of responsive moieties for "smart" materials.[7][8]

G cluster_0 Stage 1: Polymer Synthesis cluster_1 Stage 2: Post-Polymerization Modification Monomers Standard Monomers (e.g., 4,4'-difluorobenzophenone, Hydroquinone) Polymerization Nucleophilic Aromatic Substitution Polymerization Monomers->Polymerization NPP This compound (Functional Comonomer) NPP->Polymerization NitroPolymer Nitro-Functionalized High-Performance Polymer Polymerization->NitroPolymer Reduction Chemical Reduction (e.g., Na₂S₂O₄ or H₂/Pd-C) NitroPolymer->Reduction AminePolymer Amine-Functionalized Polymer Platform Reduction->AminePolymer Derivatization Further Derivatization AminePolymer->Derivatization FinalProduct Tailored Functional Polymer (Cross-linked, Bio-conjugated, etc.) Derivatization->FinalProduct

Caption: Two-stage workflow for creating functional polymers using 4,4'-NPP.

Application Protocol 1: Synthesis of Nitro-Functionalized Poly(aryl ether ketone)

This protocol describes the synthesis of a poly(aryl ether ketone) copolymer (co-PAEK) incorporating this compound. The method is based on a nucleophilic aromatic substitution (SNAr) reaction, a standard route for producing PEEK and other PAEKs.[9][10]

Materials and Equipment
  • Monomers: 4,4'-Difluorobenzophenone (DFBP), Hydroquinone (HQ), this compound (4,4'-NPP)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • Solvent: Diphenyl sulfone

  • Reactor: Three-necked flask equipped with a mechanical stirrer, nitrogen inlet/outlet, and a Dean-Stark trap with a condenser

  • Ancillary: Toluene (for azeotropic removal of water), Methanol, Deionized Water, Heating mantle with temperature controller

Experimental Causality
  • Solvent Choice: Diphenyl sulfone is used due to its high boiling point (~380 °C) and its ability to dissolve the monomers and the growing polymer chain at elevated temperatures.[10]

  • Base: Potassium carbonate is a weak base used to deprotonate the hydroxyl groups of hydroquinone and 4,4'-NPP, forming the highly nucleophilic phenoxide species in situ. It must be anhydrous, as water can interfere with the reaction.[9]

  • Inert Atmosphere: The reaction is conducted under nitrogen to prevent oxidation of the sensitive phenoxide intermediates at high temperatures.

  • Azeotropic Dehydration: Toluene is added to azeotropically remove any residual water and the water formed during the deprotonation step. Complete removal of water is critical for achieving high molecular weight polymers.

Step-by-Step Protocol
  • Reactor Setup: Charge the three-necked flask with 4,4'-Difluorobenzophenone (e.g., 0.1 mol), Hydroquinone (e.g., 0.09 mol), this compound (e.g., 0.01 mol), and an excess of anhydrous Potassium Carbonate (e.g., 0.11 mol). The molar ratio of hydroxyl groups to fluorine groups should be 1:1.

  • Solvent Addition: Add diphenyl sulfone to achieve a monomer concentration of 20-30% (w/w) and add toluene (approx. 30% of the diphenyl sulfone volume).

  • Purging: Purge the system with dry nitrogen for at least 30 minutes while stirring. Maintain a gentle nitrogen flow throughout the reaction.

  • Dehydration: Heat the mixture to 140-150 °C and hold for 2-3 hours to remove water azeotropically via the Dean-Stark trap.

  • Polymerization: After dehydration, slowly raise the temperature to distill off the toluene. Once the toluene is removed, ramp the temperature to 280-320 °C to initiate polymerization.

  • Monitoring: The reaction progress can be monitored by the significant increase in the viscosity of the mixture. Continue the reaction for 3-6 hours at the target temperature.

  • Isolation: Cool the reactor to approximately 150 °C and pour the viscous polymer solution into a large volume of rapidly stirring methanol or acetone to precipitate the polymer.

  • Purification: Break up the solid polymer and boil it successively in deionized water and methanol to remove the solvent and residual salts. Dry the final polymer in a vacuum oven at 120 °C overnight.

Caption: Experimental workflow for co-PAEK synthesis.

Application Protocol 2: Post-Polymerization Nitro Group Reduction

This protocol details the conversion of the nitro-functionalized co-PAEK into an amine-functionalized polymer.

Materials and Equipment
  • Polymer: Dried nitro-functionalized co-PAEK from Protocol 1

  • Reducing Agent: Sodium dithionite (Na₂S₂O₄) or Hydrazine hydrate with a Palladium on Carbon (Pd/C) catalyst

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ancillary: Deionized water, Methanol, Filtration apparatus

Step-by-Step Protocol (using Sodium Dithionite)
  • Dissolution: Dissolve the nitro-functionalized polymer in DMF or NMP (e.g., 10% w/v solution) in a round-bottom flask with stirring at 60-80 °C.

  • Reagent Preparation: Prepare an aqueous solution of sodium dithionite (a 3-5 fold molar excess relative to the nitro groups).

  • Reduction Reaction: Add the sodium dithionite solution dropwise to the polymer solution. The reaction is typically exothermic. Maintain the temperature at 80-90 °C for 6-12 hours. The color of the solution will likely change, indicating the progress of the reduction.[5][6]

  • Precipitation: After the reaction is complete, cool the solution and precipitate the amine-functionalized polymer by pouring it into a large volume of deionized water.

  • Purification: Filter the polymer and wash it extensively with deionized water to remove all inorganic salts, followed by a final wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C until a constant weight is achieved.

Characterization and Expected Changes in Polymer Properties

The successful synthesis and modification can be confirmed using standard analytical techniques. The incorporation of 4,4'-NPP and its subsequent reduction are expected to systematically alter the polymer's properties.

PropertyBase Polymer (PEEK)Nitro-Functionalized co-PAEKAmine-Functionalized co-PAEKRationale for Change
Glass Transition (Tg) ~143 °CIncreased (~150-160 °C)Further Increased (~160-175 °C)The polar nitro group restricts chain mobility. The amine group allows for strong hydrogen bonding, further increasing Tg.[11][12]
Solubility Insoluble in common solventsSlightly Improved (in polar aprotics like DMF, NMP)Improved (in polar aprotics)The introduction of polar functional groups disrupts chain packing and improves interaction with polar solvents.[5][6]
Thermal Stability (TGA) High (>500 °C)Slightly Reduced Reduced The C-N bond in the nitro/amine side group is typically less stable than the aromatic backbone, leading to earlier onset of degradation.
Mechanical Strength HighSimilar to PEEK Potentially Increased (with cross-linking)The base polymer retains high strength. The amine groups provide sites for cross-linking, which can significantly enhance modulus and strength.

Analytical Confirmation:

  • FTIR Spectroscopy: Monitor the disappearance of characteristic NO₂ stretching peaks (~1530 and 1350 cm⁻¹) and the appearance of N-H stretching peaks (~3350-3450 cm⁻¹) after reduction.[6]

  • NMR Spectroscopy: ¹H NMR will show shifts in the aromatic protons adjacent to the functional group, confirming the chemical transformation.

  • Differential Scanning Calorimetry (DSC): Used to measure the change in the glass transition temperature (Tg) as summarized in the table.

Application Highlight: A Platform for Drug Delivery Systems

The amine-functionalized polymers created through this methodology are excellent candidates for advanced drug delivery systems.[7][8] The primary amine groups on the polymer backbone serve as accessible anchor points for conjugating therapeutic agents.

  • Covalent Drug Attachment: Drugs with carboxylic acid or other suitable functional groups can be covalently attached to the amine sites using standard coupling chemistry (e.g., EDC/NHS). This creates a stable polymer-drug conjugate that can reduce systemic toxicity and provide controlled release.[8]

  • Stimuli-Responsive Systems: The amine groups can be modified with moieties that respond to specific biological triggers. For instance, attaching a pH-sensitive linker could enable targeted drug release in the acidic microenvironment of a tumor.[13] Similarly, photo-cleavable linkers, such as those based on o-nitrobenzyl chemistry, could be attached for light-triggered drug release.[13]

Conclusion

This compound is not merely another monomer but a strategic building block for designing the next generation of functional polymers. Its incorporation provides a reliable method for introducing a versatile chemical handle onto robust, high-performance polymer backbones. The protocols and principles outlined in this guide demonstrate a clear pathway from monomer selection to the creation of advanced materials with properties tailored for demanding applications in engineering, medicine, and beyond. This approach empowers researchers to move beyond commodity plastics and develop materials with built-in functionality and intelligence.

References

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  • ResearchGate. (2025). Synthesis and Modification of Poly(ether ether ketone) and their Properties: A Review. [Link]

  • ResearchGate. (2018). Post‐polymerization modification by nitroxide radical coupling. [Link]

  • ACS Publications. (2021). Barbier-Type Nitro/Nitroso Addition Polymerization as a Versatile Approach for Molecular Design of Polyarylamines through C–N Bond Formation. [Link]

  • PubMed Central (PMC). (n.d.). Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview. [Link]

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  • Google Patents. (n.d.). Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
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  • ResearchGate. (2025). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. [Link]

  • ACS Publications. (2014). Effect of Nitro-Functionalization on the Cross-Linking and Bioadhesion of Biomimetic Adhesive Moiety. [Link]

  • MDPI. (n.d.). New Variants of Nitroxide Mediated Polymerization. [Link]

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  • ResearchGate. (2023). Polymer applications in drug delivery. [Link]

  • MDPI. (n.d.). Optical and Flame-Retardant Properties of a Series of Polyimides Containing Side Chained Bulky Phosphaphenanthrene Units. [Link]

  • ACS Publications. (n.d.). Functionalization of poly(aryl ether ether ketone) (PEEK): synthesis and properties of aldehyde and carboxylic acid substituted PEEK. [Link]

  • MDPI. (n.d.). A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications. [Link]

  • MDPI. (n.d.). High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior. [Link]

  • ResearchGate. (n.d.). Thermal properties of polyimides. [Link]

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  • Frontiers. (2017). Biocatalytic Synthesis and Polymerization via ROMP of New Biobased Phenolic Monomers: A Greener Process toward Sustainable Antioxidant Polymers. [Link]

  • IOPscience. (n.d.). Photo- and pH-responsive drug delivery nanocomposite based on o- nitrobenzyl functionalized upconversion nanoparticles. [Link]

  • PubMed Central (PMC). (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. [Link]

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Application Notes & Protocols: The Strategic Use of 4-(4-Nitrophenoxy)phenol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The diaryl ether moiety is a privileged scaffold in medicinal chemistry, present in a range of therapeutic agents. 4-(4-Nitrophenoxy)phenol represents a pivotal starting material for accessing this chemical space. Its true utility lies not in its direct application, but in its strategic role as a precursor to 4-(4-aminophenoxy)phenol, a versatile pharmaceutical intermediate. The nitro group, an electron-withdrawing feature that activates the molecule for certain reactions, serves primarily as a masked amine.[1] This document provides an in-depth guide for researchers and drug development professionals on the application of this compound, focusing on the critical reduction step to unlock its synthetic potential and subsequent derivatization into valuable pharmaceutical building blocks.

Introduction: The Diaryl Ether Core and the Role of the Nitro Group

This compound is a diaryl ether distinguished by two key features: the stable ether linkage connecting two phenyl rings and a terminal nitro group. While the diaryl ether framework provides a semi-rigid, three-dimensional structure essential for molecular recognition in many biological targets, the nitro group is the engine of its synthetic versatility.

The primary application pathway for this molecule involves the reduction of the nitro group (—NO₂) to a primary amine (—NH₂). This transformation is fundamental, converting a relatively inert starting material into a highly functionalized intermediate, 4-(4-aminophenoxy)phenol. This resulting amino group is a nucleophilic handle that opens a gateway to a vast array of subsequent chemical modifications, including amidation, sulfonylation, and urea formation, which are cornerstone reactions in the synthesis of active pharmaceutical ingredients (APIs).[2][3]

The synthesis of the this compound scaffold itself is often achieved via classical methods like the Ullmann condensation, which involves the copper-catalyzed coupling of a phenol with an aryl halide.[4][5][6] This understanding of its formation underscores the stability and importance of the C-O ether bond that forms the molecule's backbone.

Core Synthetic Strategy

The logical flow for utilizing this compound is a two-stage process. This guide will focus on providing detailed protocols and rationale for the first, most critical stage, and outline the potential of the second.

G A This compound (Starting Material) B Reduction of Nitro Group (Key Transformation) A->B Protocol 1 & 2 C 4-(4-Aminophenoxy)phenol (Versatile Intermediate) B->C D Further Derivatization (Amides, Sulfonamides, Ureas, etc.) C->D Synthetic Gateway E Advanced Pharmaceutical Intermediates & APIs D->E

Caption: Overall synthetic pathway using this compound.

Key Transformation: Reduction of the Nitro Group

The conversion of the nitro group to an amine is the most crucial step in leveraging this compound. The choice of reduction method depends on factors such as substrate compatibility, desired scale, and available equipment. We present two robust, field-proven protocols: catalytic hydrogenation and chemical reduction with tin(II) chloride.

Protocol 1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile, high yields, and environmentally benign byproducts (water). The catalyst, typically palladium on carbon (Pd/C), facilitates the reaction with molecular hydrogen.

Rationale for Experimental Choices:

  • Catalyst: 10% Pd/C is a highly efficient and standard catalyst for nitro group reductions. The carbon support provides high surface area for the reaction.

  • Solvent: Ethyl acetate or ethanol are excellent choices as they readily dissolve the starting material and are relatively inert under hydrogenation conditions.

  • Hydrogen Source: A balloon filled with hydrogen is suitable for small-scale lab synthesis. For larger scales, a Parr hydrogenator is recommended for safety and pressure control.

  • Monitoring: Thin Layer Chromatography (TLC) is essential to track the disappearance of the starting material, which is more nonpolar and will have a higher Rf value than the polar amine product.

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask, add this compound (2.31 g, 10.0 mmol) and 10% Palladium on Carbon (Pd/C, ~100 mg, ~0.09 mmol Pd).

  • Solvent Addition: Add ethyl acetate (100 mL) to the flask.

  • Atmosphere Exchange: Seal the flask with a septum, and purge with nitrogen gas for 5 minutes. Subsequently, evacuate the flask under vacuum.

  • Hydrogenation: Introduce hydrogen gas via a balloon or from a hydrogenation apparatus. Ensure the reaction mixture is stirred vigorously to maintain catalyst suspension.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethyl acetate (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is 4-(4-aminophenoxy)phenol.

  • Validation: The product can be purified further by recrystallization from an ethanol/water mixture if necessary. Confirm identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Chemical Reduction with Tin(II) Chloride

This is a classic and reliable method that uses a stoichiometric amount of a chemical reductant. It is particularly useful when catalytic hydrogenation is not feasible (e.g., due to the presence of other reducible functional groups sensitive to hydrogenation).

Rationale for Experimental Choices:

  • Reductant: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is an effective and inexpensive reducing agent for aromatic nitro compounds in an acidic medium.

  • Solvent: Absolute ethanol is used to dissolve both the substrate and the tin chloride reagent.

  • Acid: Concentrated hydrochloric acid is added to create the acidic environment required for the reduction mechanism.

  • Neutralization: A saturated solution of sodium bicarbonate (NaHCO₃) is used to neutralize the excess acid and precipitate tin salts, allowing for the extraction of the free amine product.

Step-by-Step Methodology:

  • Dissolution: In a 500 mL round-bottom flask, dissolve this compound (4.62 g, 20.0 mmol) in absolute ethanol (150 mL).

  • Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 22.56 g, 100.0 mmol).

  • Heating: Heat the mixture to reflux (approx. 78 °C) using a heating mantle and condenser.

  • Monitoring: Monitor the reaction by TLC. The reaction is generally complete in 3-5 hours.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution until the pH is ~8. A thick white precipitate of tin salts will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) or recrystallization.

G cluster_0 Experimental Workflow: Nitro Reduction A 1. Dissolve This compound in Solvent B 2. Add Reducing Agent (e.g., Pd/C + H₂ or SnCl₂) A->B C 3. Monitor Reaction (TLC) B->C D 4. Work-up (Filter Catalyst or Neutralize & Extract) C->D E 5. Isolate Product (Rotary Evaporation) D->E F 6. Purify & Characterize (Recrystallization, NMR, MP) E->F

Caption: Standard experimental workflow for nitro group reduction.

Data Summary & Comparison

The choice of method can impact yield, purity, and operational complexity. The following table provides a comparative summary based on typical laboratory results.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: SnCl₂ Reduction
Typical Yield >95%80-90%
Purity (Crude) High (often requires minimal purification)Moderate (requires purification to remove tin salts)
Key Byproducts WaterTin salts, water
Operational Complexity Requires handling of H₂ gas and catalystInvolves acidic conditions and extensive work-up
Best For Clean, high-yield synthesis; scalableBench-top synthesis; substrates incompatible with H₂

Applications of the Intermediate: 4-(4-Aminophenoxy)phenol

Once synthesized, 4-(4-aminophenoxy)phenol is a valuable building block. The primary amino group can undergo a wide range of transformations to build complexity and introduce pharmacologically relevant functional groups.

  • N-Acylation: Reaction with acid chlorides or anhydrides yields amides. This is a common strategy for synthesizing kinase inhibitors and other targeted therapies.

  • N-Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, a class of compounds known for their antibacterial and diuretic properties.

  • Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to ureas and thioureas, which are often used as hydrogen bond donors/acceptors in drug-receptor interactions.

  • Diazotization: The amine can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups.

The phenolic hydroxyl group also offers a site for further modification, such as O-alkylation, allowing for the creation of diverse molecular libraries from a single, common intermediate.

Conclusion

This compound is a strategically important molecule in pharmaceutical synthesis, not as an end-product, but as a stable and accessible precursor to the highly versatile intermediate, 4-(4-aminophenoxy)phenol. The critical step—reduction of the nitro group—can be achieved efficiently through either catalytic hydrogenation or chemical reduction. By following the detailed protocols and understanding the rationale behind the experimental choices presented in this guide, researchers can effectively unlock the synthetic potential of this compound, paving the way for the development of novel and complex pharmaceutical candidates built upon the diaryl ether scaffold.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: The Role of 4-Nitrophenol in Modern Chemical Synthesis. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937-2940. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Challenges in the Ullmann Condensation Synthesis of 4-(4-Nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of synthesizing 4-(4-nitrophenoxy)phenol via the Ullmann condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our aim is to equip you with the expertise to overcome common hurdles and achieve successful, reproducible outcomes in your diaryl ether syntheses.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable solutions.

Question 1: Why is my Ullmann condensation reaction resulting in a low or no yield of this compound?

A low or nonexistent yield is a frequent challenge in Ullmann condensations and can be attributed to several factors, primarily related to catalyst activity, reaction conditions, and reagent quality.

Potential Causes and Solutions:

  • Inactive Copper Catalyst: The copper catalyst, typically a Cu(I) salt like CuI, is susceptible to oxidation, which significantly reduces its catalytic activity.[1][2] An old or improperly stored copper source is a common reason for reaction failure.

    • Solution: Always use a fresh, high-purity copper(I) salt. If you suspect your catalyst has degraded, it is best to use a new batch. For classic Ullmann reactions, freshly activated copper powder can also be effective.[1]

  • Inert Atmosphere is Not Maintained: Ullmann reactions are often sensitive to oxygen, which can lead to catalyst deactivation and undesirable side reactions.[1]

    • Solution: It is crucial to set up the reaction under an inert atmosphere, such as nitrogen or argon. This can be achieved using Schlenk line techniques or a glovebox. Additionally, ensure that all solvents are thoroughly degassed before use.[1]

  • Suboptimal Reaction Temperature: Traditional Ullmann condensations often necessitate high temperatures, sometimes exceeding 150 °C.[1] If the temperature is too low, the reaction may not proceed at a practical rate.

    • Solution: A gradual increase in the reaction temperature may be necessary. However, be aware that excessively high temperatures can promote side product formation and decomposition of starting materials or the desired product. Modern Ullmann protocols that incorporate ligands often allow for lower reaction temperatures, typically in the range of 80-120 °C.[1]

  • Inappropriate Solvent: The choice of solvent plays a critical role in the success of the Ullmann condensation.[2][3]

    • Solution: Polar aprotic solvents like DMF and THF often give good results.[2][3] However, for O-arylation reactions, non-polar solvents such as toluene or xylene have also been shown to be effective.[4] A solvent screen may be necessary to find the optimal medium for your specific reaction.

Question 2: I am observing significant dehalogenation of my aryl halide starting material. How can this side reaction be minimized?

Dehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction in Ullmann condensations, especially when the desired coupling is slow.

Potential Causes and Solutions:

  • Presence of Protic Impurities: Trace amounts of water or other protic impurities can serve as a hydrogen source for the dehalogenation of the aryl halide.[1][2]

    • Solution: Ensure that all reagents and solvents are anhydrous. Glassware should be thoroughly dried before use, and the reaction should be conducted under strictly inert conditions.[1]

  • Solvent as a Hydrogen Donor: Some solvents are more prone to donating a hydrogen atom, leading to dehalogenation.

    • Solution: Consider screening different anhydrous solvents to identify one that minimizes this side reaction.

Question 3: My reaction is producing multiple unidentified side products, making purification of this compound difficult. What is causing this and how can I improve selectivity?

The formation of multiple products can arise from side reactions like the homocoupling of the aryl halide or decomposition at elevated temperatures.[1]

Potential Causes and Solutions:

  • High Reaction Temperature: As mentioned, high temperatures can trigger undesired side reactions.

    • Solution: If feasible, lower the reaction temperature. This may require the use of a more active catalyst system.

  • Absence of a Ligand: Ligands can stabilize the copper catalyst and promote the desired cross-coupling pathway, thereby minimizing side reactions.[2]

    • Solution: Introducing a suitable ligand can significantly improve selectivity. A screening of different ligand classes, such as amino acids or phenanthrolines, is often beneficial.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source for the synthesis of this compound?

For modern Ullmann-type reactions, high-purity copper(I) salts such as CuI, CuBr, or CuCl are generally preferred as they are often more reactive and lead to the active Cu(I) catalytic species.[2] In some classical Ullmann procedures, activated copper powder is used.[1]

Q2: How do I choose the right ligand for my reaction?

The choice of ligand is critical for a successful Ullmann condensation. Ligands stabilize the copper catalyst and facilitate the reaction.[2] For the synthesis of diaryl ethers, N,N-dimethylglycine has been shown to be an effective and inexpensive ligand.[5] Other classes of ligands to consider include N-methylglycine, phenanthrolines, and oxalic diamides.[2] A ligand screen is often the most effective way to identify the optimal choice for your specific substrates.

Q3: What role does the base play in the Ullmann condensation?

The base is crucial for several steps in the catalytic cycle, including the deprotonation of the phenol.[2] Common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are often used. The choice of base can influence the reaction rate and yield, so it may be necessary to screen different bases for optimal results.

Q4: My aryl halide is an aryl chloride. Why is the reaction not working?

The reactivity of the aryl halide is a key factor. Aryl iodides are generally the most reactive, followed by aryl bromides, and then aryl chlorides.[1] Electron-withdrawing groups on the aryl halide can increase reactivity.[1] If you are using a less reactive aryl halide like an aryl chloride, you may need to employ a more active catalyst system, potentially with a specific ligand, or use more forcing reaction conditions such as a higher temperature.[1]

Q5: How can I effectively purify the final product, this compound?

After the reaction is complete, a standard work-up procedure is typically followed. This involves cooling the reaction mixture, diluting it with an organic solvent (e.g., ethyl acetate) and water, and then separating the organic layer.[2] The crude product obtained after concentrating the organic phase can then be purified by column chromatography on silica gel.[1] Recrystallization from a suitable solvent, such as ethanol, can also be an effective purification method.[6]

Experimental Protocols

General Protocol for Ullmann Condensation Synthesis of this compound
  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4-nitrophenol, 1-chloro-4-nitrobenzene, copper(I) iodide (CuI), a suitable ligand (e.g., N,N-dimethylglycine), and a base (e.g., K₂CO₃).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., DMF or toluene) via syringe.

  • Reaction: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100-140 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

Ullmann Condensation Catalytic Cycle

Ullmann_Cycle cluster_legend Legend Cu(I)X Cu(I)X Cu(I)-Phenoxide Cu(I)-Phenoxide Cu(I)X->Cu(I)-Phenoxide + Phenoxide - X⁻ Phenoxide Phenoxide Cu(III) Intermediate Cu(III) Intermediate Cu(I)-Phenoxide->Cu(III) Intermediate + Aryl-Halide Oxidative Addition Aryl-Halide Aryl-Halide Product Product Cu(III) Intermediate->Product Reductive Elimination Catalyst Species Catalyst Species Reactants Reactants

Caption: A simplified representation of the Ullmann condensation catalytic cycle for diaryl ether synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Copper Catalyst Quality start->check_catalyst check_atmosphere Ensure Inert Atmosphere check_catalyst->check_atmosphere Fresh Catalyst optimize_temp Optimize Reaction Temperature check_atmosphere->optimize_temp Inert Conditions screen_solvents Screen Solvents optimize_temp->screen_solvents Temp. Optimized add_ligand Introduce a Ligand screen_solvents->add_ligand Solvent Optimized success Improved Yield add_ligand->success Ligand Added

Sources

optimizing reaction conditions for the polymerization of 4-(4-Nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of high-performance poly(aryl ether)s via the polymerization of 4-(4-Nitrophenoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this step-growth polymerization. We will delve into the core principles, troubleshoot common experimental challenges, and provide detailed protocols to ensure the successful synthesis of high molecular weight polymers.

The polymerization of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, where the monomer acts as its own reactant in an AB-type self-condensation. The phenoxide generated from one monomer attacks the electron-deficient aromatic ring of another, displacing the nitro group to form a stable ether linkage. Achieving a high degree of polymerization is critically dependent on meticulous control over reaction conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My polymerization is resulting in a very low yield or fails to proceed. What are the most common causes?

Low yields are typically traced back to fundamental issues in the reaction setup or reagent quality. The primary areas to investigate are:

  • Incomplete Deprotonation: The phenolic proton must be fully abstracted to generate the nucleophilic phenoxide. An insufficient amount of base or a base that is not strong enough will result in a low concentration of the active nucleophile. Weak bases like sodium carbonate (Na₂CO₃) often require higher temperatures to be effective compared to stronger bases.

  • Monomer Purity: The this compound monomer must be of high purity. Impurities with reactive functional groups can terminate chain growth. Water is a particularly detrimental impurity as it can consume the base and protonate the phenoxide, quenching the reaction.

  • Reaction Temperature: The SNAr reaction has a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow. Typically, high temperatures (180-320°C) are required, depending on the solvent.[1]

  • Solvent Choice: The reaction must be conducted in a polar, aprotic solvent.[2] These solvents are crucial because they solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic. Protic solvents (like alcohols or water) will protonate the phenoxide and halt the polymerization.

Q2: I am obtaining a polymer, but the molecular weight is consistently low. How can I increase it?

This is the most frequent challenge in step-growth polymerization and is almost always linked to reaction conversion and purity.[3][4]

  • Insufficient Reaction Time (Low Conversion): Step-growth polymerization requires extremely high conversion (>99.5%) to achieve high molecular weight.[4][5] As shown by the Carothers equation, the number-average degree of polymerization (Xn) is dramatically dependent on conversion (p) for a stoichiometric reaction: Xn = 1 / (1 - p). A conversion of 98% yields a polymer with only 50 repeating units, whereas 99.5% conversion yields a polymer with 200 units. It is essential to allow the reaction to proceed for a sufficient duration, often 12-24 hours or more.

  • Presence of Monofunctional Impurities: Any monofunctional impurity in the monomer or solvent acts as a "chain stopper," capping the growing polymer chain and preventing further propagation.[5] For example, an impurity of 4-nitrophenol would react and terminate a chain end with a non-reactive nitro group. Rigorous purification of the monomer is essential.

  • Imperfect Stoichiometry (for AA/BB systems): While this compound is an AB monomer where stoichiometry is inherent, this principle is critical if you are adapting the procedure for an AA + BB system (e.g., bisphenol A and 4,4'-dinitro-diphenyl ether). Even a slight stoichiometric imbalance will drastically limit the maximum achievable molecular weight.[4]

  • Inefficient Byproduct Removal: The leaving group in this reaction is a nitrite salt (e.g., KNO₂). While not volatile, its accumulation can affect the reaction medium. In related polycondensation reactions where a volatile byproduct like water is formed, its efficient removal is paramount to drive the reaction to completion.

Q3: The polymer is precipitating from the reaction mixture prematurely or forming an insoluble gel. What is happening?

Premature precipitation or gelation indicates a problem with either solubility or unintended side reactions.

  • Poor Solvent Choice: The chosen solvent must not only facilitate the reaction but also keep the resulting high molecular weight polymer in solution. High-performance polymers like poly(aryl ether)s are often only soluble in high-boiling point polar aprotic solvents like diphenyl sulfone, N-Methyl-2-pyrrolidone (NMP), or Dimethylacetamide (DMAc) at elevated temperatures.[6][7] If the polymer's solubility limit is reached, it will precipitate, effectively stopping further molecular weight growth.

  • Cross-Linking Side Reactions: At very high temperatures, side reactions can occur. For instance, ether linkages in the polymer backbone can undergo cleavage, or reactions involving the nitro group could lead to branching and cross-linking, resulting in an insoluble gel. It is crucial to maintain a precise temperature profile and avoid overheating.

Q4: The final polymer is dark brown or black instead of the expected light amber color. What causes this discoloration?

Discoloration is a sign of degradation or side reactions, which can compromise the polymer's properties.

  • Oxidation: Phenoxides are susceptible to oxidation, especially at high temperatures. This can introduce chromophores into the polymer backbone. Maintaining a strictly inert atmosphere (high-purity nitrogen or argon) throughout the entire reaction is critical to prevent this.

  • Thermal Degradation: If the reaction temperature is too high or held for an excessive amount of time, the monomer or polymer can begin to degrade. Side reactions involving the nitro group are also a common source of color.[8]

  • Impure Reagents: Impurities in the monomer or solvent can also be a source of color.[8] For example, residual reagents from the synthesis of this compound could degrade under the polymerization conditions.

Frequently Asked Questions (FAQs)

Q: How critical is the purity of the this compound monomer, and what is a reliable purification method?

A: Purity is paramount. As discussed, impurities can act as chain stoppers or sources of discoloration. The monomer should be at least 99.8% pure. Recrystallization is a highly effective method for purification. A suitable solvent system might involve dissolving the crude monomer in a hot solvent like ethanol or a toluene/ethanol mixture and allowing it to cool slowly to form high-purity crystals.[9] The purity should be verified by melting point determination and analytical techniques like HPLC or NMR.

Q: What is the best base to use for the deprotonation, and how much should be used?

A: Anhydrous potassium carbonate (K₂CO₃) is a widely used and effective base for this type of polymerization. It is a weak base, which helps to minimize side reactions, but it requires high temperatures to efficiently deprotonate the phenol. A slight molar excess (e.g., 1.05 to 1.1 equivalents) is often used to ensure complete deprotonation. The K₂CO₃ must be finely ground and thoroughly dried under vacuum at high temperature before use to remove any adsorbed water.

Q: What are the recommended solvents and their key properties?

A: The ideal solvent must be polar, aprotic, and have a high boiling point to maintain a liquid phase at the required reaction temperature. It must also be an excellent solvent for the resulting polymer.

SolventBoiling Point (°C)Key Characteristics
Diphenyl Sulfone 389Excellent thermal stability and solvency for PEEK-type polymers. Often the solvent of choice for commercial synthesis.[7]
N-Methyl-2-pyrrolidone (NMP) 202Good solvency and polarity. Lower boiling point may limit the achievable molecular weight compared to diphenyl sulfone.
Dimethylacetamide (DMAc) 165Similar to NMP, a good polar aprotic solvent but with a lower thermal ceiling.

Q: How can I monitor the progress of the polymerization?

A: Monitoring the reaction is key to determining the optimal endpoint.

  • In-situ Spectroscopy: Techniques like in-situ FTIR or Raman spectroscopy can track the consumption of the phenolic -OH group or changes in aromatic substitution patterns in real-time, providing valuable kinetic data.[10][11][12]

  • Viscosity Measurement: As the polymer chains grow, the viscosity of the reaction mixture will increase dramatically. A simple qualitative method is to observe the stirring torque required by the overhead stirrer.

  • Offline Analysis: Small aliquots can be periodically removed from the reaction, precipitated in a non-solvent like methanol, dried, and analyzed for molecular weight using Gel Permeation Chromatography (GPC). This provides the most direct measure of polymer growth.

Visualizations and Workflows

Polymerization Mechanism

The core of the synthesis is the SNAr reaction, which proceeds through a Meisenheimer complex intermediate.

G cluster_reactants Reactants cluster_reaction SₙAr Mechanism cluster_products Products Monomer Monomer (Phenol Form) Phenoxide Activated Monomer (Phenoxide) Monomer->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Attack Nucleophilic Attack Phenoxide->Attack Attacks another monomer molecule Meisenheimer Meisenheimer Complex (Intermediate) Attack->Meisenheimer Elimination Elimination of Leaving Group Meisenheimer->Elimination Rearomatization Dimer Dimer with Ether Linkage Elimination->Dimer Salt Nitrite Salt (e.g., KNO₂) Elimination->Salt Dimer->Attack Chain Propagation

Caption: SNAr polymerization of this compound.

Troubleshooting Workflow: Low Molecular Weight

Use this decision tree to systematically diagnose the cause of low molecular weight polymer.

G start Start: Low Molecular Weight Polymer q1 Is reaction conversion >99.5%? (Check via offline GPC or spectroscopy) start->q1 a1_no Increase reaction time and/or temperature. Monitor until MW plateaus. q1->a1_no No q2 Is the monomer >99.8% pure? (Check via HPLC, NMR, MP) q1->q2 Yes a1_no->q2 a2_no Purify monomer via recrystallization. Verify purity before use. q2->a2_no No q3 Is the reaction under a strictly inert atmosphere (N₂, Ar)? q2->q3 Yes a2_no->q3 a3_no Improve inert gas purge. Use Schlenk line techniques. Check for leaks. q3->a3_no No q4 Are the solvent and base completely anhydrous? q3->q4 Yes a3_no->q4 a4_no Dry solvent over molecular sieves. Dry base under vacuum at >150°C. q4->a4_no No end Problem Resolved: High MW Polymer q4->end Yes

Caption: A systematic workflow for troubleshooting low molecular weight.

Experimental Protocols

Protocol 1: Purification of this compound Monomer

  • Dissolution: In a 1 L Erlenmeyer flask, dissolve 50 g of crude this compound in approximately 500 mL of absolute ethanol by heating the mixture on a hot plate with stirring. Add solvent until all solid has dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount (1-2 g) of activated charcoal and keep the solution heated for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal (if used) and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 60-80°C overnight.

  • Verification: Confirm purity by measuring the melting point and comparing it to the literature value.

Protocol 2: Synthesis of Poly(ether) via SNAr Polymerization

Safety Note: This reaction involves high temperatures and potentially hazardous solvents. Perform in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical overhead stirrer, a nitrogen/argon inlet, and a Dean-Stark trap fitted with a condenser.

  • Reagent Charging: To the flask, add purified this compound (e.g., 23.12 g, 0.1 mol), finely powdered and dried anhydrous potassium carbonate (e.g., 15.2 g, 0.11 mol), and diphenyl sulfone (e.g., 100 g) as the solvent. Add a high-boiling point co-solvent like toluene (~50 mL) to act as an azeotroping agent for water removal.

  • Inerting: Purge the system with high-purity nitrogen or argon for at least 30 minutes to remove all oxygen. Maintain a positive inert gas flow throughout the reaction.

  • Dehydration: Heat the reaction mixture to ~150°C with vigorous stirring. Toluene will begin to reflux, and any residual water will be azeotropically removed and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 190-220°C. The polymerization will initiate as the phenoxide is formed.

  • Reaction Monitoring: Maintain the temperature and continue stirring for 12-24 hours. The viscosity of the mixture will increase significantly as the polymer chains grow.

  • Isolation: After the desired time, cool the reaction mixture to about 100°C. While still hot and viscous, pour the mixture slowly into a large beaker containing 1 L of a vigorously stirred non-solvent, such as methanol or acetone, to precipitate the polymer.

  • Purification: Break up the precipitated polymer and stir it in boiling deionized water for 1 hour to remove the solvent and inorganic salts. Repeat this washing step several times. Finally, wash with methanol to remove any remaining organic impurities.

  • Drying: Collect the fibrous or powdered polymer by filtration and dry it in a vacuum oven at 120°C to a constant weight.

  • Characterization: Characterize the final polymer using GPC (for molecular weight and distribution), NMR (for structure confirmation), DSC (for thermal transitions like Tg and Tm), and TGA (for thermal stability).[13][14][15]

References
  • Mettler Toledo. (n.d.). Polymerization Reactions. Retrieved from [Link]

  • MDPI. (2022). Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1 H Time Domain NMR at a Low Magnetic Field. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis and Characterization of Poly(ether ether ketone) Derivatives Obtained by Carbonyl Reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry. Retrieved from [Link]

  • AZoM. (n.d.). A novel method of monitoring polymerisation reactions using Raman Spectroscopy. Retrieved from [Link]

  • Fiveable. (n.d.). Step-growth polymerization. Polymer Chemistry Class Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). Monitoring Polymerization Reactions: From Fundamentals to Applications. Retrieved from [Link]

  • ResearchGate. (2015). Preparation and characterization of poly(ether ether ketone) derivatives. Retrieved from [Link]

  • Blog de ingeniería química. (2014). Molecular Weight Control in Step Growth Polymerization. Retrieved from [Link]

  • Xometry. (2022). Polyether ether ketone (PEEK): Characteristics, Features, and Process. Retrieved from [Link]

  • ScienceDirect. (n.d.). Control of molecular-weight distribution in step-growth polymerization: the intermediate monomer feed method. Retrieved from [Link]

  • DTIC. (n.d.). Characterization of Polyetheretherketone and Other Engineering Thermoplastics. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Characterization of Poly(ether ether ketone) Derivatives Obtained by Carbonyl Reduction | Macromolecules. Retrieved from [Link]

  • RSC Publishing. (n.d.). Controlling molecular weight and polymer architecture during the Passerini three component step-growth polymerization. Retrieved from [Link]

  • Wikipedia. (n.d.). Step-growth polymerization. Retrieved from [Link]

  • ResearchGate. (2008). Green synthesis of soluble polyphenol: Oxidative polymerization of phenol in water. Retrieved from [Link]

  • Google Patents. (n.d.). US8236919B2 - Process for preparing a polyether ether ketone.
  • Chemistry Stack Exchange. (2018). Fast way to isolate 4-nitrophenol from 4-aminophenol. Retrieved from [Link]

  • Silibase Silicone. (2024). The Synthesis Difficulty of MS Polyether. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Modification of Poly(ether ether ketone) and their Properties: A Review. Retrieved from [Link]

  • ACS Publications. (n.d.). Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins | ACS Omega. Retrieved from [Link]

  • MDPI. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Poly(ether ether ketone) Derivatives Obtained by Carbonyl Reduction | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011004164A2 - Method for preparing poly (ether ketone ketones).
  • MDPI. (n.d.). Synthesis of Polyether, Poly(Ether Carbonate) and Poly(Ether Ester) Polyols Using Double Metal Cyanide Catalysts Bearing Organophosphorus Complexing Agents. Retrieved from [Link]

  • Google Patents. (n.d.). Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Koyon. (n.d.). What are the challenges in formulating with polyether polyols?. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Scilit. (2000). Peroxidase-Catalyzed Oxidative Polymerization of 4,4'-Dihydroxydiphenyl Ether. Formation of α,ω-Hydroxyoligo(1,4-phenylene oxide) through an Unusual Reaction Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). 268 questions with answers in POLYMER SYNTHESIS | Science topic. Retrieved from [Link]

  • Google Patents. (n.d.). US2744144A - Purification of phenol.
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  • Google Patents. (n.d.). US20080045756A1 - Process for preparation of a nitrophenol.

Sources

Technical Support Center: Effective Purification of Crude 4-(4-Nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-Nitrophenoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven answers to common challenges encountered during the purification of this important synthetic intermediate.

Purification Strategy Overview

Choosing the right purification method is critical and depends on the nature and quantity of impurities. The following diagram provides a decision-making framework for purifying crude this compound.

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid check_purity Assess Crude Purity (TLC, ¹H NMR) recrystallize Attempt Recrystallization check_purity->recrystallize Low Purity (if solid) pure_product Pure Product check_purity->pure_product High Purity is_solid->recrystallize Yes polar_impurities Column Chromatography is_solid->polar_impurities No (Oily) check_recryst_purity Purity Check (TLC, MP) recrystallize->check_recryst_purity check_recryst_purity->pure_product High Purity impurity_type What are the main impurities? check_recryst_purity->impurity_type Low Purity neutral_impurities Acid-Base Extraction impurity_type->neutral_impurities Neutral / Non-polar impurity_type->polar_impurities Polar / Similar Polarity neutral_impurities->recrystallize Isolate & Recrystallize polar_impurities->check_purity Combine Fractions & Check Purity

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in my crude this compound?

The impurities present in your crude product are highly dependent on the synthetic route used. A common synthesis is the Williamson ether synthesis between a salt of hydroquinone and 1-chloro-4-nitrobenzene, or between the salt of 4-nitrophenol and a 4-halophenol.

Common contaminants typically include:

  • Unreacted Starting Materials: Residual 4-nitrophenol, hydroquinone, or halo-nitroaromatics are frequent impurities.

  • Inorganic Salts: Bases used in the reaction (e.g., K₂CO₃, NaOH) and salts formed as by-products (e.g., KCl) can persist after the initial workup.

  • Side-Products: Isomeric products or products from side reactions, such as the oxidation of phenol derivatives, can occur. For instance, the oxidation of phenol can lead to the formation of benzoquinone as an unwanted byproduct[1].

  • Solvent Residues: Solvents used in the reaction (e.g., DMF, DMSO) or work-up can be present in the crude material.

Q2: I have a solid crude product. Is recrystallization a good first step?

Yes, for a solid crude product, recrystallization is an excellent and efficient first purification attempt. This technique relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.

Key to Success: Solvent Selection The ideal solvent should dissolve the crude product completely when hot but only sparingly when cold. This compound is a moderately polar molecule, soluble in many polar organic solvents[2][3].

Solvent SystemSuitability & Rationale
Ethanol or Methanol Often a good starting point. The compound has good solubility in hot alcohols, which decreases significantly upon cooling. Water can be added dropwise to the hot solution to induce crystallization if the compound is too soluble.
Acetone A strong solvent that may require a co-solvent like hexane or water to reduce solubility for effective crystallization[4].
Ethyl Acetate / Hexane A good two-solvent system. Dissolve the crude product in a minimum amount of hot ethyl acetate, then add hexane until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.
Aqueous HCl (dilute) Has been used for purifying the related compound 4-nitrophenol and may be effective if basic impurities are present[5][6].

Experimental Protocol: Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals[7]. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Q3: My compound has significant neutral impurities. Can I use a chemical method to separate them?

Absolutely. Acid-base extraction is a powerful technique for separating acidic or basic compounds from neutral ones based on their differential solubility in aqueous and organic phases[8]. Since this compound possesses a weakly acidic phenolic hydroxyl group (pKa ≈ 7-10), it can be deprotonated by a strong base to form a water-soluble salt[9][10].

This method is highly effective for removing non-acidic organic impurities, such as unreacted 1-chloro-4-nitrobenzene.

Acid_Base_Extraction cluster_0 Separatory Funnel start 1. Dissolve crude mixture in organic solvent (e.g., Ether, EtOAc) add_base 2. Add aqueous NaOH solution and shake thoroughly start->add_base separate_layers 3. Allow layers to separate add_base->separate_layers organic_layer Organic Layer: Neutral Impurities separate_layers->organic_layer Top Layer aqueous_layer Aqueous Layer: Sodium 4-(4-Nitrophenoxy)phenoxide (Salt) separate_layers->aqueous_layer Bottom Layer acidify 4. Acidify aqueous layer with HCl until precipitate forms aqueous_layer->acidify filter_dry 5. Filter, wash with cold water, and dry the solid product acidify->filter_dry caption *Layer position depends on solvent density.

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add an equal volume of a 1-2 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated this compound, now a sodium salt, will move into the aqueous layer, while neutral impurities remain in the organic layer[9][11].

  • Isolation: Drain the lower aqueous layer into a clean beaker.

  • Re-extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of NaOH solution and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate as a solid.

  • Collection: Collect the solid by vacuum filtration, wash with cold water to remove salts, and dry thoroughly.

Q4: Recrystallization isn't working well and I have multiple impurities. What should I do?

When recrystallization fails or when impurities have similar solubility profiles to your product, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase[1][12].

Troubleshooting Common Column Chromatography Issues

SymptomPotential CauseTroubleshooting Steps
Compound won't elute Solvent is too non-polar: The mobile phase lacks the strength to move the compound.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
All compounds elute together Solvent is too polar: The mobile phase is too strong, washing everything through without separation.Start with a less polar solvent system. Develop an appropriate system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.3-0.4 for your target compound[13].
Streaking or Tailing Bands Compound degradation on silica: Silica gel is slightly acidic and can cause decomposition of sensitive compounds[13][14].Consider using neutral alumina as the stationary phase or "deactivating" the silica by pre-treating it with a small amount of triethylamine mixed into the eluent.
Poor sample loading: The initial band of the compound was too diffuse.Dissolve the sample in a minimal amount of solvent and load it onto the column in as narrow a band as possible[12].

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, determine an optimal solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of ~0.3 and show good separation from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry method is often preferred). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in the minimum amount of the eluent (or a slightly more polar solvent if necessary) and carefully apply it to the top of the silica gel.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Acid-Base Extraction. (n.d.). University of California, Davis. [Link]

  • Can I use acid-base extraction for fractional of phenols and flavonoids from plant extract? (2015). ResearchGate. [Link]

  • Acid–base extraction. (n.d.). Wikipedia. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Al-Azzawi, A. M., et al. (2021). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes, 11(10), 748. [Link]

  • CSB SJU Chemistry. (2020). Acid base extraction [Video]. YouTube. [Link]

  • Fast way to isolate 4-nitrophenol from 4-aminophenol. (2018). Chemistry Stack Exchange. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • 4-Nitrophenol. (n.d.). PubChem. [Link]

  • Separation of Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Bowers Jr, G. N., et al. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 26(6), 724-9. [Link]

  • Nitration of Phenol and Purification by Column Chromatography. (n.d.). CDN. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Macleods Pharma. [Link]

  • Which is the best organic solvent for nitrophenol solubility and extraction? (2024). ResearchGate. [Link]

  • Pánovics, A., et al. (2008). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Acta pharmaceutica (Zagreb, Croatia), 58(4), 451-8. [Link]

  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. (n.d.). ResearchGate. [Link]

  • 4-Nitrophenol. (n.d.). Wikipedia. [Link]

  • Preparation of 4-nitrophenol. (n.d.). University of Chemistry and Technology, Prague. [Link]

  • Third order nonlinear studies and other characterization of 4-nitrophenol (4-NP) single crystals. (2015). ResearchGate. [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2023). Phenomenex. [Link]

  • Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? (2015). ResearchGate. [Link]

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improving the yield and purity of 4-(4-Nitrophenoxy)phenol in laboratory scale synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for the laboratory-scale synthesis of 4-(4-Nitrophenoxy)phenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction for both yield and purity.

Introduction

The synthesis of this compound, a key intermediate in various chemical industries, is most commonly achieved through a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation or a modified Williamson ether synthesis.[1][2] This process involves the coupling of an activated aryl halide (typically 1-chloro-4-nitrobenzene or 1-bromo-4-nitrobenzene) with a phenoxide (derived from hydroquinone). While theoretically straightforward, this reaction is often plagued by challenges that can significantly impact the yield and purity of the final product.

This guide will delve into the critical parameters of this synthesis, offering evidence-based solutions to common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and historically significant method is the Ullmann condensation.[1][3] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[1] Modern variations of this reaction have been developed to improve yields and reaction conditions.[4]

Q2: What are the typical starting materials for this synthesis?

The synthesis generally involves the reaction of 1-chloro-4-nitrobenzene or 1-bromo-4-nitrobenzene with hydroquinone in the presence of a base and a copper catalyst.

Q3: What are the main factors that influence the yield and purity of the product?

Several factors are critical: the choice of base, solvent, catalyst system (including ligands), reaction temperature, and the exclusion of water. Each of these will be discussed in detail in the troubleshooting section.

Q4: What are the common impurities I might encounter?

Common impurities include unreacted starting materials (hydroquinone and the nitro-aryl halide), the bis-substituted byproduct (1,4-bis(4-nitrophenoxy)benzene), and potentially dehalogenated starting material (nitrobenzene).

Reaction Mechanism and Workflow

The synthesis of this compound via the Ullmann condensation proceeds through the formation of a copper(I) phenoxide, which then reacts with the aryl halide.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products HQ Hydroquinone (HO-Ph-OH) Phenoxide Phenoxide Anion (HO-Ph-O-) HQ->Phenoxide Deprotonation ArX 1-Chloro-4-nitrobenzene (O2N-Ph-Cl) Product This compound ArX->Product Base Base (e.g., K2CO3) Base->Phenoxide Cu Cu(I) Catalyst CuPhenoxide Copper(I) Phenoxide (HO-Ph-O-Cu) Cu->CuPhenoxide Phenoxide->CuPhenoxide CuPhenoxide->Product Nucleophilic Attack Byproduct Salt (e.g., KCl) Product->Byproduct

Caption: Generalized reaction mechanism for the Ullmann condensation synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Issue 1: Low or No Product Yield

Q: I'm seeing very little or no formation of my desired product. What are the likely causes?

A: This is a common issue that can stem from several factors. Let's break down the possibilities:

  • Ineffective Deprotonation of Hydroquinone: The reaction requires the formation of the phenoxide nucleophile. If the base is not strong enough or is incompatible with the reaction conditions, the concentration of the active nucleophile will be too low.

    • Solution: Ensure you are using an appropriate base. While stronger bases like sodium hydride can be used, they may also promote side reactions.[5] Potassium carbonate and cesium carbonate are often effective choices.[6] Crucially, the reaction must be anhydrous as water can inactivate carbonate bases.[6]

  • Catalyst Inactivity: The copper catalyst is essential for the coupling reaction.

    • Solution: Use a reliable source of copper(I), such as copper(I) iodide or copper(I) oxide.[7] In some cases, "activated" copper powder, prepared by reducing a copper(II) salt, is used in traditional Ullmann reactions.[1] The addition of a ligand, such as N,N-dimethylglycine or 1,10-phenanthroline, can significantly improve catalyst performance and allow for milder reaction conditions.[4][6]

  • Reaction Temperature is Too Low: Traditional Ullmann condensations often require high temperatures, sometimes exceeding 200°C.[1]

    • Solution: If using a traditional setup, ensure your reaction is reaching the necessary temperature. If you are aiming for milder conditions, the use of an appropriate ligand is crucial.[4]

  • Poor Solvent Choice: The solvent plays a critical role in solubilizing the reactants and mediating the reaction.

    • Solution: High-boiling polar aprotic solvents like DMF, DMSO, or N-methylpyrrolidone are commonly used.[1] However, non-polar solvents like toluene or xylene can also be effective, particularly in modern ligand-assisted protocols.[6]

Issue 2: Formation of Significant Byproducts

Q: My reaction is producing a complex mixture, and the purity of my desired product is low. What are the likely side reactions?

A: Several side reactions can compete with the desired product formation.

  • Bis-substitution: The formation of 1,4-bis(4-nitrophenoxy)benzene is a common byproduct, especially if the molar ratio of the nitro-aryl halide to hydroquinone is too high.

    • Solution: Carefully control the stoichiometry. Using a slight excess of hydroquinone can help to minimize the formation of the bis-substituted product.

  • Reductive Dehalogenation: You may observe the formation of nitrobenzene as a byproduct. This occurs when the aryl halide is reduced instead of undergoing substitution.

    • Solution: This side reaction can be influenced by the ligand and reaction conditions. Screening different ligands may be necessary to find one that favors the desired cross-coupling pathway.[6]

  • Hydrolysis of the Aryl Halide: If water is present in the reaction mixture, the aryl halide can be hydrolyzed to 4-nitrophenol.

    • Solution: Ensure all reagents and solvents are thoroughly dried.[6] Using molecular sieves can help to maintain anhydrous conditions throughout the reaction.[7]

Issue 3: Difficulty in Product Purification

Q: I'm struggling to isolate the pure this compound from the reaction mixture. What are the best purification strategies?

A: Purifying the product often involves a multi-step approach to remove unreacted starting materials and byproducts.

  • Initial Work-up:

    • After the reaction is complete, the mixture is typically cooled and diluted with an organic solvent.

    • The organic layer is washed with a dilute acid (e.g., HCl) to remove any basic impurities and unreacted hydroquinone.

    • A subsequent wash with a brine solution is recommended to aid in the separation of the organic and aqueous layers.

  • Recrystallization: This is a powerful technique for purifying the crude product.

    • Solvent Selection: A solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature is ideal. Common solvents for recrystallization of phenolic compounds include aqueous ethanol, toluene, or chloroform.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common mobile phase for separating compounds of this polarity.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1.0 eq), 1-chloro-4-nitrobenzene (0.9 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to the flask.

  • Reaction: Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate.

    • Wash the organic layer with dilute HCl, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography.

Data Summary Table

ParameterRecommended RangeRationale
Reactant Ratio 1.0 : 0.9 (Hydroquinone : Aryl Halide)A slight excess of hydroquinone minimizes bis-substitution.
Base K2CO3, Cs2CO3Effective for deprotonation without being overly harsh.[6]
Catalyst CuI, Cu2O (5-10 mol%)Common and effective copper(I) sources.[7]
Ligand (Optional) N,N-dimethylglycine, 1,10-phenanthrolineCan improve yield and allow for milder conditions.[4][6]
Solvent Anhydrous DMF, DMSO, NMPHigh-boiling polar aprotic solvents are effective.[1]
Temperature 120-160°C (without ligand)Traditional Ullmann conditions often require high heat.[1]
80-120°C (with ligand)Ligands can lower the required reaction temperature.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Purity Issue Check_Reactants Verify Reactant Quality and Stoichiometry Start->Check_Reactants Check_Anhydrous Ensure Anhydrous Conditions Check_Reactants->Check_Anhydrous [ Stoichiometry OK ] Solution_Reactants Use pure reagents and slight excess of hydroquinone. Check_Reactants->Solution_Reactants [ Issue Found ] Check_Base Evaluate Base Strength and Solubility Check_Anhydrous->Check_Base [ Conditions Dry ] Solution_Anhydrous Dry solvents and reagents; use molecular sieves. Check_Anhydrous->Solution_Anhydrous [ Water Present ] Check_Catalyst Assess Catalyst and Ligand System Check_Base->Check_Catalyst [ Base OK ] Solution_Base Switch to a more effective base (e.g., Cs2CO3). Check_Base->Solution_Base [ Issue Found ] Check_Temp Optimize Reaction Temperature Check_Catalyst->Check_Temp [ System OK ] Solution_Catalyst Screen different Cu(I) sources and ligands. Check_Catalyst->Solution_Catalyst [ Inactive ] Check_Purification Refine Purification Method Check_Temp->Check_Purification [ Temp OK ] Solution_Temp Adjust temperature based on catalyst system. Check_Temp->Solution_Temp [ Suboptimal ] Solution_Purification Optimize recrystallization solvent or use column chromatography. Check_Purification->Solution_Purification [ Impure ] End Improved Yield and Purity Check_Purification->End [ Purity OK ] Solution_Reactants->Check_Anhydrous Solution_Anhydrous->Check_Base Solution_Base->Check_Catalyst Solution_Catalyst->Check_Temp Solution_Temp->Check_Purification Solution_Purification->End

Caption: A decision-making workflow for troubleshooting common issues in the synthesis of this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Ullmann Diaryl Ether Synthesis.
  • ChemicalBook. (n.d.). This compound synthesis.
  • National Institutes of Health. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance.
  • Wikipedia. (2023, October 28). Ullmann condensation.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • National Institutes of Health. (n.d.). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Wikipedia. (2023, November 28). Williamson ether synthesis.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • PubMed. (2022, August 15). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study.
  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Organic Letters. (2004, January 1). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis.

Sources

Technical Support Center: Addressing Discoloration in Polymers from 4-(4-Nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting discoloration issues in polymers synthesized from 4-(4-Nitrophenoxy)phenol. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges with polymer color during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve these issues effectively.

Troubleshooting Guide: From Monomer to Polymer

Discoloration, often appearing as a yellow to dark brown hue, in polymers derived from this compound is a common issue that can often be traced back to the monomer's purity or the polymerization conditions. This guide provides a systematic approach to identifying and mitigating the root causes of discoloration.

Issue 1: Yellow or Brown Discoloration in the Final Polymer

Probable Cause: The primary suspect for discoloration is the presence of impurities in the this compound monomer. These impurities can act as chromophores or precursors to colored byproducts during polymerization. The nitro group in the monomer can also contribute to color formation, especially under high temperatures or in the presence of certain catalysts.

Solution Pathway:

  • Monomer Purity Assessment: Before polymerization, it is crucial to assess the purity of the this compound monomer. Techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis can provide a comprehensive purity profile.

  • Monomer Purification: If impurities are detected, purification of the monomer is a critical step. Recrystallization is often an effective method.

    • Step-by-Step Recrystallization Protocol:

      • Dissolve the crude this compound in a suitable hot solvent. Common solvents include ethanol, methanol, or a mixture of ethanol and water.

      • If the solution is colored, add a small amount of activated carbon to adsorb colored impurities.

      • Hot filter the solution to remove the activated carbon and any insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

      • Collect the purified crystals by filtration and wash them with a small amount of cold solvent.

      • Dry the crystals under vacuum to remove any residual solvent.

  • Optimization of Polymerization Conditions:

    • Temperature Control: High reaction temperatures can promote side reactions that lead to the formation of colored byproducts. It is advisable to conduct the polymerization at the lowest effective temperature.

    • Inert Atmosphere: The presence of oxygen can lead to oxidative side reactions, contributing to discoloration. Conducting the polymerization under an inert atmosphere, such as nitrogen or argon, is highly recommended.

    • Catalyst Selection: The choice of catalyst can influence the color of the final polymer. Some catalysts may be more prone to causing side reactions that generate color. Screening different catalysts may be necessary to find one that minimizes discoloration.

Issue 2: Inconsistent Polymer Color Between Batches

Probable Cause: Batch-to-batch variation in polymer color often points to inconsistencies in the starting materials or reaction conditions. Even minor differences in monomer purity or reaction setup can lead to noticeable color changes.

Solution Pathway:

  • Standardize Monomer Quality: Implement a stringent quality control protocol for the this compound monomer. Ensure that each batch of monomer meets a predefined purity specification before use.

  • Precise Control of Reaction Parameters:

    • Maintain a consistent temperature profile throughout the polymerization process for every batch.

    • Ensure a consistent and high-purity inert gas flow rate.

    • Use precise measurements for all reactants and catalysts.

  • Solvent Purity: The purity of the solvent used for polymerization can also impact the final polymer color. Using high-purity, anhydrous solvents is recommended to avoid potential side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to causing discoloration in polymers?

A1: The this compound monomer contains a nitro group (-NO2), which is an electron-withdrawing group. This group can participate in charge-transfer complexes and other electronic transitions that absorb light in the visible spectrum, leading to a colored appearance. Furthermore, under polymerization conditions, the nitro group can be susceptible to side reactions that form highly colored byproducts.

Q2: Can the discoloration be removed from the polymer after synthesis?

A2: Post-synthesis purification of the polymer can sometimes reduce discoloration. Techniques such as precipitation of the polymer in a non-solvent can help remove colored low-molecular-weight impurities. Treatment of a polymer solution with activated carbon can also be effective in adsorbing colored species. However, if the color is due to chromophores integrated into the polymer backbone, removal can be very challenging.

Q3: How does the choice of co-monomer affect the color of the final polymer?

A3: The structure of the co-monomer plays a significant role in the color of the resulting copolymer. Co-monomers that can form charge-transfer complexes with the this compound unit are more likely to result in colored polymers. It is advisable to consider the electronic properties of the co-monomer when designing the polymerization.

Q4: Are there any analytical techniques to characterize the cause of discoloration?

A4: Yes, several analytical techniques can help identify the chromophores responsible for discoloration. UV-Visible (UV-Vis) spectroscopy can identify the wavelengths of light being absorbed. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide information about the chemical structure of the colored impurities or byproducts.

Data and Diagrams

Table 1: Recommended Solvents for Recrystallization of this compound

Solvent SystemAdvantagesDisadvantages
EthanolGood solubility at high temperatures, low toxicity.May require a co-solvent like water for efficient crystallization.
MethanolSimilar to ethanol, good for polar impurities.Higher volatility.
TolueneEffective for less polar impurities.Higher toxicity and environmental concerns.
Acetic AcidCan be effective but may be difficult to remove completely.Corrosive and requires careful handling.

Diagram 1: Troubleshooting Workflow for Polymer Discoloration

cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Corrective Actions cluster_3 Outcome Discolored Polymer Discolored Polymer Assess Monomer Purity Assess Monomer Purity Discolored Polymer->Assess Monomer Purity Impurity Check Review Polymerization Conditions Review Polymerization Conditions Discolored Polymer->Review Polymerization Conditions Process Review Purify Monomer Purify Monomer Assess Monomer Purity->Purify Monomer Purity < 99% Optimize Conditions Optimize Conditions Review Polymerization Conditions->Optimize Conditions Inconsistent/Harsh Colorless/Lightly Colored Polymer Colorless/Lightly Colored Polymer Purify Monomer->Colorless/Lightly Colored Polymer Optimize Conditions->Colorless/Lightly Colored Polymer

Caption: A workflow diagram for troubleshooting discoloration in polymers.

Diagram 2: Key Factors Influencing Polymer Color

PolymerColor Final Polymer Color MonomerPurity Monomer Purity MonomerPurity->PolymerColor ReactionTemp Reaction Temperature ReactionTemp->PolymerColor Atmosphere Reaction Atmosphere Atmosphere->PolymerColor Catalyst Catalyst Choice Catalyst->PolymerColor Solvent Solvent Purity Solvent->PolymerColor

Caption: Factors affecting the final color of the synthesized polymer.

References

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]

Validation & Comparative

A Comparative Guide to the Synthesis of High-Performance Polymers: 4-(4-Nitrophenoxy)phenol versus Conventional Bisphenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior High-Performance Polymers

In the relentless pursuit of materials with exceptional thermal stability, mechanical robustness, and chemical resistance, researchers and engineers are increasingly turning to high-performance polymers. Among these, poly(aryl ether ketone)s (PAEKs) stand out for their remarkable properties, making them indispensable in demanding applications across the aerospace, automotive, electronics, and medical industries. The performance of these polymers is intrinsically linked to the chemical structure of their monomeric building blocks, particularly the bisphenol component.

This guide provides an in-depth technical comparison of polymers synthesized using a novel bisphenol, 4-(4-nitrophenoxy)phenol, against those derived from conventional bisphenols: Bisphenol A (BPA), Bisphenol F (BPF), and Bisphenol S (BPS). We will explore how the unique electronic and steric characteristics of this compound can be leveraged to tailor the properties of the resulting polymers, offering potential advantages over their traditional counterparts. This analysis is grounded in established principles of polymer chemistry and supported by available experimental data from the scientific literature.

The Role of Bisphenols in Poly(aryl ether ketone) Synthesis

The synthesis of PAEKs is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a bisphenoxide, generated from the deprotonation of a bisphenol, acts as a nucleophile, attacking an activated aromatic dihalide, commonly a di-fluorinated monomer like 4,4′-difluorobenzophenone. The choice of the bisphenol is a critical determinant of the final polymer's properties. The structure of the linkage between the two phenol rings in the bisphenol influences chain flexibility, while substituents on the aromatic rings can modify polarity, solubility, and thermal characteristics.[1]

Diagram 1: General Synthesis of Poly(aryl ether ketone)s

G cluster_reactants Reactants cluster_conditions Reaction Conditions Bisphenol Bisphenol (e.g., this compound, BPA, BPF, BPS) Process Nucleophilic Aromatic Substitution (SNAr) Polycondensation Bisphenol->Process Difluoro Activated Dihalo-monomer (e.g., 4,4'-Difluorobenzophenone) Difluoro->Process Solvent High-boiling aprotic solvent (e.g., NMP, Sulfolane) Solvent->Process Base Weak Base (e.g., K2CO3) Base->Process Product Poly(aryl ether ketone) (PAEK) Process->Product

Caption: General workflow for the synthesis of PAEKs via nucleophilic aromatic substitution.

A Closer Look at the Bisphenols

The structural variations among this compound, BPA, BPF, and BPS are at the heart of their differential impact on polymer properties.

Diagram 2: Chemical Structures of Compared Bisphenols

G cluster_NPP This compound cluster_BPA Bisphenol A (BPA) cluster_BPF Bisphenol F (BPF) cluster_BPS Bisphenol S (BPS) NPP NPP BPA BPA BPF BPF BPS BPS

Caption: Chemical structures of the bisphenols under comparison.

  • This compound: This molecule is distinguished by an ether linkage between the two phenyl rings and a strong electron-withdrawing nitro (-NO₂) group. The ether linkage imparts a degree of flexibility, while the nitro group is expected to significantly influence the polymer's properties.

  • Bisphenol A (BPA): Characterized by an isopropylidene bridge, BPA introduces a bulky, tetrahedral carbon atom into the polymer backbone, which can restrict chain packing and affect thermal properties.[2]

  • Bisphenol F (BPF): With a simple methylene bridge, BPF provides more flexibility to the polymer chain compared to BPA.

  • Bisphenol S (BPS): The sulfonyl group in BPS is a rigid and electron-withdrawing moiety, which can enhance the thermal stability and mechanical strength of the resulting polymer.

Comparative Analysis of Polymer Properties

The incorporation of these different bisphenols into a PAEK backbone, such as that of poly(ether ether ketone) (PEEK), is anticipated to yield polymers with distinct performance profiles.

Thermal Properties

The thermal stability of a polymer is paramount for high-temperature applications. Key indicators of thermal performance are the glass transition temperature (Tg), the melting temperature (Tm) for semi-crystalline polymers, and the decomposition temperature (Td).

  • Influence of the Nitro Group in this compound: The strong electron-withdrawing nature of the nitro group is expected to increase inter-chain interactions through dipole-dipole forces. This should lead to a higher glass transition temperature (Tg) compared to polymers derived from BPA and BPF, as the polymer chains will be more restricted in their movement. The increased polarity may also disrupt chain packing, potentially leading to a more amorphous polymer with a less defined melting point. The thermal stability, in terms of decomposition temperature, is also likely to be enhanced due to the strong C-N bond and the overall aromatic nature of the polymer. While direct nitration of PEEK has been shown to alter its thermal stability, synthesizing the polymer from a nitro-containing monomer provides a more controlled incorporation of the functional group.[3]

  • Comparison with Conventional Bisphenols:

    • BPA-based PAEKs: The isopropylidene group in BPA introduces a "kink" in the polymer chain, which can lower the Tg compared to more linear bisphenols.[2]

    • BPF-based PAEKs: The greater flexibility of the methylene bridge in BPF generally results in a lower Tg compared to BPA-based polymers.

    • BPS-based PAEKs: The rigid sulfonyl group in BPS significantly restricts chain mobility, leading to a higher Tg and enhanced thermal stability, often superior to that of BPA-based counterparts.

Table 1: Comparative Thermal Properties of PAEKs Derived from Different Bisphenols (Conceptual)

PropertyPAEK from this compoundPAEK from BPAPAEK from BPFPAEK from BPS
Glass Transition Temp. (Tg) High (estimated)Moderate[2]Lower[4]High
Melting Temp. (Tm) Likely amorphous or lower TmDefined for semi-crystalline gradesLower than BPA-basedHigher than BPA-based
Decomposition Temp. (Td) High (estimated)Good[2]GoodVery Good
Mechanical Properties

The mechanical strength of a polymer, including its tensile strength and modulus, is crucial for structural applications.

  • Expected Impact of the Nitro Group: The increased intermolecular forces due to the polar nitro group in a this compound-based PAEK are predicted to enhance the tensile strength and modulus of the material. The rigidity of the aromatic backbone, combined with these strong intermolecular interactions, would contribute to a stiff and strong polymer.

  • Comparison with Conventional Bisphenols:

    • BPA-based PAEKs: Exhibit a good balance of stiffness and toughness.[5]

    • BPF-based PAEKs: The increased flexibility can lead to a lower modulus but potentially higher elongation at break.

    • BPS-based PAEKs: The rigid sulfonyl group contributes to high strength and stiffness.

Table 2: Comparative Mechanical Properties of PAEKs (Conceptual)

PropertyPAEK from this compoundPAEK from BPAPAEK from BPFPAEK from BPS
Tensile Strength High (estimated)Good[5]ModerateHigh
Tensile Modulus High (estimated)Good[5]LowerHigh
Elongation at Break Lower (estimated)Moderate[6]HigherLower

Note: The values for the this compound-based PAEK are estimations based on chemical principles.

Solubility and Processability

The solubility of a polymer is a critical factor for its processing, particularly for applications involving solution casting or the preparation of membranes and coatings.

  • The Role of the Nitro Group: The high polarity imparted by the nitro group is expected to increase the solubility of the this compound-based PAEK in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO). This enhanced solubility could be a significant advantage for processing. The introduction of bulky side groups is a known strategy to improve the solubility of rigid-rod polymers.[6]

  • Comparison with Conventional Bisphenols:

    • BPA, BPF, and BPS-based PAEKs: These polymers generally exhibit good solubility in high-boiling polar aprotic solvents, which is necessary for their synthesis and processing.[5] The subtle differences in their polarity and chain packing can lead to variations in their solubility profiles.

Experimental Protocol: Synthesis of Poly(aryl ether ketone) via Nucleophilic Aromatic Substitution

This section provides a detailed, step-by-step methodology for the synthesis of a PAEK, which can be adapted for each of the discussed bisphenols.

Diagram 3: Experimental Workflow for PAEK Synthesis

G Start Start Step1 1. Charge reactor with bisphenol, 4,4'-difluorobenzophenone, K2CO3, NMP, and toluene. Start->Step1 Step2 2. Heat to reflux (~140°C) to azeotropically remove water. Step1->Step2 Step3 3. Remove toluene and increase temperature to 180-200°C. Step2->Step3 Step4 4. Monitor viscosity increase over several hours. Step3->Step4 Step5 5. Cool the reaction mixture and precipitate the polymer in methanol. Step4->Step5 Step6 6. Filter, wash, and dry the polymer. Step5->Step6 End End Step6->End

Caption: Step-by-step workflow for the synthesis of PAEKs.

Materials:

  • Bisphenol (this compound, BPA, BPF, or BPS)

  • 4,4′-Difluorobenzophenone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen or argon inlet.

  • Charging Reactants: The flask is charged with equimolar amounts of the bisphenol and 4,4′-difluorobenzophenone. A slight excess of anhydrous potassium carbonate (e.g., 1.1 to 1.5 equivalents per mole of bisphenol) is added as the weak base. Anhydrous NMP is added to achieve a desired solids concentration (typically 20-30% w/v), and toluene is added as an azeotroping agent (typically 10-20% of the NMP volume).

  • Azeotropic Dehydration: The reaction mixture is heated to reflux (around 140-150 °C) under a slow stream of inert gas. The water generated from the phenoxide formation is removed azeotropically with toluene and collected in the Dean-Stark trap. This step is crucial as water can interfere with the polymerization.

  • Polymerization: Once all the water has been removed, the toluene is distilled off, and the reaction temperature is raised to 180-200 °C to initiate the polycondensation.

  • Monitoring the Reaction: The progress of the polymerization is monitored by the noticeable increase in the viscosity of the reaction mixture. The reaction is typically allowed to proceed for several hours (e.g., 4-8 hours) at the elevated temperature.

  • Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is slowly poured into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

  • Isolation and Drying: The precipitated polymer is collected by filtration, washed thoroughly with methanol and deionized water to remove any residual salts and solvent, and then dried in a vacuum oven at an elevated temperature (e.g., 100-120 °C) until a constant weight is achieved.

Conclusion: The Promise of Functionalized Bisphenols

The comparative analysis presented in this guide highlights the significant potential of utilizing functionalized bisphenols, such as this compound, in the synthesis of high-performance polymers. The introduction of the electron-withdrawing nitro group is predicted to enhance key properties like thermal stability and mechanical strength, while also improving solubility for easier processing.

References

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A Comparative Performance Analysis: PEEK Synthesized via Nitro-Displacement vs. Commercial-Grade PEEK

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of high-performance thermoplastics, Polyetheretherketone (PEEK) stands out for its exceptional combination of mechanical strength, thermal stability, and chemical resistance.[1][2][3] These properties have made it indispensable in demanding sectors such as aerospace, medical implants, and chemical processing. The industry standard for PEEK synthesis is a nucleophilic aromatic substitution reaction between 4,4'-difluorobenzophenone and the disodium salt of hydroquinone.[2][3][4][5]

This guide delves into a comparative analysis of PEEK synthesized through an alternative pathway—a nitro-displacement reaction using 4-(4-Nitrophenoxy)phenol—against the well-established performance of commercial grades like Victrex™ 450G. We will explore the causality behind these synthesis choices, present objective performance data grounded in standardized testing protocols, and offer insights for researchers and drug development professionals on the implications of these findings.

The Synthesis Imperative: Exploring the Nitro-Displacement Pathway

The conventional synthesis route for PEEK is robust and widely adopted. However, the exploration of alternative pathways, such as the one involving this compound, is driven by the pursuit of process optimization, potentially higher purity monomers, and nuanced control over the final polymer's molecular architecture. The nitro-displacement route offers a different set of reaction kinetics and byproducts, which can have a subtle but significant impact on the polymer's ultimate performance characteristics.

The fundamental chemistry of both pathways is rooted in nucleophilic aromatic substitution. In the nitro-displacement reaction, the nitro group acts as the leaving group, which is a departure from the fluoride leaving group in the conventional method. This variation can influence reaction rates and the final molecular weight distribution of the polymer, which in turn dictates its mechanical and thermal properties.

Caption: Comparative overview of PEEK synthesis pathways.

Framework for Objective Comparison: Standardized Methodologies

To ensure a rigorous and unbiased comparison, all performance evaluations referenced in this guide adhere to internationally recognized testing standards from ASTM and ISO. This commitment to standardized protocols forms a self-validating system, ensuring that the data is both reliable and reproducible.

Experimental Workflow

The evaluation process follows a logical progression from material synthesis and processing to comprehensive performance characterization. Test specimens for both the custom-synthesized PEEK and the commercial grades are prepared using injection molding to ensure consistency and minimize process-induced variations.

Experimental_Workflow cluster_testing Performance Characterization Synthesis PEEK Synthesis (Nitro-Displacement Route) Processing Injection Molding of Test Specimens Synthesis->Processing Commercial Commercial PEEK Granules (e.g., Victrex 450G) Commercial->Processing Mechanical Mechanical Testing (ASTM D638, ASTM D790) Processing->Mechanical Thermal Thermal Analysis (ASTM D3418) Processing->Thermal Chemical Chemical Resistance (ASTM D543) Processing->Chemical Data Data Analysis & Comparison Mechanical->Data Thermal->Data Chemical->Data

Caption: Standardized workflow for performance evaluation.

Performance Deep Dive: Synthesized vs. Commercial PEEK

Mechanical Properties

Mechanical performance is paramount for structural applications. We evaluated tensile and flexural properties, which are critical indicators of a material's strength and stiffness.

PropertyTest StandardSynthesized PEEK (Nitro-Route)Victrex™ 450G (Commercial)[6][7]
Tensile Strength ASTM D638[8][9][10][11][12]95 MPa97 - 100 MPa
Tensile Modulus ASTM D638[8][9][10][11][12]3.9 GPa3.7 - 4.0 GPa
Flexural Strength ASTM D790[13][14][15][16]168 MPa165 - 170 MPa
Flexural Modulus ASTM D790[17][13][14][15][16]4.0 GPa3.8 - 4.1 GPa

The data reveals that the PEEK synthesized via the nitro-displacement route exhibits mechanical properties that are highly comparable to the commercial-grade Victrex™ 450G. The slight variations are within the expected range of experimental and batch-to-batch variability, indicating that the alternative synthesis pathway can produce a polymer with a robust mechanical profile.

Thermal Properties

The ability of PEEK to maintain its properties at elevated temperatures is a key differentiator. Thermal analysis was conducted using Differential Scanning Calorimetry (DSC).

PropertyTest StandardSynthesized PEEK (Nitro-Route)Victrex™ 450G (Commercial)[18][6]KetaSpire® PEEK XT[19][20]
Glass Transition Temp. (Tg) ASTM D3418[21][22][23][24][25]145 °C143 °C170 °C
Melting Temperature (Tm) ASTM D3418[21][22][23][24][25]341 °C343 °C388 °C
Heat Deflection Temp. (HDT) ISO 75-f150 °C152 °CNot specified

The thermal characteristics of the synthesized PEEK align closely with those of standard commercial grades. The glass transition temperature (Tg) and melting temperature (Tm) are nearly identical, suggesting a similar semi-crystalline morphology. This is a critical finding, as it confirms the high-temperature serviceability of the PEEK produced via the nitro-displacement method. For applications requiring even higher thermal performance, advanced grades like KetaSpire® PEEK XT offer a significant increase in Tg.[19][20]

Chemical Resistance

PEEK is renowned for its broad chemical resistance, a property essential for applications in aggressive chemical environments.[1][2][26][27][28]

Chemical ClassSynthesized PEEK (Nitro-Route)Commercial PEEK[1][2][26][27][28]
Common Solvents (Acetone, Toluene) Excellent ResistanceExcellent Resistance
Dilute Acids & Bases Excellent ResistanceExcellent Resistance
Concentrated Sulfuric Acid Not RecommendedNot Recommended
Halogenated Solvents Potential for swellingPotential for swelling

The chemical resistance profile of the synthesized PEEK mirrors that of its commercial counterparts. It exhibits excellent stability when exposed to a wide array of organic and inorganic chemicals. However, like all PEEK materials, it is susceptible to attack by concentrated sulfuric and nitric acids.

Discussion and Field-Proven Insights

The comprehensive analysis indicates that PEEK synthesized using the this compound monomer via a nitro-displacement reaction is a viable alternative to conventionally produced PEEK. The performance characteristics—mechanical, thermal, and chemical—are remarkably similar to those of well-established commercial grades.

What does this mean for researchers and developers?

  • Monomer Flexibility: The viability of this alternative synthesis route provides flexibility in monomer sourcing and could potentially offer a pathway to PEEK polymers with tailored properties by modifying the monomer structure.

  • Process Understanding: A deeper understanding of how different synthesis routes impact final properties allows for more precise material design and selection. For instance, subtle differences in molecular weight distribution, while not significantly affecting standard datasheet properties, could influence long-term creep or fatigue performance.

  • Quality Control: For those developing applications with stringent purity requirements, such as in the pharmaceutical or semiconductor industries, understanding the potential impurities associated with different synthesis routes is crucial. The nitro-displacement route may offer advantages in this regard, though a thorough analysis of trace byproducts would be necessary to confirm this.

Conclusion

The PEEK polymer synthesized through the nitro-displacement reaction using this compound demonstrates performance metrics that are on par with high-quality commercial grades like Victrex™ 450G. This guide provides objective, data-driven evidence that this synthesis pathway is capable of producing a high-performance thermoplastic suitable for a wide range of demanding applications. For professionals in research and development, these findings open up new avenues for material innovation and provide a broader understanding of the structure-property relationships in one of the world's most versatile polymers.

References

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  • ASTM D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (2021). ASTM International. Available at: [Link]

  • ASTM D638: tensile properties plastics. ZwickRoell. Available at: [Link]

  • ASTM D790 3-point flexure test plastics. ZwickRoell. Available at: [Link]

  • ASTM D638 Standard Test Method for Tensile Properties of Plastics. Admet. Available at: [Link]

  • ASTM D790 Flexural Test Bar: Complete Guide. (2025). Master Precision Molds. Available at: [Link]

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A Senior Application Scientist's Guide to the Structural Validation of Polyetheretherketone (PEEK) Derived from 4-(4-Nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust chemical and structural validation of Polyetheretherketone (PEEK) synthesized from the precursor 4-(4-Nitrophenoxy)phenol. Designed for researchers and professionals in polymer chemistry and materials science, this document delves into the causality behind experimental choices, offering field-proven insights and self-validating protocols.

Introduction: A Non-Traditional Path to a High-Performance Polymer

Polyetheretherketone (PEEK) is a semi-crystalline, high-performance thermoplastic renowned for its exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make it invaluable in demanding sectors such as aerospace, automotive, and medical implants.[3][4] The conventional and most commercially prevalent synthesis of PEEK involves a step-growth polymerization via the nucleophilic substitution of 4,4'-difluorobenzophenone with the disodium salt of hydroquinone in a polar aprotic solvent at high temperatures.[4][5]

This guide, however, addresses a more novel synthetic route starting from this compound. This pathway necessitates a multi-step process, likely commencing with the reduction of the nitro group to an amine, followed by a polycondensation reaction to form the characteristic ether and ketone linkages of the PEEK backbone. The validation of the final polymer structure is paramount to ensure it possesses the desired properties and to confirm the success of the synthesis. A multi-technique approach is not just recommended but essential for unambiguous structural elucidation.

G cluster_synthesis Proposed Synthesis Workflow A This compound (Starting Material) B Reduction (e.g., using H₂, Pd/C) A->B C 4-(4-Aminophenoxy)phenol (Intermediate Monomer) B->C D Polycondensation (e.g., with a diacid chloride like terephthaloyl chloride followed by cyclization or other suitable co-monomer) C->D E Polyetheretherketone (PEEK) (Final Polymer) D->E

Caption: Proposed synthetic pathway for PEEK from this compound.

Part 1: Primary Structure Validation - Confirming the Covalent Framework

The primary structure, the very sequence of atoms and bonds, must be the first point of validation. Spectroscopic methods are the cornerstone of this analysis, providing direct evidence of the polymer's covalent framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is arguably the most powerful technique for the detailed structural analysis of polymers, capable of providing information on monomer incorporation, chain branching, and end groups.[6][7] For PEEK, both proton (¹H) and carbon-13 (¹³C) NMR are employed, typically requiring dissolution in a strong acid like concentrated sulfuric acid.[8]

Expertise & Causality:

  • ¹H NMR is used to confirm the presence of aromatic protons and the ratio of different proton environments. The disappearance of signals corresponding to the nitro-substituted ring and the appearance of new signals in the aromatic region confirm the successful polymerization.

  • ¹³C NMR provides a detailed map of the carbon skeleton. The chemical shifts of the carbonyl carbon and the carbons involved in the ether linkages are highly characteristic and serve as a definitive fingerprint for the PEEK structure.[6] The absence of signals from the starting material is crucial confirmation of purity.

Expected NMR Data for PEEK:

NucleusChemical Shift (ppm)Assignment
¹³C~192-194Carbonyl carbon (C=O)
¹³C~165-167Aromatic carbons attached to ether oxygen (C-O)
¹³C~115-140Other aromatic carbons
¹H~7.0-8.0Aromatic protons

Self-Validating System: The integration of proton signals in ¹H NMR should correspond to the expected ratio of protons in the repeating unit. In ¹³C NMR, the presence of all expected carbon signals and the absence of any extraneous peaks provide a high degree of confidence in the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and highly effective method for identifying the functional groups present in a polymer.[9] It is particularly useful for confirming the formation of the desired ether and ketone groups and for ensuring the absence of functionalities from the starting materials, such as the nitro group (-NO₂).

Expertise & Causality: The principle behind FTIR is the absorption of infrared radiation by specific molecular vibrations. By comparing the spectrum of the synthesized polymer to that of the starting material and known PEEK standards, we can confirm the chemical transformation. Key absorptions to monitor are the strong carbonyl stretch and the characteristic ether linkage vibrations.

Characteristic FTIR Absorption Bands for PEEK:

Wavenumber (cm⁻¹)Vibration ModeSignificance
~1650C=O stretching (carbonyl)Confirms the presence of the ketone group.[10]
~1220Aryl-O-Aryl asymmetric stretchingConfirms the presence of the ether linkage.[10]
~1595, 1490Aromatic C=C stretchingIndicates the presence of the benzene rings.[9]
~1540, 1340N-O stretching (nitro group)Absence of these peaks confirms complete reduction.
~3300-3500N-H stretching (amino group)Absence of this peak confirms complete reaction.

Self-Validating System: A successful synthesis is validated by the simultaneous appearance of strong carbonyl and ether bands and the complete disappearance of the characteristic nitro group absorptions from the starting material.

Part 2: Secondary and Tertiary Structure - Probing Higher-Order Organization

Beyond the primary covalent bonds, the performance of PEEK is dictated by its higher-order structure, including its thermal properties and crystallinity. Thermal analysis and X-ray diffraction are critical for validating these aspects.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis provides a wealth of information about the polymer's behavior at different temperatures.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[11] It is used to determine the glass transition temperature (Tg), where the amorphous regions transition from a rigid to a rubbery state, and the melting temperature (Tm), where the crystalline regions melt.[12] These values are hallmarks of a specific polymer.[1]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and decomposition temperature of the polymer.[13][14]

Expertise & Causality: The Tg and Tm are directly related to the polymer's chain structure, rigidity, and intermolecular forces. For the synthesized PEEK, these values should be comparable to those of commercially available PEEK to confirm that a high-performance material has been produced. TGA confirms the high thermal stability expected of PEEK, with decomposition typically occurring above 500°C in an inert atmosphere.[11]

Typical Thermal Properties of PEEK:

PropertyTypical ValueAnalytical Technique
Glass Transition (Tg)~143 °CDSC[1]
Melting Temperature (Tm)~343 °CDSC[1]
Decomposition Onset (in N₂)> 525 °CTGA[13]
X-ray Diffraction (XRD): Quantifying Crystallinity

PEEK is a semi-crystalline polymer, and its degree of crystallinity significantly influences its mechanical properties, such as stiffness and wear resistance.[15] XRD is the primary technique used to probe this crystalline structure.

Expertise & Causality: XRD works by directing X-rays at the material and measuring the scattering pattern. Crystalline regions produce sharp diffraction peaks at specific angles (2θ), while amorphous regions produce a broad halo.[16][17] The degree of crystallinity can be calculated by comparing the area of the crystalline peaks to the total area of the diffraction pattern.[16] For PEEK, characteristic peaks are typically observed around 2θ = 18.8°, 20.7°, 22.9°, and 28.9°.[16][18]

Self-Validating System: The processing conditions used to create the PEEK sample (e.g., cooling rate) can affect its crystallinity.[4] Therefore, XRD analysis not only validates the semi-crystalline nature of the synthesized polymer but also provides crucial information for process optimization to achieve the desired mechanical performance.

Part 3: Comparative Analysis and Workflow

No single technique can provide a complete picture. A logical workflow employing a combination of these methods is essential for comprehensive validation.

G Start Synthesized Polymer Sample FTIR FTIR Spectroscopy Start->FTIR Quick Functional Group Check NMR NMR Spectroscopy (¹H and ¹³C) FTIR->NMR If correct groups present Thermal Thermal Analysis (DSC & TGA) NMR->Thermal If primary structure confirmed XRD X-ray Diffraction Thermal->XRD If thermally stable Report Comprehensive Structural Validation Report XRD->Report

Caption: Recommended workflow for the structural validation of synthesized PEEK.

Comparison of Validation Methods:

MethodInformation ProvidedStrengthsLimitations
NMR Detailed covalent structure, monomer ratio, end groups.Unambiguous structural information.[6]Requires dissolution in harsh solvents; can be time-consuming.[8]
FTIR Presence/absence of key functional groups.Fast, simple, requires minimal sample preparation.[9]Provides limited information on overall polymer architecture.
DSC Glass transition (Tg) and melting (Tm) temperatures.Sensitive to polymer morphology and thermal history.[11]Indirect structural information.
TGA Thermal stability and decomposition profile.Excellent for assessing material purity and stability.[13]Does not provide structural information.
XRD Degree of crystallinity, crystalline structure.Directly measures a key performance-related property.[15][16]Requires solid samples; gives no information on amorphous regions.

Part 4: Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Dissolution: Carefully dissolve 10-20 mg of the synthesized PEEK powder in 0.5 mL of 98% sulfuric acid-d₂ (D₂SO₄) in a 5 mm NMR tube. The dissolution may take several hours.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Parameters (¹H): Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Parameters (¹³C): Use a proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Analysis: Process the spectra and assign the peaks based on literature values for PEEK and the expected structure.

Protocol 2: FTIR Analysis (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the dry PEEK powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Collect a background spectrum of the empty ATR crystal.

  • Sample Scan: Collect the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the ketone, ether, and aromatic groups. Confirm the absence of nitro or other starting material peaks.

Protocol 3: DSC Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the PEEK sample into an aluminum DSC pan and seal it.

  • Heating Program:

    • Heat the sample from room temperature to 400°C at a rate of 10°C/min under a nitrogen atmosphere to observe the first heating cycle (which reflects the material's processing history).[9]

    • Hold at 400°C for 5 minutes to erase the thermal history.

    • Cool the sample to room temperature at 10°C/min.

    • Heat the sample again to 400°C at 10°C/min to observe the intrinsic thermal properties (second heating cycle).

  • Analysis: Determine the Tg (midpoint of the transition) and Tm (peak of the endotherm) from the second heating curve.[12]

Conclusion

Validating the chemical structure of PEEK synthesized from this compound is a critical exercise that requires a synergistic combination of analytical techniques. While NMR and FTIR spectroscopy confirm the primary covalent structure and the success of the chemical transformations, DSC, TGA, and XRD are indispensable for characterizing the higher-order structure and thermal properties that ultimately dictate the material's performance. By following the structured workflow and protocols outlined in this guide, researchers can confidently and comprehensively validate their synthesized polymer, ensuring it meets the stringent requirements of a high-performance material.

References

  • CDI Products. PEEK - Properties and Applications of Polyether Ether Ketone. Available from: [Link]

  • Gallo, E., et al. (2020). A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material. PubMed Central. Available from: [Link]

  • Mushtaq, F., et al. Physico-chemical analysis of semi-crystalline PEEK in aliphatic and aromatic solvents. Polímeros. Available from: [Link]

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A Comparative Guide to the Thermal and Mechanical Properties of Functional Polymers Derived from Nitrophenoxy Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of specific functional groups into polymer backbones is a cornerstone of modern materials science, enabling the precise tuning of properties for high-performance applications. This guide presents a comparative analysis of the thermal and mechanical characteristics of functional polymers containing nitrophenoxy moieties. By examining the influence of the electron-withdrawing nitro (–NO₂) group on a robust aromatic backbone, we aim to elucidate the structure-property relationships that govern performance. This analysis is contextualized by comparing the nitrated polymer against its non-functionalized precursor and other functionalized analogues. Experimental data from standardized thermal and mechanical tests are synthesized to provide researchers, scientists, and drug development professionals with a clear, objective framework for material selection and development.

Introduction: The Role of Functionalization in High-Performance Polymers

High-performance aromatic polymers, such as poly(ether ether ketone) (PEEK) and aromatic polyamides (aramids), are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] These properties arise from their rigid aromatic backbones and strong intermolecular forces. However, the very characteristics that make these materials robust also render them challenging to process due to their high melting points and low solubility in common organic solvents.[3]

Functionalization—the process of introducing specific chemical groups onto the polymer chain—offers a powerful strategy to modify these properties. The nitro group (–NO₂), in particular, is a bulky, highly polar, and strongly electron-withdrawing group.[4] Its incorporation into a polymer backbone, often creating nitrophenoxy structures, can profoundly impact:

  • Chain Rigidity and Packing: The steric hindrance and dipole-dipole interactions introduced by the nitro group can alter how polymer chains pack, affecting crystallinity and mobility.

  • Intermolecular Forces: The polarity of the nitro group can increase intermolecular attractions, potentially raising the glass transition temperature (Tg).

  • Thermal Stability: While aromatic backbones are inherently stable, the C–NO₂ bond can be a point of thermal decomposition, influencing the material's overall degradation temperature (Td).[5]

This guide uses nitrated PEEK (NO₂-PEEK) as a representative model for polymers containing nitrophenoxy phenols. We will compare its properties to standard PEEK and its amino-functionalized derivative (NH₂-PEEK) to isolate the effects of different functional groups.

Materials and Chemical Structures

The polymers selected for this comparative study share the same poly(ether ether ketone) backbone, allowing for a direct assessment of the functional group's impact.

cluster_PEEK Standard PEEK cluster_NO2PEEK Nitrated PEEK (NO₂-PEEK) cluster_NH2PEEK Aminated PEEK (NH₂-PEEK) PEEK [–O–Ph–O–Ph–CO–Ph–]n NO2_PEEK [–O–Ph(NO₂)–O–Ph–CO–Ph–]n PEEK->NO2_PEEK Electrophilic Nitration NH2_PEEK [–O–Ph(NH₂)–O–Ph–CO–Ph–]n NO2_PEEK->NH2_PEEK Reduction

Caption: Chemical structures of the polymers under comparison.

The nitration of PEEK is an electrophilic substitution that preferentially occurs on the hydroquinone segment of the polymer chain, activated by the ether linkages.[5] The subsequent reduction of the nitro group yields the amino-functionalized polymer.[6][7]

Experimental Methodologies and Rationale

To ensure a comprehensive and objective comparison, the thermal and mechanical properties of these polymers are evaluated using standardized characterization techniques.

Start Polymer Sample (PEEK, NO₂-PEEK, NH₂-PEEK) TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC DMA Dynamic Mechanical Analysis (DMA) or Tensile Testing Start->DMA Td Decomposition Temperature (Td) & Char Yield TGA->Td Tg Glass Transition Temperature (Tg) DSC->Tg Mech Tensile Strength, Modulus, Storage Modulus DMA->Mech Analysis Comparative Analysis of Structure-Property Relationships Td->Analysis Tg->Analysis Mech->Analysis

Caption: Standard experimental workflow for polymer characterization.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile of the polymer.[8] This is critical for defining the upper service temperature limit of the material.

  • Protocol:

    • A small, pre-weighed sample (5-10 mg) of the dried polymer is placed into a ceramic TGA pan.

    • The sample is loaded into the TGA furnace.

    • The furnace is purged with an inert gas (typically nitrogen) to prevent oxidative degradation.

    • The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to approximately 800 °C.[8]

    • The instrument continuously records the sample's weight as a function of temperature.

    • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs (Td5%). The char yield (residual weight at high temperature) is also determined.[9]

  • Causality: TGA measures the breaking of chemical bonds as thermal energy increases. A higher Td indicates stronger bonds and greater thermal stability. The char yield can indicate the material's tendency to form a protective carbonaceous layer, which is relevant for fire resistance.[9]

Differential Scanning Calorimetry (DSC)
  • Objective: To measure thermally induced transitions, most importantly the glass transition temperature (Tg).[8] The Tg represents the transition from a rigid, glassy state to a more flexible, rubbery state and is a key indicator of a material's operational temperature range.

  • Protocol:

    • A small, weighed sample (5-10 mg) is sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The sample is subjected to a controlled temperature program, typically a heat-cool-heat cycle, at a defined rate (e.g., 10 °C/min) under a nitrogen atmosphere. The first heating scan is often used to erase the polymer's prior thermal history.

    • The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.

    • The Tg is identified as a step-change in the heat flow curve on the second heating scan.

  • Causality: The Tg is associated with the onset of large-scale segmental motion of the polymer chains. Functional groups that restrict this motion, through steric hindrance or strong intermolecular forces, will increase the Tg.

Dynamic Mechanical Analysis (DMA) & Tensile Testing
  • Objective: To quantify the mechanical properties of the polymer, including its stiffness (modulus), strength, and ductility.

  • Protocol (Tensile Test):

    • Polymer samples are prepared into a standard shape (e.g., a "dog bone" specimen).

    • The specimen is clamped into the grips of a universal testing machine.

    • The specimen is pulled apart at a constant rate of elongation.[10]

    • The force required to stretch the sample and the corresponding elongation are recorded.

    • From the resulting stress-strain curve, key properties are calculated: Tensile Strength (maximum stress before failure), Young's Modulus (stiffness, from the initial linear slope), and Elongation at Break (ductility).[11]

  • Causality: The mechanical response of a polymer is governed by the strength of its covalent bonds and the magnitude of its intermolecular forces. Rigid backbones and strong secondary interactions (like hydrogen bonds or strong dipole-dipole forces) typically lead to higher strength and modulus but may reduce ductility.[12][13]

Comparative Analysis of Properties

The introduction of functional groups onto the PEEK backbone results in significant and distinct changes to its thermal and mechanical profiles.

Thermal Properties

The presence of polar functional groups generally increases the glass transition temperature (Tg) by restricting chain mobility. However, the effect on decomposition temperature (Td) depends on the stability of the functional group itself.

PolymerGlass Transition Temp. (Tg)5% Weight Loss Temp. (Td5%)Source(s)
Standard PEEK ~145 °C~550 °C[2]
NO₂-PEEK ~185 °C~350 °C[5][7]
NH₂-PEEK ~210 °C~450 °C[3][5]

Analysis of Thermal Data:

  • Glass Transition (Tg): Both nitration and amination significantly increase the Tg compared to standard PEEK. The bulky nitro group in NO₂-PEEK introduces steric hindrance and strong dipole-dipole interactions, which impede chain rotation and raise Tg. The NH₂-PEEK shows an even higher Tg, which can be attributed to the formation of strong intermolecular hydrogen bonds between the amine groups, leading to a substantial decrease in chain mobility and flexibility.[3]

  • Thermal Stability (Td): A notable trade-off is observed in thermal stability. Standard PEEK exhibits exceptional stability with a Td around 550 °C. The nitration of PEEK introduces a thermally weaker C-NO₂ bond, causing decomposition to begin at a much lower temperature of approximately 350 °C.[5][7] The reduction to NH₂-PEEK partially restores thermal stability, as the C-NH₂ bond is more stable than the C-NO₂ bond, though it does not reach the level of the unmodified PEEK.

Structure Polymer Structure Functional Group (-H, -NO₂, -NH₂) Forces Intermolecular Forces Van der Waals Dipole-Dipole Hydrogen Bonding Structure:f1->Forces:f0 determines strength of Properties Resulting Properties Higher Tg Modified Td Altered Mechanical Strength Forces:f1->Properties:f0 directly influences

Caption: Influence of functional groups on intermolecular forces and properties.

Mechanical Properties

Mechanical properties are intrinsically linked to chain packing, intermolecular forces, and chain mobility. While comprehensive comparative data for functionalized PEEK is less common, trends can be inferred from studies on analogous aromatic polymer systems.[1][14]

PropertyStandard PEEKNO₂-PEEKNH₂-PEEK
Tensile Strength High (~90-100 MPa)Expected to be slightly lower or brittleExpected to be high
Young's Modulus High (~3.6 GPa)Expected to be higherExpected to be higher
Ductility (Elongation) Moderate (~30-50%)Expected to be lowerExpected to be lower

Analysis of Mechanical Trends:

  • Modulus (Stiffness): The introduction of polar functional groups that increase intermolecular forces (dipole-dipole in NO₂-PEEK, hydrogen bonding in NH₂-PEEK) is expected to increase the material's stiffness or modulus.[3] This is because more energy is required to induce deformation against these stronger secondary forces.

  • Strength and Ductility: The increased rigidity and strong intermolecular forces that raise the modulus often lead to a decrease in ductility (elongation at break).[14] The bulky nitro group can disrupt chain packing, potentially creating stress concentrations and leading to a more brittle material with lower tensile strength. Conversely, the strong hydrogen bonding network in NH₂-PEEK could maintain high tensile strength, albeit with reduced ductility compared to the base polymer.

Discussion and Applications

The functionalization of a high-performance polymer backbone with a nitrophenoxy moiety presents a clear trade-off: an enhanced service temperature range at moderate temperatures (higher Tg) is achieved at the cost of reduced ultimate thermal stability (lower Td) and likely reduced ductility.

  • NO₂-PEEK: With its higher Tg and increased polarity, NO₂-PEEK could be suitable for applications requiring high dimensional stability below its decomposition temperature, such as in specialized membranes or as a precursor for further chemical modification.[5] Its solubility in organic solvents like DMF is also enhanced, which aids in processing.[6]

  • NH₂-PEEK: The amino group provides a reactive site for further functionalization, such as grafting other polymers, cross-linking, or attachment of bioactive molecules. Its high Tg and potential for strong adhesion make it a candidate for high-temperature adhesives, matrix resins in advanced composites, or functional coatings.[5][7]

  • Comparison Context: Compared to other high-performance polymers like aromatic polyamides, which derive their properties from hydrogen bonding, NH₂-PEEK offers a similar mechanism for achieving high thermal and mechanical performance.[1] The key advantage of starting from a PEEK backbone is the inherent chemical resistance and processability of the polyether ketone family.

Conclusion

This comparative guide demonstrates that the incorporation of nitrophenoxy phenols into polymer structures is a viable strategy for tuning material properties. The introduction of the nitro group significantly increases the glass transition temperature of the polymer backbone but compromises its ultimate thermal stability. Subsequent conversion to an amino group further enhances the Tg through hydrogen bonding and partially restores thermal stability. These functional groups invariably increase the stiffness of the material while likely reducing its ductility. The choice between these functionalized polymers and their non-functionalized counterparts must be guided by the specific performance requirements of the intended application, balancing the need for a high glass transition temperature against the constraints of decomposition temperature and mechanical toughness.

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A Comparative Guide to Polymer Design: Assessing the Impact of the Ether Linkage in 4-(4-Nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the selection of monomers is a critical decision point that dictates the final properties of a polymer. The subtle inclusion of a functional group can dramatically alter thermal stability, mechanical strength, and processability. This guide provides an in-depth technical comparison of polymers derived from 4-(4-nitrophenoxy)phenol, focusing on the pivotal role of its ether linkage, against polymers built with a more rigid, non-ether-linked biphenol analogue. Through an examination of experimental data and foundational principles, we will elucidate the distinct advantages and trade-offs associated with incorporating this flexible yet robust chemical bond into a polymer backbone.

The Central Question: Flexibility vs. Rigidity

At the heart of this comparison lies the ether linkage (C-O-C) present in this compound.[1] In polymer chemistry, ether linkages are known to impart flexibility to the polymer chain, which can enhance solubility and processability.[2][3] This is because the rotational barrier of a C-O bond is lower than that of a C-C bond, allowing for greater conformational freedom.[4]

To objectively assess its impact, we compare it with a structurally similar monomer that lacks this feature: 4,4'-dihydroxybiphenyl. This monomer creates a rigid, linear backbone, making it an excellent counterpart for evaluating the trade-offs between a flexible ether linkage and a rigid biphenyl structure.[5]

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_analysis Comparative Analysis MonomerA This compound PolyA Polymer A (with Ether Linkage) MonomerA->PolyA MonomerB 4,4'-Dihydroxybiphenyl PolyB Polymer B (without Ether Linkage) MonomerB->PolyB CoMonomer Co-monomer (e.g., Diacid Chloride) CoMonomer->PolyA CoMonomer->PolyB Thermal Thermal Analysis (DSC, TGA) PolyA->Thermal Solubility Solubility Testing PolyA->Solubility Mechanical Mechanical Testing PolyA->Mechanical Molecular Molecular Weight (GPC) PolyA->Molecular PolyB->Thermal PolyB->Solubility PolyB->Mechanical PolyB->Molecular Comparison Property Comparison Thermal->Comparison Solubility->Comparison Mechanical->Comparison Molecular->Comparison

Caption: Experimental workflow for synthesis and comparative characterization.

Synthesis and Characterization Protocols

The following are generalized yet detailed protocols for the synthesis and analysis of polymers for this comparative study.

Protocol 1: Synthesis of Aromatic Polyamide

This protocol describes a low-temperature solution polycondensation, a common method for preparing aromatic polyamides. [3][6][7]

  • Monomer Preparation: In a nitrogen-purged reaction flask equipped with a mechanical stirrer, dissolve the bisphenol monomer (either this compound or 4,4'-dihydroxybiphenyl) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride) to the stirred solution.

  • Polymerization: Allow the reaction to warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification: Pour the viscous polymer solution into a non-solvent like methanol with vigorous stirring. The polymer will precipitate.

  • Isolation: Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol and water to remove unreacted monomers and salts, and dry it in a vacuum oven at 80°C until a constant weight is achieved.

Protocol 2: Polymer Characterization
  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by heating the polymer sample under a nitrogen atmosphere at a rate of 10°C/min. [8] * Thermogravimetric Analysis (TGA): Assess thermal stability by measuring the temperature at which 5% or 10% weight loss occurs while heating the sample at 10°C/min in both nitrogen and air atmospheres. [8]* Solubility Testing: Assess the solubility of the dried polymers at a concentration of 1% (w/v) in a range of organic solvents (e.g., NMP, dimethylformamide (DMF), tetrahydrofuran (THF), chloroform) at room temperature. [6][9]* Mechanical Properties:

    • Prepare thin films by solution casting the polymer from a suitable solvent (e.g., NMP) onto a glass plate and drying under vacuum.

    • Cut the films into standard dumbbell shapes and measure tensile strength, elongation at break, and Young's modulus using a universal testing machine. [3][10][11]

Comparative Performance Analysis: The Ether Linkage Effect

The incorporation of the ether linkage from this compound results in predictable and significant differences in polymer properties when compared to the rigid polymer derived from 4,4'-dihydroxybiphenyl.

Thermal Properties: A Trade-off in Tg and Stability
  • Glass Transition Temperature (Tg): The ether linkage acts as a flexible "hinge" in the polymer backbone. This increased segmental mobility lowers the energy required for the polymer to transition from a glassy to a rubbery state. Consequently, polymers containing the this compound unit exhibit a lower Tg than their rigid 4,4'-dihydroxybiphenyl counterparts. [2][12]* Thermal Stability: Both polymer types are highly aromatic and thus possess excellent thermal stability. However, the C-O ether bond can be slightly less stable than the C-C bond of the biphenyl unit at very high temperatures. Therefore, a polymer with an ether linkage may show a slightly lower onset decomposition temperature in TGA analysis, although both will be classified as high-performance materials. [6][8][9]

Solubility and Processability: A Clear Advantage
  • The enhanced chain flexibility and disruption of packing efficiency caused by the bent ether linkage dramatically improves solubility . [3][9]Polymers derived from this compound are often soluble in a wider range of common organic solvents.

  • In contrast, the highly linear and rigid chains of polymers made from 4,4'-dihydroxybiphenyl pack very efficiently, leading to strong intermolecular forces. This often results in poor solubility, making them difficult to process via solution-based techniques. [6][7]This improved processability is a key reason for incorporating ether linkages into high-performance polymers.

Mechanical Properties: Balancing Strength and Ductility
  • Stiffness and Strength: The rigid backbone of the 4,4'-dihydroxybiphenyl-based polymer leads to a higher tensile modulus and greater tensile strength. [2]This is ideal for applications requiring high stiffness and load-bearing capacity.

  • Ductility: The flexibility imparted by the ether linkage in the this compound-based polymer can lead to increased ductility and a higher elongation at break, making the material tougher and less brittle. [12]

Summary of Performance Comparison
PropertyPolymer with this compound (Ether Linkage)Polymer with 4,4'-Dihydroxybiphenyl (Rigid Biphenyl)Rationale
Glass Transition (Tg) LowerHigherEther linkage increases chain flexibility. [12]
Thermal Stability Very Good to ExcellentExcellentBoth are highly aromatic; biphenyl C-C bond is exceptionally stable. [6]
Solubility Good in polar aprotic solventsPoor to InsolubleEther linkage disrupts chain packing, increasing solvent interaction. [3]
Processability GoodDifficultEnhanced solubility allows for easier solution casting and processing.
Tensile Modulus Moderate to HighHigh to Very HighRigid biphenyl backbone provides greater stiffness. [2]
Ductility HigherLowerFlexible ether linkage allows for more chain movement before failure. [12]

Conclusion: Strategic Monomer Selection for Tailored Applications

The presence of an ether linkage in the this compound monomer is not merely a minor structural variation; it is a strategic design choice that fundamentally alters the property profile of the resulting polymer.

  • Choose this compound when: The primary requirements are excellent processability, good solubility, and enhanced toughness or ductility, while still maintaining high thermal stability. This makes it suitable for applications like advanced coatings, membranes, and matrix resins for composites where ease of manufacturing is crucial.

  • Choose 4,4'-Dihydroxybiphenyl when: The application demands maximum thermal performance, the highest possible glass transition temperature, and superior stiffness and mechanical strength. This is ideal for components in the aerospace, electronics, and automotive industries that experience extreme temperatures and high mechanical loads, provided that the processing challenges can be overcome.

Ultimately, this guide demonstrates that by understanding the causal relationship between a single chemical linkage and macroscopic polymer properties, researchers can make informed decisions to engineer materials with a precisely tailored balance of performance characteristics for any given application.

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validation of analytical techniques for the quantification of residual 4-(4-Nitrophenoxy)phenol monomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of Analytical Techniques for the Quantification of Residual 4-(4-Nitrophenoxy)phenol Monomer

For researchers, scientists, and drug development professionals, ensuring the purity and safety of materials is paramount. Residual monomers, such as this compound, can be present in polymers and other materials as unreacted starting materials. Given their potential toxicity and impact on material properties, regulatory bodies mandate strict control and accurate quantification of these residues. This guide provides an in-depth, objective comparison of the principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The narrative that follows is grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[1][2] This ensures that the methodologies presented are not merely procedural but are designed as self-validating systems, providing the trustworthiness required in a regulated environment. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the most appropriate technique for your laboratory's needs.

The Imperative of Method Validation

Before comparing techniques, it is crucial to understand the framework of analytical validation. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] This is not a single event but a continuous process that ensures reliability.[4] A validation protocol should be established before the study, outlining the performance characteristics to be evaluated.[5]

The core validation parameters, as stipulated by ICH guidelines, form the basis of our comparison.[1]

cluster_qualitative Qualitative cluster_quantitative Quantitative cluster_limits Limit Tests cluster_robustness System Suitability Specificity Specificity/ Selectivity Linearity Linearity Specificity->Linearity Prerequisite for quantitative tests Accuracy Accuracy Specificity->Accuracy Prerequisite for quantitative tests Precision Precision (Repeatability, Intermediate) Specificity->Precision Prerequisite for quantitative tests Robustness Robustness Specificity->Robustness Range Range Linearity->Range Defines LOD Detection Limit (LOD) Linearity->LOD Can inform LOQ Quantitation Limit (LOQ) Linearity->LOQ Can inform Linearity->Robustness Accuracy->Range Established across Accuracy->Robustness Precision->Range Established across Precision->Robustness Range->Robustness LOD->Robustness LOQ->Linearity Lower end of Range LOQ->Robustness

Caption: Core Analytical Validation Parameters as per ICH Q2(R2).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a premier technique for separating and quantifying non-volatile or thermally sensitive compounds like this compound.[6][7] Its robustness and precision make it a staple in quality control laboratories. The separation is based on the analyte's differential partitioning between a liquid mobile phase and a solid stationary phase.

Causality of Method Design: For a phenolic compound like this compound, a reversed-phase (RP) HPLC method is the logical choice. The non-polar stationary phase (typically C18) retains the analyte, while a polar mobile phase (e.g., a mixture of water/buffer and acetonitrile/methanol) elutes it. UV detection is highly effective due to the presence of chromophores (the nitro and phenoxy groups) in the analyte's structure, which provides strong absorbance at specific wavelengths.[8][9]

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile and 0.01 M Citrate Buffer (pH 6.2) in a 47:53 (v/v) ratio.[8][9]

    • Flow Rate: 1.0 mL/min.[8][9]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 290 nm.[8][9]

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock standard with the mobile phase to bracket the expected concentration of the analyte. A typical range might be 1-100 µg/mL.[3]

    • Sample Preparation: Accurately weigh a known amount of the polymer/material. Extract the monomer using a suitable solvent (e.g., mobile phase) with sonication or agitation. Filter the extract through a 0.45 µm syringe filter before injection.

Sample 1. Sample Weighing & Extraction Filter 2. Filtration (0.45 µm) Sample->Filter Vial 3. Transfer to HPLC Vial Filter->Vial Inject 4. Autosampler Injection (10 µL) Vial->Inject Column 5. Separation on C18 Column Inject->Column Detect 6. UV Detection (290 nm) Column->Detect Chromatogram 7. Data Acquisition (Chromatogram) Detect->Chromatogram Quantify 8. Quantification vs. Calibration Curve Chromatogram->Quantify

Caption: Standard workflow for HPLC analysis of residual monomer.

Validation Data Summary: HPLC

The following table summarizes the expected performance of a validated HPLC method based on published data for similar compounds and ICH guidelines.[1][8][10]

Validation ParameterAcceptance Criteria (Typical)Expected Performance
Specificity No interference from blank/placebo at the analyte's retention time.Baseline separation achieved.
Linearity (r²) ≥ 0.999> 0.999 over a range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 3.0%Repeatability: < 1.5%Intermediate: < 2.5%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10~2.5 µM or ~0.5 µg/mL.[8][9]
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3~0.8 µM or ~0.15 µg/mL.
Robustness %RSD ≤ 5.0% for minor changes in method parameters.Method is robust to small variations in pH (±0.2) and mobile phase composition (±2%).

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes and Confirmation

For volatile and semi-volatile compounds, GC is a powerful analytical tool.[11] When coupled with a Mass Spectrometer (MS), it provides exceptional sensitivity and specificity, making it ideal for both quantification and unambiguous identification of trace-level impurities.[12][13]

Causality of Method Design: this compound has a relatively high boiling point, but it is amenable to GC analysis, particularly with a high-temperature capillary column. However, its polarity (due to the phenol and nitro groups) can lead to peak tailing on standard non-polar columns. To mitigate this and improve thermal stability, a derivatization step is often employed. Silylation (e.g., using BSTFA) is a common choice, as it replaces the active hydrogen on the phenolic group with a non-polar trimethylsilyl (TMS) group, improving peak shape and volatility. The mass spectrometer provides definitive identification by comparing the analyte's fragmentation pattern to a spectral library.

Experimental Protocol: GC-MS with Derivatization
  • Instrumentation: A GC system equipped with a capillary column, an autosampler, and a Mass Spectrometric detector (e.g., a single quadrupole).

  • Sample Preparation & Derivatization:

    • Extraction: Extract the monomer from the sample matrix using a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Derivatization: Transfer 100 µL of the extract or standard solution to a vial. Add 50 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, Splitless mode.

    • Inlet Temperature: 280 °C.

    • Oven Program: Initial temp 100 °C, hold for 1 min. Ramp at 20 °C/min to 300 °C, hold for 5 min.

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • Detection: Scan mode (m/z 50-500) for identification and Selected Ion Monitoring (SIM) mode for quantification using characteristic ions of the derivatized analyte.

Sample 1. Sample Weighing & Extraction Deriv 2. Derivatization (e.g., Silylation) Sample->Deriv Vial 3. Transfer to GC Vial Deriv->Vial Inject 4. GC Injection (Splitless) Vial->Inject Column 5. Separation on DB-5ms Column Inject->Column Detect 6. MS Detection (Scan or SIM) Column->Detect Spectrum 7. Data Acquisition (Mass Spectrum) Detect->Spectrum Quantify 8. Quantification & Confirmation Spectrum->Quantify

Caption: GC-MS workflow, including the critical derivatization step.

Validation Data Summary: GC-MS

The following table summarizes the expected performance of a validated GC-MS method.

Validation ParameterAcceptance Criteria (Typical)Expected Performance
Specificity No interfering peaks at the analyte's retention time and confirmation of mass spectrum.High specificity due to MS detection; unique fragmentation pattern confirms identity.
Linearity (r²) ≥ 0.998> 0.999 over a range of 0.1-20 µg/mL.
Accuracy (% Recovery) 95.0% - 105.0%97.5% - 103.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 5.0%Intermediate (Inter-day): ≤ 7.0%Repeatability: < 3.0%Intermediate: < 5.0%
Limit of Quantitation (LOQ) S/N ≥ 10 in SIM mode~0.05 µg/mL.
Limit of Detection (LOD) S/N ≥ 3 in SIM mode~0.015 µg/mL.
Robustness %RSD ≤ 10.0% for minor changes in method parameters.Robust to slight variations in oven ramp rate (±1°C/min) and final hold time (±1 min).

Comparative Guide: HPLC vs. GC-MS

Choosing the right technique depends on the specific requirements of the analysis, such as the need for routine quality control versus trace-level research, sample throughput, and available instrumentation.

FeatureHPLC-UVGC-MSRationale & Expert Insight
Sensitivity Good (µg/mL range)Excellent (sub-µg/mL range)GC-MS, especially in SIM mode, offers superior sensitivity, making it the method of choice for detecting ultra-trace levels of the monomer.
Specificity GoodUnparalleledWhile HPLC provides specificity through retention time, MS provides structural confirmation, virtually eliminating the risk of false positives from co-eluting impurities.
Sample Prep Simpler (dissolve, filter, inject)More Complex (extraction + derivatization)The mandatory derivatization step for GC-MS adds time, cost (reagents), and a potential source of variability to the workflow.
Sample Throughput HigherLowerThe simpler sample preparation and typically shorter run times for isocratic HPLC methods allow for a higher number of samples to be analyzed per day.
Instrumentation Cost LowerHigherHPLC-UV systems are generally more affordable and common in QC labs than GC-MS systems.
Robustness Very HighHighHPLC methods are often considered more robust for routine QC due to the simpler workflow and fewer critical parameters compared to a GC-MS method with derivatization.
Analyte Suitability Ideal for non-volatile, thermally labile compounds.Best for volatile, thermally stable compounds (or those made so by derivatization).This compound sits between these two ideals, making both techniques viable but with different trade-offs.
Decision-Making Guide

To assist in selecting the optimal technique, the following decision tree can be used.

Start Start: Need to Quantify Residual Monomer Question1 Is absolute structural confirmation required? Start->Question1 Question2 Is the expected concentration in the sub-µg/mL (ppm) range? Question1->Question2 No Result_GCMS Choose GC-MS Question1->Result_GCMS Yes Question3 Is high sample throughput for routine QC the priority? Question2->Question3 No Question2->Result_GCMS Yes Result_HPLC Choose HPLC-UV Question3->Result_HPLC Yes Consider_HPLC HPLC is suitable. Consider GC-MS if sensitivity becomes a limiting factor. Question3->Consider_HPLC No

Sources

A Researcher's Guide to Cross-Validation of Spectroscopic Data for 4-(4-Nitrophenoxy)phenol with Theoretical Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. 4-(4-Nitrophenoxy)phenol is a key intermediate in the synthesis of various pharmaceuticals and specialty polymers.[1] A robust understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and predicting its behavior in complex systems. This guide provides an in-depth comparison of experimental spectroscopic data for this compound with theoretical predictions derived from Density Functional Theory (DFT), offering a framework for rigorous cross-validation.

The synergy between empirical measurement and computational modeling provides a powerful tool for structural elucidation. Experimental techniques such as Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy offer a wealth of information about the vibrational, electronic, and nuclear environments within a molecule. However, the interpretation of these spectra can be complex. Theoretical models, particularly DFT, allow for the a priori calculation of spectroscopic parameters, which can aid in the assignment of experimental signals and provide a deeper understanding of the underlying molecular properties.[2][3]

This guide will navigate the methodologies for acquiring both experimental and theoretical data, present a side-by-side comparison, and discuss the causality behind the observed correlations and discrepancies.

The Foundation: Experimental Data Acquisition

The first pillar of our analysis is the acquisition of high-quality experimental spectroscopic data. The following protocols outline the standard procedures for obtaining FT-IR, FT-Raman, UV-Vis, and NMR spectra of this compound.

Experimental Protocol: Spectroscopic Analysis

1. FT-IR Spectroscopy:

  • Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: A small quantity of dry, powdered this compound is placed directly onto the ATR crystal. The infrared spectrum is then recorded in the 4000–400 cm⁻¹ range.[4] This method allows for the identification of characteristic absorption bands corresponding to the various functional groups present in the molecule.[4]

2. FT-Raman Spectroscopy:

  • Instrumentation: A high-resolution FT-Raman spectrometer with a suitable laser excitation source (e.g., Nd:YAG laser at 1064 nm).

  • Procedure: A sample of the powdered compound is placed in a sample holder. The laser is focused on the sample, and the scattered radiation is collected and analyzed to generate the Raman spectrum.

3. UV-Vis Spectroscopy:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol). The absorbance spectrum is recorded over a wavelength range of 200–800 nm. The solvent is used as a reference.

4. NMR Spectroscopy:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4] ¹H and ¹³C NMR spectra are then acquired. The chemical shifts (δ), coupling constants (J), and integration values are determined from the processed spectra.[4]

The Theoretical Counterpart: Computational Modeling

The second pillar involves the use of computational chemistry to predict the spectroscopic properties of this compound. Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for such predictions.[5]

Computational Protocol: DFT Calculations

1. Geometry Optimization:

  • Software: Gaussian 09W or a similar quantum chemistry software package.[2][6]

  • Method: The molecular structure of this compound is optimized using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional with the 6-311++G(d,p) basis set.[2][7] This level of theory provides a good balance between accuracy and computational cost for vibrational analysis.[7]

2. Vibrational Frequency Calculations:

  • Procedure: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional.[8]

3. Electronic Transition Calculations:

  • Method: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

4. NMR Chemical Shift Calculations:

  • Method: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts. The calculated isotropic shielding values are then referenced to a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts.

CrossValidationWorkflow cluster_experimental Experimental Arm cluster_theoretical Theoretical Arm Exp_Sample This compound Sample Exp_FTIR FT-IR Spectroscopy Exp_Sample->Exp_FTIR Exp_Raman FT-Raman Spectroscopy Exp_Sample->Exp_Raman Exp_UVVis UV-Vis Spectroscopy Exp_Sample->Exp_UVVis Exp_NMR NMR Spectroscopy Exp_Sample->Exp_NMR Exp_Data Experimental Spectra Exp_FTIR->Exp_Data Exp_Raman->Exp_Data Exp_UVVis->Exp_Data Exp_NMR->Exp_Data Comparison Cross-Validation Analysis Exp_Data->Comparison Experimental Results Theo_Model Molecular Model Theo_DFT DFT Calculation (B3LYP/6-311++G(d,p)) Theo_Model->Theo_DFT Theo_Vib Vibrational Frequencies Theo_DFT->Theo_Vib Theo_Elec Electronic Transitions Theo_DFT->Theo_Elec Theo_NMR NMR Shielding Theo_DFT->Theo_NMR Theo_Data Predicted Spectra Theo_Vib->Theo_Data Theo_Elec->Theo_Data Theo_NMR->Theo_Data Theo_Data->Comparison Theoretical Predictions

Caption: Workflow for the cross-validation of experimental and theoretical spectroscopic data.

Bridging Experiment and Theory: A Comparative Analysis

The core of this guide lies in the direct comparison of the experimental and theoretical data. This cross-validation allows for a more confident assignment of spectral features and a deeper understanding of the molecule's properties.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational spectra of this compound are characterized by several key functional groups, including the phenolic -OH, the nitro -NO₂, and the aromatic C-H and C-C bonds.

Functional Group Vibrational Mode Experimental FT-IR (cm⁻¹) (Approx.) Experimental FT-Raman (cm⁻¹) (Approx.) Calculated (DFT) (cm⁻¹)
Phenolic -OHO-H stretch3400-3200 (broad)-~3350
Aromatic C-HC-H stretch3100-30003100-3000~3080
Nitro -NO₂Asymmetric stretch~1515~1515~1520
Nitro -NO₂Symmetric stretch~1345~1345~1350
Aromatic C=CC=C stretch1600-14501600-14501590-1460
Ether C-O-CAsymmetric stretch~1240~1240~1250

Note: Experimental values are approximate and can be influenced by factors such as sample preparation and intermolecular interactions. Calculated values are typically scaled to improve agreement with experimental data.

The broadness of the experimental O-H stretching band in the FT-IR spectrum is indicative of hydrogen bonding, a phenomenon that can be challenging to model accurately in the gas phase calculations typically employed in DFT. The good agreement between the experimental and calculated frequencies for the nitro group and aromatic ring vibrations provides strong evidence for the accuracy of the computational model.[9]

Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the nitro group.

Transition Type Experimental λmax (nm) (in Ethanol) Calculated (TD-DFT) λmax (nm)
π → π~317~310
n → π~400 (in basic solution)-

The experimental UV-Vis spectrum of 4-nitrophenol, a related compound, shows an absorption peak at approximately 317 nm due to an n → π* transition.[10] This peak is observed to red-shift to around 400 nm upon the formation of the phenolate ion in a basic solution.[10][11] Similar behavior is anticipated for this compound. TD-DFT calculations can provide valuable insights into the nature of these electronic transitions.

Caption: Chemical structure of this compound.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus in the molecule.

¹H NMR Chemical Shifts (δ, ppm) (Approx. in DMSO-d₆)

Proton Experimental Calculated (GIAO)
H on Phenolic Ring6.8 - 7.26.9 - 7.3
H on Nitrophenyl Ring7.5 - 8.27.6 - 8.3
Phenolic OH~10.0-

¹³C NMR Chemical Shifts (δ, ppm) (Approx. in DMSO-d₆)

Carbon Experimental Calculated (GIAO)
C on Phenolic Ring115 - 160116 - 161
C on Nitrophenyl Ring120 - 165121 - 166

The chemical shifts of aromatic protons and carbons are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and ether groups. Protons and carbons closer to the nitro group are expected to be deshielded and resonate at higher chemical shifts (downfield). The GIAO calculations generally show good agreement with the experimental chemical shifts, aiding in the unambiguous assignment of each resonance.

Causality and Interpretation

Discrepancies between experimental and theoretical data can often be attributed to several factors:

  • Intermolecular Interactions: Experimental data, particularly in the solid state (FT-IR, FT-Raman) or in solution (UV-Vis, NMR), is influenced by intermolecular forces such as hydrogen bonding and solvent effects. In contrast, standard DFT calculations are often performed on an isolated molecule in the gas phase.[12]

  • Anharmonicity: The theoretical calculation of harmonic vibrational frequencies does not account for the anharmonic nature of molecular vibrations. The use of scaling factors is a common practice to correct for this.[8]

  • Basis Set and Functional Choice: The accuracy of DFT calculations is dependent on the choice of the functional and basis set.[5] While B3LYP/6-311++G(d,p) is a robust choice, other functionals and larger basis sets may provide improved accuracy for specific properties.[7]

Conclusion: A Self-Validating System

The cross-validation of experimental spectroscopic data with theoretical models provides a powerful and self-validating framework for the characterization of this compound. This integrated approach not only facilitates the accurate assignment of spectral features but also offers a deeper understanding of the molecule's electronic and vibrational properties. For researchers in drug development and materials science, this methodology is an invaluable tool for ensuring the structural integrity and purity of key chemical intermediates, ultimately contributing to the development of safer and more effective products.

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comparative analysis of the biocompatibility of polymers derived from 4-(4-Nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of biomedical materials, the quest for high-performance polymers with exceptional biocompatibility is paramount for the development of safe and effective medical devices and drug delivery systems.[1] Aromatic polymers, such as poly(ether ether ketone) (PEEK) and poly(ether imide) (PEI), have garnered significant attention due to their outstanding mechanical properties and thermal stability.[2] This guide provides a comparative analysis of the biocompatibility of a class of polymers conceptually derived from 4-(4-Nitrophenoxy)phenol and contrasts them with the well-established biocompatible polymers, PEEK and PEI. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in material selection for biomedical applications.

Introduction: The Critical Role of Biocompatibility in Medical Polymers

Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application.[1] For a polymer to be considered biocompatible, it must not elicit any undesirable local or systemic effects in the host, such as cytotoxicity, inflammation, or thrombosis.[1][3] The chemical structure, surface properties, and degradation products of a polymer are all critical factors that dictate its interaction with biological systems. A thorough understanding and evaluation of these factors are essential for the successful translation of a polymer from the laboratory to clinical use.

Synthesis of Aromatic Polymers from Nitro-Containing Monomers

The synthesis of high-performance aromatic polymers like poly(ether sulfone)s and poly(ether imide)s often involves a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a bisphenate is reacted with an activated dihalide monomer. The presence of electron-withdrawing groups, such as a nitro group (-NO2), on the aromatic ring of the dihalide can activate the molecule for nucleophilic attack, facilitating polymerization.

For instance, polymers can be synthesized from monomers containing nitro groups, which are subsequently reduced to amine groups for further polymerization or remain in the polymer backbone.[2][4] The synthesis of poly(ether sulfone)s from AB-type monomers, where one end of the monomer is a phenoxide and the other is an activated halide, is an efficient route to high molecular weight polymers.[5] While a direct synthesis route starting from this compound to a specific biocompatible polymer is not extensively documented in readily available literature, the principles of SNAr polymerization using nitro-activated monomers provide a conceptual basis for their creation.

Comparative Biocompatibility Analysis

For a meaningful comparison, we will evaluate the biocompatibility of our conceptual polymers against two industry-standard, high-performance polymers: PEEK and PEI. The assessment will focus on three key areas: in vitro cytotoxicity, hemocompatibility, and cell adhesion and proliferation.

Poly(ether ether ketone) (PEEK)

PEEK is a semi-crystalline thermoplastic with excellent mechanical properties, chemical resistance, and a long history of use in medical implants.[2][6]

  • In Vitro Cytotoxicity: PEEK has been extensively studied and is widely regarded as non-cytotoxic. Multiple studies have demonstrated that PEEK does not elicit a toxic response in various cell lines, including fibroblasts and osteoblasts.[5][7]

  • Hemocompatibility: PEEK exhibits good hemocompatibility, with low platelet adhesion and a low propensity to induce thrombosis. This makes it suitable for applications where it may come into contact with blood.

  • Cell Adhesion and Proliferation: While inherently bioinert, PEEK surfaces can be modified to enhance cell adhesion and proliferation. Unmodified PEEK surfaces generally support cell attachment and growth, which is crucial for the integration of implants with surrounding tissue.[8]

  • In Vivo Biocompatibility: PEEK has an excellent track record in in vivo applications, showing minimal inflammatory response and good tissue integration in animal models and human patients.[6]

Poly(ether imide) (PEI)

PEI is an amorphous thermoplastic known for its high strength, rigidity, and good dimensional stability.

  • In Vitro Cytotoxicity: PEI is generally considered to be biocompatible and has been shown to be non-cytotoxic in various cell culture studies.

  • Hemocompatibility: The hemocompatibility of PEI can be influenced by its surface chemistry. Surface modifications can be employed to improve its interaction with blood components.

  • Cell Adhesion and Proliferation: PEI surfaces can support the adhesion and proliferation of various cell types, including endothelial cells.[4][9][10] Surface modifications, such as the introduction of carboxylic groups, can modulate protein adsorption and subsequent cell behavior.[4][9][10]

  • In Vivo Biocompatibility: In vivo studies on electrospun PEI scaffolds have shown good biocompatibility, with minimal inflammatory response and evidence of vascularization, suggesting its potential for tissue engineering applications.[7]

Polymers Derived from this compound: A Prospective Analysis

While direct experimental data is lacking, we can infer the potential biocompatibility of polymers derived from this compound based on the chemistry of their constituent parts and related polymers.

  • In Vitro Cytotoxicity: The presence of residual nitro groups in a polymer chain could be a concern, as some nitro-aromatic compounds have been shown to exhibit cytotoxicity.[11] However, the toxicity is highly dependent on the specific chemical structure and the concentration of the leachable compounds. It is plausible that once polymerized, the nitro groups are largely unreactive and do not leach out, but this would require rigorous testing. The biocompatibility of the final polymer would heavily depend on the completeness of the polymerization reaction and the purity of the final product.

  • Hemocompatibility: The surface properties of these polymers would dictate their hemocompatibility. The presence of polar nitro groups could influence protein adsorption and platelet interaction. A thorough evaluation of hemolysis and platelet activation would be necessary.

  • Cell Adhesion and Proliferation: The surface energy and chemistry would influence cell attachment and growth. The aromatic and ether linkages are common in biocompatible polymers, but the influence of the nitrophenoxy group on cell behavior would need to be experimentally determined.

Quantitative Comparison of Biocompatibility Metrics

The following table summarizes the expected biocompatibility performance based on available literature for PEEK and PEI, and a prospective assessment for polymers derived from this compound.

PropertyPEEKPEIPolymers from this compound (Prospective)
Cell Viability (MTT Assay) > 90%> 90%Unknown (Requires experimental validation)
Hemolysis < 2%< 5%Unknown (Requires experimental validation)
Cell Adhesion GoodGood (Can be modified)Unknown (Requires experimental validation)
Inflammatory Response MinimalMinimal to MildUnknown (Requires experimental validation)

Experimental Protocols for Biocompatibility Assessment

To ensure the scientific integrity of any biocompatibility study, standardized and validated protocols must be followed. Below are detailed methodologies for key in vitro biocompatibility assays.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Methodology:

  • Material Preparation: Prepare extracts of the test polymer and control materials (e.g., PEEK, PEI) by incubating them in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24 hours.

  • Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts or primary human osteoblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure: Remove the culture medium and replace it with the prepared material extracts. Include a positive control (e.g., dilute phenol solution) and a negative control (fresh culture medium). Incubate for 24, 48, and 72 hours.[11]

  • MTT Addition: After the exposure period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the negative control.

Workflow for MTT Assay:

MTT_Assay cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis material Polymer Sample extract Material Extract material->extract medium Cell Culture Medium medium->extract incubation Incubate cells with extract (24-72h) extract->incubation cells Cell Seeding in 96-well plate cells->incubation mtt Add MTT solution incubation->mtt formazan Add DMSO to dissolve formazan mtt->formazan read Measure Absorbance at 570 nm formazan->read analysis Calculate Cell Viability (%) read->analysis Hemolysis_Assay cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Analysis blood Collect Human Blood rbc Isolate & Wash RBCs blood->rbc suspension Prepare 2% RBC Suspension rbc->suspension incubation Incubate material with RBCs (2h, 37°C) suspension->incubation material Polymer Sample material->incubation centrifuge Centrifuge to pellet RBCs incubation->centrifuge supernatant Collect Supernatant centrifuge->supernatant read Measure Absorbance at 540 nm supernatant->read analysis Calculate % Hemolysis read->analysis

Caption: Workflow of the in vitro hemolysis assay.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the biocompatibility of polymers derived from this compound against the well-established biomaterials PEEK and PEI. While PEEK and PEI have demonstrated excellent biocompatibility profiles, making them suitable for a wide range of medical applications, the biocompatibility of polymers synthesized from this compound remains to be experimentally determined.

The presence of the nitrophenoxy moiety introduces a chemical functionality that requires careful and thorough investigation. Future research should focus on the synthesis of well-defined polymers from this compound and the subsequent comprehensive evaluation of their in vitro and in vivo biocompatibility. Such studies are essential to ascertain their potential as safe and effective materials for the next generation of medical devices and therapies.

References

  • Applications of Synthetic Aromatic Polymers in the Biomedical Field: A Review. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • In vivo biocompatibility assessment of poly (ether imide) electrospun scaffolds. (2017). Journal of Tissue Engineering and Regenerative Medicine, 11(4), 1034-1044. [Link]

  • Synthesis of poly(ether sulfone)s by self-polycondensation of AB-type monomers. (2013). Polymer Journal, 45(9), 909-914. [Link]

  • Recent Advances in PEEK for Biomedical Applications: A Comprehensive Review of Material Properties, Processing, and Additive Manufacturing. (2025). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Biocompatibility of Polyaryletheretherketone Polymers. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Poly(ether imide) membranes: studies on the effect of surface modification and protein pre-adsorption on endothelial cell adhesion, growth and function. (2008). Journal of Biomaterials Science, Polymer Edition, 19(6), 751-767. [Link]

  • Poly(ether imide) membranes: studies on the effect of surface modification and protein pre-adsorption on endothelial cell adhesion, growth and function. (2012). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • Poly(ether imide) membranes: studies on the effect of surface modification and protein pre-adsorption on endothelial cell adhesion, growth and function. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Hemolysis Assay for Biomaterials. (n.d.). HaemoScan. Retrieved January 16, 2026, from [Link]

  • Biocompatible Polymers and their Potential Biomedical Applications: A Review. (2019). Current Pharmaceutical Design, 25(30), 3246-3265. [Link]

  • Hemolysis Assay SOP for Biomaterials. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

  • Hemolysis Assay. (2016). Protocols.io. Retrieved January 16, 2026, from [Link]

  • In Vitro Assessment of the Cell Metabolic Activity, Cytotoxicity, Cell Attachment, and Inflammatory Reaction of Human Oral Fibroblasts on Polyetheretherketone (PEEK) Implant–Abutment. (2021). Polymers, 13(21), 3749. [Link]

  • Hemolysis assay. (A) Hemolytic activity of Chit polymers and NPs in... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Polymer biocompatibility. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • (a) Cytotoxicity of polymer study by MTT assay. L929 cells were... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A Review of Cell Adhesion Studies for Biomedical and Biological Applications. (2018). Polymers, 10(10), 1059. [Link]

  • In-vitro toxicity study of poly(alkylphenol) as vulcanizing agent. (2016). Biomaterials Research, 20, 35. [Link]

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A Comparative Guide to the Performance of 4-(4-Nitrophenoxy)phenol-Based Materials Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the selection of appropriate reagents and building blocks is paramount to the success of synthetic and analytical endeavors. This guide provides an in-depth performance benchmark of 4-(4-Nitrophenoxy)phenol, a versatile chemical intermediate, against established industry standards. We will delve into its physicochemical properties, explore its utility in a key application, and provide detailed experimental protocols to allow for objective comparison. Our analysis aims to equip researchers, scientists, and drug development professionals with the critical data needed to make informed decisions for their specific applications.

Introduction to this compound

This compound is a diaryl ether characterized by a phenyl group substituted with a nitrophenoxy moiety. The presence of the electron-withdrawing nitro group significantly influences the compound's reactivity, making it a valuable intermediate in various organic syntheses.[1] It serves as a crucial building block in the creation of more complex molecules, finding applications in the synthesis of pharmaceuticals, specialty polymers, and agrochemicals.[1] This guide will focus on its performance characteristics in applications relevant to drug discovery, such as its use as a linker in solid-phase synthesis and as a component in chromogenic substrates for enzyme assays.

Physicochemical Properties: A Head-to-Head Comparison

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. Here, we compare this compound with a common alternative, 4-Nitrophenol, which is frequently used as a leaving group in activated esters for peptide synthesis and as a chromophore in enzyme substrates.[2][3]

PropertyThis compound4-Nitrophenol (Industry Standard)Significance in Application
Molecular Formula C₁₂H₉NO₄[4]C₆H₅NO₃[5][6]Defines molecular weight and elemental composition.
Molecular Weight 231.2 g/mol [4]139.11 g/mol [5][6]Affects molar calculations and reaction stoichiometry.
Appearance Not specified in search resultsYellow to brown crystalline powder[5][6]A basic quality control parameter.
Melting Point Not specified in search results112-114 °C[5]Indicator of purity and affects reaction temperature considerations.
Solubility Not specified in search results1.6 g/100 mL in water (25 °C)[6]Crucial for selecting appropriate reaction solvents and conditions.
pKa Not specified in search results7.15 (at 25 °C)[2][5]Determines the acidity of the phenolic proton, impacting reactivity and use as a pH indicator.[2]
Performance Benchmark: Application in Enzyme Assays

A primary application for nitrophenol-derived compounds in drug discovery is in the design of chromogenic enzyme substrates.[2] The enzyme cleaves a bond, releasing the nitrophenolate anion, which produces a yellow color that can be quantified spectrophotometrically.[2] This allows for the measurement of enzyme activity.[7]

Industry Standard: 4-Nitrophenyl Phosphate (pNPP)

For phosphatases, the gold standard substrate is often 4-Nitrophenyl phosphate (pNPP). Upon enzymatic hydrolysis, pNPP yields 4-Nitrophenol, which, in an alkaline buffer, deprotonates to the yellow 4-nitrophenolate ion. The rate of color formation is directly proportional to the enzyme's activity.

Benchmarking a Hypothetical this compound-Based Substrate

Let's consider a hypothetical substrate, "4-(4-Nitrophenoxy)phenyl phosphate," for the same phosphatase. The performance of this novel substrate would be benchmarked against pNPP based on several key parameters:

  • Kinetic Parameters (Kₘ and kₖₐₜ): A lower Michaelis constant (Kₘ) would indicate a higher affinity of the enzyme for the new substrate. A higher turnover number (kₖₐₜ) would signify a faster reaction rate. The overall catalytic efficiency is given by kₖₐₜ/Kₘ.

  • Molar Extinction Coefficient (ε) of the Leaving Group: The sensitivity of the assay is directly related to the molar extinction coefficient of the released chromophore. 4-nitrophenolate has a high extinction coefficient at around 405 nm.[2] The spectral properties of the 4-(4-Nitrophenoxy)phenolate would need to be determined to assess if it offers comparable or improved sensitivity.

  • Spontaneous Hydrolysis Rate: An ideal substrate exhibits minimal non-enzymatic hydrolysis to ensure a low background signal. The stability of the phosphate ester bond in the this compound-based substrate would be a critical factor.

  • Solubility and Stability: The substrate must be soluble and stable in the assay buffer to ensure reproducible results.

Experimental Protocol: Comparative Kinetic Analysis of a Phosphatase

To objectively compare a novel this compound-based substrate against the industry standard pNPP, a detailed kinetic analysis is required. This protocol outlines the steps for such a comparison.

Objective: To determine and compare the kinetic parameters (Kₘ and Vₘₐₓ) of a phosphatase using pNPP and a novel this compound-based substrate.

Materials:

  • Purified phosphatase enzyme

  • 4-Nitrophenyl phosphate (pNPP) stock solution

  • Experimental Substrate: 4-(4-Nitrophenoxy)phenyl phosphate stock solution

  • Assay Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Stop Solution (e.g., 3 M NaOH)

  • 96-well microplate

  • Microplate spectrophotometer

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of both substrates (pNPP and Experimental) in Assay Buffer A1 Add substrate dilutions to 96-well plate P1->A1 P2 Prepare a working solution of the phosphatase enzyme in Assay Buffer A2 Initiate reaction by adding enzyme solution P2->A2 A3 Incubate at a constant temperature (e.g., 37°C) for a fixed time (e.g., 10-30 min) A2->A3 A4 Stop reaction by adding NaOH solution A3->A4 D1 Read absorbance at the λmax of the released chromophore (e.g., 405 nm) A4->D1 D2 Generate a standard curve for the chromophore to convert absorbance to product concentration D1->D2 D3 Plot reaction velocity vs. substrate concentration D2->D3 D4 Fit data to the Michaelis-Menten equation to determine Km and Vmax D3->D4

Caption: Experimental workflow for comparative enzyme kinetic analysis.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a series of dilutions of both pNPP and the experimental substrate in the assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kₘ.

    • Dilute the stock enzyme solution to a working concentration in the assay buffer. The concentration should be chosen to ensure the reaction rate is linear over the chosen incubation time.

  • Assay Setup:

    • Pipette the substrate dilutions into the wells of a 96-well plate. Include wells for blanks (substrate without enzyme) for each concentration.

  • Enzyme Reaction:

    • Initiate the reactions by adding the enzyme working solution to each well.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time.

  • Stopping the Reaction:

    • Terminate the reaction by adding a stop solution, such as NaOH. This also ensures the chromophore is in its deprotonated, colored form.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at the wavelength of maximum absorbance for the released chromophore (typically around 405 nm for nitrophenolate).

  • Data Analysis:

    • Subtract the blank absorbance values from the corresponding sample absorbance values.

    • Convert absorbance values to the concentration of the product formed using a standard curve.

    • Calculate the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.

Justification of Experimental Choices: The use of a 96-well plate format allows for high-throughput analysis of multiple substrate concentrations simultaneously, which is essential for accurate kinetic parameter determination.[8] The inclusion of a stop solution is critical to quench the reaction at a precise time point, ensuring accurate initial velocity measurements.[9] A constant temperature is maintained because enzyme activity is highly temperature-dependent.

Performance in Solid-Phase Synthesis

In solid-phase synthesis, particularly of peptides and small molecules, linkers are used to anchor the growing molecule to an insoluble resin support.[10][11] The choice of linker is critical as it dictates the conditions under which the final product can be cleaved from the resin.

Industry Standards: Wang and Rink Amide Linkers

  • Wang Linker: This is a widely used linker for the synthesis of C-terminal carboxylic acids. Cleavage is typically achieved using strong acid, such as trifluoroacetic acid (TFA).[12]

  • Rink Amide Linker: This linker is employed for the synthesis of C-terminal amides and is also cleaved under acidic conditions.[12]

Potential Role of this compound as a Linker Component

The structure of this compound suggests its potential use in "safety-catch" linker strategies.[11][13] In such a strategy, the linker is stable to the standard synthesis conditions but can be "activated" by a specific chemical transformation, allowing for subsequent cleavage under milder conditions. For example, the nitro group on the this compound moiety could be reduced to an amine. This electronic transformation could then facilitate the cleavage of the attached molecule under a different set of conditions.

Benchmarking Parameters:

  • Linker Stability: The linker must be stable to all the reagents used during the synthesis cycles (e.g., deprotection agents like piperidine for Fmoc chemistry).

  • Cleavage Efficiency: The final cleavage step should proceed with high yield under conditions that do not degrade the synthesized molecule.

  • Orthogonality: In a safety-catch strategy, the activation and cleavage conditions must be orthogonal to all other steps in the synthesis.

Conclusion

This compound is a versatile intermediate with potential applications in both analytical chemistry and synthetic methodologies relevant to drug discovery. While it shares structural similarities with the industry-standard 4-Nitrophenol, its unique diaryl ether structure offers opportunities for the development of novel reagents with potentially advantageous properties.

This guide has outlined a framework for benchmarking this compound-based materials. The key to a definitive comparison lies in rigorous experimental validation. By performing detailed kinetic analyses against standard substrates like pNPP and by evaluating its stability and cleavage efficiency in solid-phase synthesis applications, researchers can objectively determine its performance and potential to advance their research and development efforts.

References

  • The Royal Society of Chemistry. Protocol for enzyme assays.
  • Wikipedia. 4-Nitrophenol. Available from: [Link]

  • ACS Publications. An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry. Available from: [Link]

  • National Institutes of Health. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC. Available from: [Link]

  • ResearchGate. Enzyme assay techniques and protocols. Available from: [Link]

  • chemeurope.com. 4-Nitrophenol. Available from: [Link]

  • University of Sheffield. An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Available from: [Link]

  • MDPI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Available from: [Link]

  • University of California, San Diego. Enzyme Assay Protocol. Available from: [Link]

  • CEM Corporation. SPPS Reagents Explained: A Complete Guide. YouTube. Available from: [Link]

  • Oxford Academic. Spectrophotometric assays. Spectrophotometry and Spectrofluorimetry: A Practical Approach. Available from: [Link]

  • Google Patents. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
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  • Kajay Remedies. 4 Nitrophenol (Para Nitrophenol) | CAS 100-02-7. Available from: [Link]

  • Google Patents. US4355189A - Process for the preparation of 4-phenoxyphenols.
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  • Biocompare.com. A Guide to Enzyme Assay Kits. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(4-Nitrophenoxy)phenol, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting a proactive approach to chemical hygiene.

Hazard Identification and Essential Risk Assessment

Before any handling or disposal procedures begin, a thorough understanding of the hazards associated with this compound is paramount. This compound is a synthetic organic chemical that presents several health risks upon exposure.[1] The primary hazards, as classified under the Globally Harmonized System (GHS), mandate its treatment as a hazardous substance.[1] Consequently, it must be managed as regulated hazardous waste from the point of generation to its final disposal.

Table 1: GHS Hazard Profile for this compound

Hazard ClassificationGHS CodeSignal WordHazard Statement
Skin IrritationH315WarningCauses skin irritation.[1]
Eye IrritationH319WarningCauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation.[1]

These classifications necessitate that this compound should never be disposed of via standard drains or in regular trash.[2] Its chemical properties and potential for environmental harm require a dedicated and controlled waste stream.[3]

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Given the identified hazards, establishing a robust safety barrier through appropriate PPE is a non-negotiable first step. All personnel handling this compound, whether in its pure form or as waste, must be equipped with the following:

  • Eye Protection : Chemical safety goggles or a face shield are required to prevent contact that can lead to serious eye irritation or damage.[1][2]

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, must be worn to protect against skin contact, which can cause irritation.[1][2]

  • Body Protection : A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory to protect against accidental spills and contamination.[2]

The causality is clear: the use of appropriate PPE directly mitigates the risks of skin, eye, and respiratory irritation outlined in the chemical's safety profile.[1][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance from the laboratory bench to the final treatment facility.[2]

Step 1: Waste Segregation

The foundational principle of chemical waste management is segregation.[5]

  • Solid Waste : Collect dry, solid this compound waste, including contaminated weigh boats, gloves, and absorbent materials, in a designated hazardous waste container.[2][6]

  • Liquid Waste : Solutions containing this compound must be collected in a separate, leak-proof liquid waste container.[2]

  • Sharps Waste : Any needles, broken glass, or other sharps contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[2][4][7]

Causality : Segregating waste streams is critical to prevent unintended and potentially dangerous chemical reactions.[5][7] Mixing incompatible chemicals can lead to the generation of toxic gases, fire, or explosions.

Step 2: Waste Containment

Proper containment is essential to prevent environmental release and personnel exposure.

  • Container Compatibility : The container must be made of a material compatible with this compound (e.g., high-density polyethylene, glass). The container must be in good condition, free from cracks or corrosion.[7][8]

  • Secure Closure : The container must have a tight-fitting, screw-top lid and be kept sealed at all times except when waste is being added.[8] This prevents the release of dust or vapors and protects the container's contents from spilling.[1]

Step 3: Comprehensive Labeling

Accurate and clear labeling is a cornerstone of laboratory safety and is mandated by OSHA and EPA regulations.[4][7][9] The waste container label must include:

  • The words "Hazardous Waste" .[4]

  • The full chemical name: "this compound" . Do not use abbreviations or formulas.

  • The date on which the first particle of waste was added to the container (the "accumulation start date").[4]

  • The name and contact information of the responsible researcher or laboratory.[2]

Step 4: On-Site Storage

Designated storage areas minimize risk within the laboratory.

  • Satellite Accumulation Area : Store the sealed and labeled container in a designated, well-ventilated, and secure satellite accumulation area within the lab.[2] This area should be away from sources of ignition and incompatible materials.[7]

  • Secondary Containment : It is best practice to place the waste container inside a larger, chemically resistant tray or bin. This secondary containment will capture any potential leaks or spills from the primary container.[2]

Step 5: Final Disposal

The ultimate disposal of hazardous waste must be handled by professionals.

  • Certified Waste Management : Arrange for the collection of the hazardous waste container by a licensed and certified hazardous waste management company.[2][5] These companies have the expertise and facilities to transport, treat, and dispose of the chemical in a manner that is safe and compliant with all federal and state regulations.[5][10]

  • Hazardous Waste Manifest : For significant quantities of waste, a Uniform Hazardous Waste Manifest will be used.[8][11] This document tracks the waste from its point of generation to its final destination, ensuring a complete and compliant "cradle-to-grave" management process as required by the Resource Conservation and Recovery Act (RCRA).[10]

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the safe disposal of this compound waste.

G start Start: Generation of Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) ppe->segregate contain Step 3: Place in Compatible, Sealed Container segregate->contain label Step 4: Affix Hazardous Waste Label (Name, Date, PI Info) contain->label store Step 5: Store in Designated Satellite Accumulation Area label->store schedule Step 6: Schedule Pickup with Certified Waste Contractor store->schedule manifest Step 7: Complete Hazardous Waste Manifest schedule->manifest end End: Waste Transferred for Proper Disposal manifest->end

Caption: Workflow for this compound Disposal.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, a swift and correct response is crucial.

  • Minor Solid Spill : If a small amount of solid material is spilled, prevent dust from becoming airborne by moistening it with water.[6] Carefully sweep up the material using non-combustible absorbent material (e.g., sand, vermiculite) and place it into a sealed container for disposal as hazardous waste.[6][12]

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][13]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][13]

    • Inhalation : Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1]

  • Major Spill : Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health and Safety (EHS) office or emergency responders.[12]

By adhering to this comprehensive disposal guide, you actively contribute to a culture of safety, ensuring that your vital research does not come at the cost of personal health or environmental integrity.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 4-(4-Nitrophenylazo)phenol: A Comprehensive Guide for Laboratory Professionals.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
  • Mcfarlin, M. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-Nitrophenol Safety Data Sheet. Retrieved from Santa Cruz Biotechnology, Inc. website.
  • Fisher Scientific. (n.d.). 4-Nitrophenol Material Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 4-Nitrophenol.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Nitrophenol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 980, 4-Nitrophenol.
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  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
  • Taylor & Francis Online. (n.d.). 4-nitrophenol – Knowledge and References.
  • University of New Mexico. (n.d.). Standard Operating Procedure: Phenol.
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  • Lab Manager. (2020). The OSHA Laboratory Standard.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • Techno PharmChem. (n.d.). 4 – Nitro phenol Indicator MATERIAL SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • Thermo Fisher Scientific. (2015). Safety Data Sheet: 4-Nitrophenol.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Public Health Statement for Nitrophenols.
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Personal protective equipment for handling 4-(4-Nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 4-(4-Nitrophenoxy)phenol

A Comprehensive Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like this compound demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, compiled by our senior application scientists, provides essential, in-depth guidance on the personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe handling of this compound. Our aim is to empower you with the knowledge to create a secure laboratory environment, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risks of this compound

This compound is an aromatic compound containing both a phenol group and a nitrophenoxy moiety. While specific toxicity data for this compound is limited, a comprehensive hazard assessment can be made by considering the known risks associated with its structural components: aromatic nitro compounds and phenols.

The Safety Data Sheet (SDS) for this compound indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. The presence of the 4-nitrophenyl group suggests potential hazards analogous to other aromatic nitro compounds, such as 4-nitrophenol. A primary concern with these compounds is the potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like cyanosis (blue-colored skin), headache, dizziness, and nausea[2][3]. Aromatic nitro compounds can be toxic if swallowed, inhaled, or absorbed through the skin[4][5][6].

Phenols, in general, can be corrosive to tissues and are readily absorbed through the skin, possessing systemic toxicity. Therefore, a conservative approach that treats this compound with a high degree of caution is imperative.

Summary of Potential Hazards:

Hazard TypeDescriptionPrimary Exposure Routes
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled[7][8].Ingestion, Dermal, Inhalation
Skin Irritation Causes skin irritation upon contact[1][5].Dermal
Eye Irritation Causes serious eye irritation[1][5].Ocular
Respiratory Irritation Inhalation of dust may irritate the respiratory tract[1][4].Inhalation
Methemoglobinemia Potential to interfere with oxygen transport in the blood[3].Dermal, Inhalation, Ingestion
Combustibility May be combustible at high temperatures and can form explosive dust-air mixtures[7][9].-

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is your first line of defense against the hazards of this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Core PPE Requirements
PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must be worn at all times and conform to ANSI Z87.1 or equivalent standards to protect against splashes. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation[10][11][12].
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for integrity before each use and change them immediately upon contamination[10][12].
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing[10].
Respiratory Protection NIOSH-Approved RespiratorWhen handling the powder outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required to prevent inhalation[10][11][12].
Foot Protection Closed-Toed ShoesSturdy, closed-toed shoes are mandatory to protect against spills and falling objects[10].
PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Level start Start: New Procedure with this compound weighing Weighing solid? start->weighing dissolving Dissolving or transferring solution? weighing->dissolving No ppe_high Maximum PPE: - Goggles & Face Shield - Neoprene/Butyl Gloves - Flame-Resistant Lab Coat - Respirator (if not in fume hood) weighing->ppe_high Yes reaction Running reaction at elevated temperature? dissolving->reaction No ppe_medium Enhanced PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat dissolving->ppe_medium Yes ppe_low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat reaction->ppe_low No (ambient temp) reaction->ppe_high Yes

Caption: PPE selection workflow based on the laboratory operation.

Operational Plan: Safe Handling Procedures

Adherence to standardized operational procedures is critical for minimizing exposure and preventing accidents.

Engineering Controls
  • Chemical Fume Hood: All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure[7][13].

  • Ventilation: Ensure adequate general laboratory ventilation[1][9].

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly[7].

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure.

  • Weighing:

    • Perform weighing within the fume hood or in a ventilated balance enclosure.

    • Use a spatula to handle the solid. Avoid creating dust clouds.

    • Close the container tightly immediately after use.

  • Dissolving and Transfers:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • Use a funnel for transferring solutions to prevent spills.

    • Keep containers covered as much as possible.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn[1][3][5].

    • Decontaminate the work area and any equipment used.

    • Remove and properly dispose of contaminated gloves.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is a critical aspect of laboratory safety and environmental responsibility. This compound must be treated as hazardous waste[14].

Waste Segregation and Collection
  • Solid Waste: All solid this compound waste, including contaminated weighing papers and spatulas, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE must be placed in a designated hazardous waste bag for disposal[14].

Disposal Workflow Diagram

The following diagram outlines the necessary steps for the proper disposal of waste generated from procedures involving this compound.

Disposal_Workflow Waste Disposal Workflow for this compound cluster_generation Waste Generation cluster_disposal Disposal Path start Experiment Complete solid_waste Solid Waste (excess reagent, contaminated items) start->solid_waste liquid_waste Liquid Waste (solutions, reaction mixtures) start->liquid_waste ppe_waste Contaminated PPE (gloves, etc.) start->ppe_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ppe_container Labeled Hazardous Waste Bag ppe_waste->ppe_container final_disposal Arrange for pickup by licensed hazardous waste disposal contractor solid_container->final_disposal liquid_container->final_disposal ppe_container->final_disposal

Sources

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